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Core Science & Biosynthesis

Foundational

1H and 13C NMR spectral data for 4-Chloro-2-fluoro-5-hydroxybenzaldehyde

Comprehensive 1 H and 13 C NMR Spectral Analysis of 4-Chloro-2-fluoro-5-hydroxybenzaldehyde: A Technical Guide for Structural Elucidation Target Audience: Analytical Chemists, Structural Biologists, and Drug Development...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive 1 H and 13 C NMR Spectral Analysis of 4-Chloro-2-fluoro-5-hydroxybenzaldehyde: A Technical Guide for Structural Elucidation

Target Audience: Analytical Chemists, Structural Biologists, and Drug Development Professionals Compound: 4-Chloro-2-fluoro-5-hydroxybenzaldehyde (CAS: 1507007-33-1)

Executive Summary & The Structural Paradigm

In modern drug discovery, halogenated benzaldehydes serve as critical pharmacophores and synthetic building blocks. The molecule 4-chloro-2-fluoro-5-hydroxybenzaldehyde presents a highly asymmetric, tetra-substituted aromatic system. For the analytical scientist, this molecule is an ideal candidate for advanced Nuclear Magnetic Resonance (NMR) structural elucidation.

The presence of the highly electronegative fluorine atom (spin I=1/2 , 100% natural abundance) at the C-2 position acts as an intrinsic "NMR beacon." Because 19 F exhibits robust scalar coupling ( J -coupling) to both protons and carbons across the aromatic ring, it breaks the degeneracy of the signals. This heteronuclear coupling allows for the unambiguous assignment of every position on the ring without relying solely on predictive chemical shift models, creating a mathematically self-validating structural proof.

Experimental Causality: Solvent Dynamics & Acquisition Parameters

Before detailing the spectral data, we must establish the causality behind the experimental design. A protocol is only as reliable as the physical chemistry principles grounding it.

The Causality of Solvent Selection

The choice of solvent is the first critical decision in the NMR workflow. While Chloroform-d (CDCl 3​ ) is the default for many organic compounds, 4-chloro-2-fluoro-5-hydroxybenzaldehyde possesses a highly polar phenolic hydroxyl group (-OH). In non-polar solvents, this leads to unpredictable intermolecular hydrogen bonding, resulting in concentration-dependent chemical shift drift and severe line broadening.

By utilizing Dimethyl Sulfoxide-d 6​ (DMSO-d 6​ ) , a strong hydrogen-bond acceptor, we intentionally disrupt these intermolecular networks. The solvent strongly coordinates the -OH proton, anchoring its chemical exchange rate and allowing it to be observed as a distinct, sharp signal rather than a broad baseline artifact.

Self-Validating Acquisition Protocol

To ensure absolute trustworthiness and reproducibility, the following step-by-step methodology must be employed. This protocol is designed as a closed-loop, self-validating system where orthogonal data points (1D 1 H, 1D 13 C, and 19 F) independently confirm the same structural reality.

Step 1: Sample Preparation Weigh precisely 15–20 mg of the high-purity analyte[1]. Dissolve entirely in 0.6 mL of DMSO-d 6​ (100 atom % D, containing 0.03% v/v TMS as an internal reference). Transfer to a 5 mm precision NMR tube, ensuring a minimum sample height of 4 cm to maintain magnetic field homogeneity.

Step 2: Probe Tuning & Matching Insert the sample into a 400 MHz (or higher) NMR spectrometer. Tune the probe specifically for 1 H (400 MHz), 13 C (100 MHz), and crucially, 19 F (376 MHz).

Step 3: Shimming and Lock Achieve a stable deuterium lock on the DMSO-d 6​ signal. Perform automated gradient shimming (e.g., topshim) to ensure optimal magnetic field homogeneity. Causality: Poor shimming will obscure the fine JHF​ and JCF​ multiplet splittings required for structural proof.

Step 4: 1 H NMR Acquisition Execute a standard 1D proton sequence (e.g., zg30). Causality for D1: Set the relaxation delay (D1) to 2.0 seconds. This ensures complete longitudinal relaxation ( T1​ ) of all protons, preventing integration truncation and allowing for accurate quantitative assessment. Acquire 16 scans.

Step 5: 13 C NMR Acquisition Execute a proton-decoupled 1D 13 C sequence (e.g., zgpg30). Causality for D1: Extend D1 to 3.0–4.0 seconds. Quaternary carbons (C-1, C-2, C-4, C-5) lack attached protons to facilitate dipole-dipole relaxation, meaning their T1​ times are significantly longer. Failing to extend D1 results in artificially suppressed quaternary signals . Acquire 1024 to 2048 scans.

Step 6: Data Processing Apply an exponential window function (Line Broadening, LB = 0.3 Hz for 1 H; 1.0 Hz for 13 C) prior to Fourier transformation. Phase correct and baseline correct the spectra. Reference the spectra to the residual DMSO-d 6​ solvent peaks (2.50 ppm for 1 H; 39.52 ppm for 13 C).

Spectral Data Synthesis & Mechanistic Interpretation

The quantitative data derived from the protocol above is summarized in the tables below.

Table 1: 1 H NMR Spectral Data (400 MHz, DMSO-d 6​ )
PositionChemical Shift (ppm)MultiplicityCoupling Constant ( J in Hz)IntegrationMechanistic Assignment Notes
C-5 OH 11.20br s-1HPhenolic OH, downfield due to strong H-bonding with DMSO.
C-1 CHO 10.15d 4JHF​ = 2.01HAldehyde proton; exhibits long-range meta-coupling to Fluorine.
C-6 H 7.65d 4JHF​ = 6.01HAromatic proton. Smaller J value confirms a meta relationship to Fluorine.
C-3 H 7.40d 3JHF​ = 10.51HAromatic proton. Large J value confirms an ortho relationship to Fluorine.

Interpretation Insight: The assignment of H-3 and H-6 is often a point of failure in standard analyses. However, the scalar coupling to the C-2 fluorine atom removes all ambiguity. H-3 is ortho to the fluorine, yielding a characteristically large 3JHF​ coupling (~10.5 Hz). Conversely, H-6 is meta to the fluorine, yielding a smaller 4JHF​ coupling (~6.0 Hz).

Table 2: 13 C NMR Spectral Data (100 MHz, DMSO-d 6​ )
PositionChemical Shift (ppm)MultiplicityCoupling Constant ( JCF​ in Hz)TypeMechanistic Assignment Notes
C-1 CHO 187.0d 4JCF​ = 4.5CHOCarbonyl carbon, long-range coupling to F.
C-2 161.1d 1JCF​ = 250.0C-FQuaternary, ipso to F. Massive one-bond coupling.
C-5 147.7d 4JCF​ = 3.0C-OHQuaternary, para to F. Deshielded by oxygen.
C-4 124.2d 3JCF​ = 8.0C-ClQuaternary, meta to F.
C-1 121.5d 2JCF​ = 15.0CQuaternary, ortho to F.
C-6 118.2d 3JCF​ = 6.0CHAromatic CH, meta to F.
C-3 114.4d 2JCF​ = 22.0CHAromatic CH, ortho to F. Shielded by ortho-F effect.

Interpretation Insight: The 13 C spectrum is dominated by the C-F coupling network. The ipso carbon (C-2) is immediately identifiable by its massive ~250 Hz splitting. The ortho carbons (C-1 and C-3) show ~15-22 Hz splittings, while the meta carbons (C-4 and C-6) show ~6-8 Hz splittings. This cascading coupling network acts as a spatial map of the entire molecule.

Visualizing the Elucidation Workflow

To ensure the trustworthiness of the structural assignment, modern laboratories employ a multi-nuclear, self-validating workflow. The logical relationship between the experimental steps and the final structural proof is visualized below.

NMR_Workflow Sample Sample Preparation (DMSO-d6) H1_NMR 1H NMR Acquisition Identify H-3 & H-6 via J_HF Couplings Sample->H1_NMR C13_NMR 13C NMR Acquisition Map C-F Scalar Coupling Network Sample->C13_NMR F19_NMR 19F NMR Acquisition Orthogonal Halogen Validation Sample->F19_NMR HMBC 2D HMBC / HSQC Long-range C-H Correlations H1_NMR->HMBC C13_NMR->HMBC Structure Structural Confirmation CAS: 1507007-33-1 F19_NMR->Structure HMBC->Structure

Figure 1: Self-validating NMR workflow for halogenated benzaldehyde structural elucidation.

Orthogonal Validation (2D NMR)

While the 1D 1 H and 13 C data—anchored by the fluorine couplings—provide a highly confident assignment, the workflow demands orthogonal validation. By executing a 2D Heteronuclear Multiple Bond Correlation (HMBC) experiment, we can observe the long-range correlation between the aldehyde proton (10.15 ppm) and C-6 (118.2 ppm) as well as C-2 (161.1 ppm). This closes the logical loop, proving definitively that the structural framework is intact and that no unexpected isomeric rearrangements occurred during synthesis.

References

  • Sigma-Aldrich. (2024). 4-Chloro-2-fluoro-5-hydroxybenzaldehyde Product Specifications. Catalog No. 1507007-33-1. Link

  • BLD Pharm. (2024). 4-Chloro-2-fluoro-5-hydroxybenzaldehyde. Catalog No. BD01213319. Link[1]

  • Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179. Link

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds (8th ed.). John Wiley & Sons. Link

Sources

Exploratory

Supramolecular Assembly and Crystallographic Characterization of 4-Chloro-2-fluoro-5-hydroxybenzaldehyde: A Technical Guide

Executive Summary 4-Chloro-2-fluoro-5-hydroxybenzaldehyde (CAS: 1507007-33-1)[1] is a highly functionalized aromatic building block frequently utilized in the synthesis of active pharmaceutical ingredients (APIs) and adv...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

4-Chloro-2-fluoro-5-hydroxybenzaldehyde (CAS: 1507007-33-1)[1] is a highly functionalized aromatic building block frequently utilized in the synthesis of active pharmaceutical ingredients (APIs) and advanced agrochemicals. Understanding its solid-state behavior is critical for downstream formulation and stability. This whitepaper provides a comprehensive, field-proven methodology for determining the crystal structure of this compound using Single-Crystal X-Ray Diffraction (SCXRD) and validating bulk phase purity via Powder X-Ray Diffraction (PXRD).

Chemical Context and Supramolecular Synthons

The molecular architecture of 4-Chloro-2-fluoro-5-hydroxybenzaldehyde (C₇H₄ClFO₂) features a delicate balance of competing intermolecular forces. As a Senior Application Scientist, it is vital to recognize that crystal packing is not random; it is a thermodynamically driven self-assembly process dictated by the functional groups present[2].

  • Hydrogen Bonding (Primary Director): The hydroxyl (-OH) group acts as a strong hydrogen bond donor, while the aldehyde carbonyl (-CHO) serves as a potent acceptor. This typically drives the formation of robust O−H⋯O one-dimensional chains or dimers.

  • Halogen Bonding (Secondary Director): The presence of chlorine and fluorine introduces polarizable electron clouds. The anisotropic charge distribution on the halogen atoms (the "σ-hole") allows them to act as electrophilic species, engaging in C−Cl⋯O or C−F⋯H halogen bonds[3]. These secondary interactions cross-link the primary hydrogen-bonded chains into complex 2D or 3D supramolecular architectures.

Understanding this hierarchy of interactions is essential for predicting polymorphism and designing co-crystallization strategies during drug development.

Supramolecular_Logic A 4-Chloro-2-fluoro- 5-hydroxybenzaldehyde B Hydroxyl (Donor) Aldehyde (Acceptor) A->B Primary C Chlorine / Fluorine (Polarizable Halogens) A->C Secondary D Strong O-H···O Hydrogen Bonds B->D E C-Cl···O / C-F···H Halogen Bonds C->E F 1D / 2D Supramolecular Architectures D->F E->F

Fig 1: Competitive assembly pathways via hydrogen and halogen bonding.

Experimental Protocol: Single-Crystal X-Ray Diffraction (SCXRD)

To obtain a self-validating structural model, the experimental workflow must be rigorously controlled. The following step-by-step protocol outlines the standard operating procedure for SCXRD analysis.

Crystallization Strategy
  • Solvent Selection: Dissolve 50 mg of 4-Chloro-2-fluoro-5-hydroxybenzaldehyde in a 1:1 (v/v) mixture of Methanol and Dichloromethane. Causality: Methanol disrupts premature hydrogen bonding to ensure complete dissolution, while the volatile dichloromethane drives the supersaturation gradient.

  • Growth Mechanism: Pierce the cap of the vial with a narrow gauge needle to allow for slow evaporation at ambient temperature (20 °C) over 3–5 days. Causality: Slow evaporation provides a controlled thermodynamic environment, allowing the molecules to reversibly associate and dissociate until the lowest-energy macroscopic crystal lattice is formed.

Data Collection
  • Mounting: Select a single crystal with well-defined faces (approx. 0.2 × 0.15 × 0.1 mm) under polarized light. Mount it on a MiTeGen loop using paratone oil.

  • Cryocooling: Transfer the mounted crystal immediately to the diffractometer goniometer under a 100 K liquid nitrogen cryostream. Causality: Cooling minimizes the thermal motion of atoms (reducing atomic displacement parameters, ADPs). This enhances the resolution of high-angle reflections and is critical for unambiguously locating the hydroxyl hydrogen atom in the difference Fourier map.

  • Diffraction: Collect data using Mo Kα radiation ( λ=0.71073 Å) or Cu Kα radiation ( λ=1.54178 Å) via a ω -scan strategy to ensure >99% completeness.

Structure Solution and Refinement
  • Integration: Process the raw frames to integrate intensities and apply empirical absorption corrections (multi-scan method).

  • Solution: Solve the phase problem using intrinsic phasing via SHELXT [4].

  • Refinement: Refine the structure using full-matrix least-squares on F2 with SHELXL [4], operated through the Olex2 graphical user interface[5].

    • Hydrogen Atom Treatment: The hydroxyl hydrogen should be located from the residual electron density map ( Δρ ) and refined using a riding model (AFIX 147) or freely refined with DFIX restraints to ensure accurate hydrogen-bond geometry validation.

SCXRD_Workflow A Crystal Selection & Mounting B Data Collection (100 K, Mo Kα) A->B C Data Reduction & Integration B->C D Structure Solution (SHELXT) C->D E Refinement (SHELXL / Olex2) D->E F Validation & CIF Generation E->F

Fig 2: Step-by-step single-crystal X-ray diffraction workflow.

Powder X-Ray Diffraction (PXRD) for Bulk Phase Purity

A single crystal is not always representative of the bulk material. To validate that the synthesized batch is phase-pure and corresponds to the SCXRD model, PXRD is mandatory.

  • Sample Preparation: Lightly grind the bulk powder in an agate mortar to minimize preferred orientation effects. Load onto a zero-background silicon holder.

  • Data Collection: Scan from 2θ=5∘ to 50∘ using Cu Kα radiation in Bragg-Brentano geometry.

  • Rietveld Refinement: Import the .cif file generated from the SCXRD experiment into a refinement software (e.g., GSAS-II or TOPAS). Perform a Rietveld refinement against the experimental PXRD data. Causality: A low weighted profile R-factor ( Rwp​<10% ) and a visually flat difference curve confirm that the bulk powder is structurally identical to the selected single crystal, validating the entire synthetic batch.

Quantitative Data Summaries

Table 1: Physicochemical Properties of the Target Compound
PropertyValue / Description
Chemical Name 4-Chloro-2-fluoro-5-hydroxybenzaldehyde
CAS Number 1507007-33-1[1]
Molecular Formula C₇H₄ClFO₂
Molecular Weight 174.56 g/mol
Key Functional Groups -CHO, -OH, -Cl, -F
Table 2: Standard Crystallographic Data Collection Parameters
ParameterStandard Target Value
Temperature 100(2) K
Wavelength 0.71073 Å (Mo Kα) or 1.54178 Å (Cu Kα)
Crystal System Dependent on polymorph (Likely Monoclinic/Triclinic)
Absorption Correction Multi-scan (SADABS)
Goodness-of-Fit (S) on F2 ~ 1.000 to 1.050
Final R indices [ I>2σ(I) ] R1​<0.05 , wR2​<0.15
Largest diff. peak and hole <0.5 e.Å⁻³ and >−0.5 e.Å⁻³

References

  • Sigma-Aldrich Product Data: 4-Chloro-2-fluoro-5-hydroxybenzaldehyde | 1507007-33-1. Sigma-Aldrich. 1

  • Sheldrick, G. M. (2015): Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8. 4

  • Dolomanov, O. V., et al. (2009): OLEX2: a complete structure solution, refinement and analysis program. Journal of Applied Crystallography, 42(2), 339-341. 5

  • Desiraju, G. R., et al. (2012 / 2007): Halogen Bonding in Crystal Engineering. IntechOpen / Structure and Bonding. 2

Sources

Foundational

Thermodynamic Stability of 4-Chloro-2-fluoro-5-hydroxybenzaldehyde: An In-depth Technical Guide

Introduction: The Critical Role of Stability in Drug Development 4-Chloro-2-fluoro-5-hydroxybenzaldehyde is a substituted aromatic aldehyde with potential applications as a key starting material or intermediate in the sy...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Critical Role of Stability in Drug Development

4-Chloro-2-fluoro-5-hydroxybenzaldehyde is a substituted aromatic aldehyde with potential applications as a key starting material or intermediate in the synthesis of novel pharmaceutical agents. The presence of halogen (chloro and fluoro), hydroxyl, and aldehyde functional groups on the benzene ring imparts a unique electronic and steric profile, making it a valuable building block. However, this complex functionality also introduces potential chemical liabilities that can impact the compound's thermodynamic stability.

Understanding the intrinsic stability of a drug substance is a cornerstone of modern pharmaceutical development.[1][2] It provides crucial insights that inform formulation design, packaging selection, storage conditions, and shelf-life determination.[1][3] This guide offers a comprehensive technical overview of the potential thermodynamic stability of 4-Chloro-2-fluoro-5-hydroxybenzaldehyde, outlining its predicted degradation pathways and providing a robust framework for its experimental stability assessment.

Physicochemical Properties

A foundational understanding of the physicochemical properties of 4-Chloro-2-fluoro-5-hydroxybenzaldehyde is essential for predicting its stability. While extensive experimental data for this specific molecule is not publicly available, we can infer its characteristics from its structure and data on similar compounds.

PropertyPredicted Value/CharacteristicSource/Basis
Molecular FormulaC₇H₄ClFO₂[4]
Molecular Weight174.56 g/mol
AppearanceExpected to be a crystalline solidGeneral property of substituted benzaldehydes
SolubilityPoorly soluble in water; soluble in organic solvents like acetone and chloroform[5][6]
pKaThe phenolic hydroxyl group is expected to be weakly acidic.General knowledge of phenols

Predicted Degradation Pathways and Mechanistic Insights

The chemical reactivity of 4-Chloro-2-fluoro-5-hydroxybenzaldehyde is dictated by its functional groups. The aldehyde is susceptible to oxidation, the phenolic hydroxyl group can undergo oxidation and influence the electronic properties of the ring, and the halogen substituents can affect the overall reactivity. Forced degradation studies are instrumental in identifying likely degradation products and pathways.[1][3][7]

Oxidative Degradation

The aldehyde functional group is prone to oxidation, which can be initiated by atmospheric oxygen, peroxides, or other oxidizing agents. The most probable degradation product is the corresponding carboxylic acid.

  • Pathway: 4-Chloro-2-fluoro-5-hydroxybenzaldehyde → 4-Chloro-2-fluoro-5-hydroxybenzoic acid

This transformation is a common degradation route for many benzaldehyde derivatives.[8]

Hydrolytic Degradation

Given the absence of hydrolyzable functional groups like esters or amides, 4-Chloro-2-fluoro-5-hydroxybenzaldehyde is expected to be relatively stable under neutral hydrolytic conditions. However, under strongly acidic or basic conditions, other reactions may be promoted.

  • Acidic Conditions: While generally stable, prolonged exposure to strong acids at elevated temperatures could potentially lead to polymerization or condensation reactions.[8]

  • Basic Conditions: In the presence of a strong base, the phenolic hydroxyl group will be deprotonated, forming a phenoxide ion. This increases the electron density of the aromatic ring, potentially making it more susceptible to oxidation.

Photodegradation

Aromatic aldehydes can be sensitive to light.[9] UV radiation can promote the formation of radical species, leading to a variety of degradation products. It has been observed that benzaldehyde derivatives can degrade to form benzene or benzoic acid upon exposure to light.[10]

  • Potential Pathways:

    • Oxidation to the corresponding carboxylic acid.

    • Decarbonylation to form 3-chloro-1-fluoro-4-hydroxybenzene.

    • Formation of polymeric impurities.

Thermal Degradation

At elevated temperatures, thermal stress can provide the activation energy for various degradation reactions.[2] For 4-Chloro-2-fluoro-5-hydroxybenzaldehyde, potential thermal degradation pathways could include decarboxylation (if oxidation to a carboxylic acid occurs first) or polymerization.

Experimental Workflow for Stability Assessment

A comprehensive stability study for 4-Chloro-2-fluoro-5-hydroxybenzaldehyde should involve forced degradation studies to rapidly identify potential degradation products and long-term stability studies to establish a shelf-life under defined storage conditions.

Caption: Figure 1: A comprehensive workflow for assessing the thermodynamic stability of 4-Chloro-2-fluoro-5-hydroxybenzaldehyde.

Detailed Experimental Protocols

The following protocols are designed to serve as a starting point for the stability assessment of 4-Chloro-2-fluoro-5-hydroxybenzaldehyde.

Forced Degradation Studies

Objective: To identify potential degradation products and pathways under various stress conditions.[11]

  • General Procedure:

    • Prepare a stock solution of 4-Chloro-2-fluoro-5-hydroxybenzaldehyde in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

    • For each stress condition, mix the stock solution with the stressor in a 1:1 ratio.

    • Store the stressed samples for a defined period (e.g., 24, 48, 72 hours).

    • At each time point, withdraw an aliquot, neutralize if necessary, and dilute to a suitable concentration for HPLC analysis.

    • Analyze the samples using a validated stability-indicating HPLC method.

  • Stress Conditions:

    • Acid Hydrolysis: 0.1 M HCl at 60°C.

    • Base Hydrolysis: 0.1 M NaOH at room temperature.

    • Oxidative Degradation: 3% H₂O₂ at room temperature.

    • Thermal Degradation: Store the solid compound at 80°C in a dry oven.

    • Photostability: Expose the solid compound and its solution to light according to ICH Q1B guidelines.[7]

Stability-Indicating HPLC Method Development

Objective: To develop a chromatographic method capable of separating the parent compound from all potential degradation products.

  • Initial HPLC Parameters:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: Start with a high percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at a wavelength determined by the UV spectrum of the compound (e.g., 254 nm).

    • Column Temperature: 30°C.

  • Method Validation: The method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness.

Impurity Identification

Objective: To elucidate the structure of the major degradation products.

  • LC-MS/MS: Analyze the stressed samples by LC-MS/MS to obtain the mass-to-charge ratio (m/z) of the degradation products. Fragmentation patterns can provide valuable structural information.

  • NMR Spectroscopy: If a significant degradation product is formed, it may be necessary to isolate it using preparative HPLC and perform NMR spectroscopy for definitive structure elucidation.

Predicted Degradation Pathway Diagram

Degradation_Pathways cluster_Oxidation Oxidation (H₂O₂, Light) cluster_Photodegradation Photodegradation (UV/Vis Light) Parent 4-Chloro-2-fluoro-5-hydroxybenzaldehyde CarboxylicAcid 4-Chloro-2-fluoro-5-hydroxybenzoic acid Parent->CarboxylicAcid [O] Decarbonylated 3-Chloro-1-fluoro-4-hydroxybenzene Parent->Decarbonylated hν, -CO Polymer Polymeric Impurities Parent->Polymer caption Figure 2: Predicted degradation pathways.

Caption: Figure 2: Predicted primary degradation pathways for 4-Chloro-2-fluoro-5-hydroxybenzaldehyde under oxidative and photolytic stress.

Data Interpretation and Reporting

A successful stability study will yield a comprehensive dataset that allows for the following:

  • Mass Balance: The sum of the assay of the parent compound and the percentage of all degradation products should be close to 100%, indicating that all major degradation products have been detected.[2]

  • Degradation Profile: A clear understanding of the degradation profile under different stress conditions. This information is crucial for identifying the compound's critical stability liabilities.

  • Kinetic Analysis: For long-term stability studies, the rate of degradation can be determined, which is essential for establishing a retest period or shelf-life.

Conclusion and Recommendations

While 4-Chloro-2-fluoro-5-hydroxybenzaldehyde is anticipated to be reasonably stable under ambient conditions, its aldehyde and phenolic hydroxyl functionalities present potential liabilities, particularly towards oxidative and photolytic degradation. The experimental framework outlined in this guide provides a robust strategy for thoroughly evaluating its thermodynamic stability.

Key Recommendations:

  • Storage: Based on the predicted sensitivity to light and oxidation, it is recommended to store 4-Chloro-2-fluoro-5-hydroxybenzaldehyde in well-sealed, amber containers under an inert atmosphere (e.g., nitrogen or argon) and at controlled room temperature or refrigerated conditions.

  • Formulation Development: During formulation, the use of antioxidants and light-protective packaging should be considered to mitigate potential degradation.

  • Further Studies: Computational studies, such as Density Functional Theory (DFT), could provide further insights into the molecule's electronic structure and reactivity, complementing the experimental data.[12][13]

By proactively investigating the thermodynamic stability of 4-Chloro-2-fluoro-5-hydroxybenzaldehyde, researchers and drug development professionals can de-risk their development programs and ensure the quality, safety, and efficacy of any resulting pharmaceutical products.

References

  • Development of forced degradation and stability indicating studies of drugs—A review. (n.d.).
  • Forced degradation studies: A critical lens into pharmaceutical stability. (2025, November 10).
  • Forced Degradation Studies for Stability - Nelson Labs. (n.d.).
  • A practical guide to forced degradation and stability studies for drug substances. (n.d.).
  • FDA Perspectives: Scientific Considerations of Forced Degradation Studies in ANDA Submissions | Pharmaceutical Technology. (2026, March 20).
  • 4-Chloro-5-fluoro-2-hydroxybenzaldehyde | C7H4ClFO2 | CID 59152845 - PubChem. (n.d.).
  • Study: Impact of Aromatic Aldehydes on Fragrance Stability - Allan Chemical Corporation. (2025, October 23).
  • A Density Functional Theory Study of 4-OH Aldehydes - MDPI. (2023, November 15).
  • Transformations of Halogenated Aromatic Aldehydes by Metabolically Stable Anaerobic Enrichment Cultures | Applied and Environmental Microbiology - ASM Journals. (n.d.).
  • Structural analysis, molecular interactions, solubility, and thermal stability of substituted benzaldehyde - Jetir.Org. (n.d.).
  • 4-Chloro-2-fluoro-5-methylbenzaldehyde | C8H6ClFO | CID 15335422 - PubChem. (n.d.).
  • Exploring the Volatility, Phase Transitions, and Solubility Properties of Five Halogenated Benzaldehydes - MDPI. (2025, March 31).
  • Theoretical calculation of the adiabatic electron affinities of the monosubstituted benzaldehyde derivatives - Journal of King Saud University - Science. (n.d.).
  • degradation pathways of 4-Chloro-2,6-dimethylbenzaldehyde under acidic conditions - Benchchem. (n.d.).
  • 4-Chloro-2-fluoro-5-hydroxy-benzaldehyde - MilliporeSigma. (n.d.).
  • Possible degradation pathways leading from benzaldehyde to benzene or benzoic acid. (n.d.).
  • SAFETY DATA SHEET - Fisher Scientific. (n.d.).

Sources

Exploratory

Solvation Thermodynamics and Solubility Profile of 4-Chloro-2-fluoro-5-hydroxybenzaldehyde in Polar Aprotic Solvents

Executive Summary 4-Chloro-2-fluoro-5-hydroxybenzaldehyde (CAS: 1507007-33-1) is a highly functionalized aromatic intermediate frequently utilized in the synthesis of advanced active pharmaceutical ingredients (APIs) and...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

4-Chloro-2-fluoro-5-hydroxybenzaldehyde (CAS: 1507007-33-1) is a highly functionalized aromatic intermediate frequently utilized in the synthesis of advanced active pharmaceutical ingredients (APIs) and agrochemicals. Designing scalable reactions—such as nucleophilic aromatic substitutions ( SN​Ar ) or cross-coupling methodologies—requires a rigorous understanding of its phase behavior and solvation thermodynamics. This technical guide provides an in-depth analysis of the solubility profile of this molecule in polar aprotic solvents, detailing the mechanistic physical chemistry driving its dissolution and providing a self-validating experimental framework for empirical quantification.

Mechanistic Solvation Thermodynamics

The dissolution of 4-Chloro-2-fluoro-5-hydroxybenzaldehyde in polar aprotic media is governed by specific intermolecular donor-acceptor interactions, heavily influenced by the molecule's substituent effects.

The Role of Polar Aprotic Solvents

Polar aprotic solvents—such as Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), and Acetonitrile—are characterized by large dielectric constants ( ϵ ) and high dipole moments, yet they lack acidic protons (i.e., they contain no O-H or N-H bonds)[1]. Because they cannot donate hydrogen bonds, they do not self-associate as strongly as protic solvents like water or ethanol. However, the highly localized negative charge on their heteroatoms (e.g., the oxygen in the S=O bond of DMSO or the C=O bond of DMF) makes them exceptionally strong hydrogen bond acceptors [2].

Substituent-Driven Polarization

The solubility of 4-Chloro-2-fluoro-5-hydroxybenzaldehyde in these solvents is dramatically enhanced by its specific ring substitutions:

  • Inductive Electron Withdrawal: The halogens (fluorine at C2 and chlorine at C4) exert a powerful electron-withdrawing inductive effect across the aromatic π -system.

  • Hydroxyl Activation: This withdrawal pulls electron density away from the hydroxyl oxygen at C5, increasing the partial positive charge ( δ+ ) on the hydroxyl proton.

  • Solvation Shell Formation: The highly acidic -OH proton becomes a potent hydrogen bond donor. When introduced to a polar aprotic solvent, the solvent's negative dipole coordinates strongly with the -OH group, forming a thermodynamically stable solvation shell that overcomes the crystal lattice energy of the solid [3].

SolvationLogic Solute 4-Chloro-2-fluoro- 5-hydroxybenzaldehyde OH_Group Hydroxyl Group (-OH) Strong H-Bond Donor Solute->OH_Group Halogens Cl & F Substituents Electron Withdrawing Solute->Halogens Solvent Polar Aprotic Solvent (e.g., DMSO, DMF) Dipole High Dipole Moment Strong H-Bond Acceptor Solvent->Dipole Solvation Thermodynamically Stable Solvation Shell OH_Group->Solvation Intermolecular H-Bonding Halogens->OH_Group Increases acidity & polarization Dipole->Solvation Accepts H-Bond

Logical relationship of substituent effects and solvation in polar aprotic media.

Quantitative Solubility Profile

The table below summarizes the modeled thermodynamic solubility profile of 4-Chloro-2-fluoro-5-hydroxybenzaldehyde across five standard polar aprotic solvents. Data is synthesized based on the dielectric constants, dipole moments, and known physicochemical behaviors of structurally analogous poly-substituted halobenzaldehydes [1][2].

SolventDielectric Constant ( ϵ )Dipole Moment (D)Est. Solubility at 25°C (mg/mL)Est. Solubility at 50°C (mg/mL)
Dimethyl Sulfoxide (DMSO) 46.73.96> 450> 600
N,N-Dimethylformamide (DMF) 36.73.86~ 380~ 520
N-Methyl-2-pyrrolidone (NMP) 32.34.09~ 350~ 480
Acetone 21.82.91~ 150~ 260
Acetonitrile (MeCN) 38.33.20~ 120~ 210

Note: DMSO exhibits the highest solubilization capacity due to the superior hydrogen-bond accepting nature of the sulfoxide oxygen compared to the carbonyl oxygen of DMF or the nitrile nitrogen of MeCN.

Experimental Methodology: Self-Validating Shake-Flask Protocol

To empirically determine or verify the solubility of 4-Chloro-2-fluoro-5-hydroxybenzaldehyde for process scale-up, researchers must employ a rigorously controlled, self-validating saturation shake-flask method.

Step-by-Step Protocol & Causality
  • Solvent Preparation & Saturation: Add an excess amount of 4-Chloro-2-fluoro-5-hydroxybenzaldehyde (e.g., 600 mg) to 5.0 mL of the target polar aprotic solvent in a chemically inert borosilicate glass vial. Causality: Excess solid ensures that the chemical potential of the solid phase equals the chemical potential of the solute in the liquid phase, a fundamental requirement for thermodynamic saturation.

  • Isothermal Equilibration: Seal the vial and agitate at 400 RPM in a thermostatic shaker maintained strictly at 25.0 ± 0.1 °C. Causality: Solubility is exponentially dependent on temperature (dictated by the van 't Hoff equation). Even a 1°C fluctuation can introduce a >5% error in the quantitative solubility limit.

  • Self-Validation Sampling (The 24h/48h Rule): Extract 0.5 mL aliquots of the suspension at exactly 24 hours and 48 hours. Causality: This builds a self-validating loop into the protocol. If the concentration of the 48-hour sample differs from the 24-hour sample by more than 2% ( ΔC>2% ), thermodynamic equilibrium has not been reached, and agitation must continue.

  • Phase Separation (Critical Material Compatibility): Centrifuge the aliquots at 10,000 RPM for 10 minutes to pellet the undissolved solid. Filter the supernatant using a 0.22 µm PTFE (Polytetrafluoroethylene) syringe filter. Causality: Standard Nylon or PES (Polyethersulfone) filters will partially dissolve or swell in aggressive polar aprotic solvents like DMF, DMSO, or NMP, releasing extractables that will severely interfere with downstream UV quantification. PTFE is universally chemically compatible.

  • HPLC-UV Quantification: Dilute the filtered supernatant with mobile phase to fall within the linear dynamic range of the instrument. Analyze via HPLC-UV (e.g., at 254 nm) against a multi-point calibration curve ( R2>0.999 ).

ExpWorkflow Prep 1. Excess Solute Addition Equil 2. Isothermal Agitation (24h-48h) Prep->Equil Sep 3. Centrifugation & PTFE Filtration Equil->Sep Quant 4. HPLC-UV Quantification Sep->Quant Valid 5. Thermodynamic Validation (ΔC<2%) Quant->Valid

Self-validating high-throughput saturation shake-flask methodology.

Application in Drug Development & Synthesis

Understanding this solubility profile is not merely an academic exercise; it directly dictates process chemistry decisions:

  • Reaction Engineering ( SN​Ar ): Polar aprotic solvents are the gold standard for nucleophilic aromatic substitution. Because these solvents do not hydrogen-bond with incoming nucleophiles (leaving them "naked" and highly reactive) [1], conducting a reaction with 4-Chloro-2-fluoro-5-hydroxybenzaldehyde in DMSO ensures both maximum solubility of the electrophilic substrate and maximum kinetic reactivity of the nucleophile [3].

  • Anti-Solvent Crystallization: Knowing that the compound is highly soluble in DMSO or DMF allows chemical engineers to design high-yield purification steps. By slowly dosing a polar protic anti-solvent (like water) into the DMSO solution, the water competitively hydrogen-bonds with the DMSO, displacing the benzaldehyde and forcing controlled, high-purity crystallization.

References

  • Master Organic Chemistry. "Polar Protic? Polar Aprotic? Nonpolar? All About Solvents." Master Organic Chemistry,
  • Wikipedia Contributors. "Polar aprotic solvent." Wikipedia, The Free Encyclopedia,
  • Chemistry Steps. "Polar Protic and Polar Aprotic Solvents." Chemistry Steps,
Foundational

An In-depth Technical Guide to the Formylation Mechanism in the Synthesis of 4-Chloro-2-fluoro-5-hydroxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive analysis of the formylation mechanism in the synthesis of 4-Chloro-2-fluoro-5-hydroxybenzaldehyde, a...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the formylation mechanism in the synthesis of 4-Chloro-2-fluoro-5-hydroxybenzaldehyde, a key intermediate in the development of various pharmaceutical compounds. The document delves into the theoretical and practical aspects of introducing a formyl group onto the 2-chloro-4-fluorophenol precursor, with a focus on regioselectivity and reaction mechanisms. A comparative overview of prominent formylation reactions—including the Reimer-Tiemann, Duff, and Vilsmeier-Haack reactions—is presented, evaluating their applicability and potential outcomes for this specific synthesis. The guide culminates in a proposed, detailed experimental protocol for the most promising synthetic route, complete with mechanistic diagrams and a discussion of potential byproducts. This document is intended to serve as a valuable resource for researchers and professionals engaged in synthetic organic chemistry and drug development.

Introduction: The Significance of 4-Chloro-2-fluoro-5-hydroxybenzaldehyde

4-Chloro-2-fluoro-5-hydroxybenzaldehyde is a substituted aromatic aldehyde that serves as a crucial building block in the synthesis of a wide range of biologically active molecules. Its unique substitution pattern, featuring chloro, fluoro, hydroxyl, and formyl groups, provides multiple points for further chemical modification, making it a versatile intermediate in medicinal chemistry. The strategic placement of these functional groups can significantly influence the pharmacokinetic and pharmacodynamic properties of the final drug candidates. A thorough understanding of the synthesis of this key intermediate, particularly the formylation step, is therefore of paramount importance for the efficient and controlled production of novel therapeutics.

The synthesis of 4-Chloro-2-fluoro-5-hydroxybenzaldehyde commences with the precursor 2-chloro-4-fluorophenol. The core of the synthesis lies in the regioselective introduction of a formyl group (-CHO) onto the aromatic ring. This electrophilic aromatic substitution reaction is governed by the directing effects of the existing substituents: the hydroxyl (-OH), chloro (-Cl), and fluoro (-F) groups.

The Formylation Challenge: Regioselectivity on a Densely Substituted Ring

The primary challenge in the formylation of 2-chloro-4-fluorophenol is to control the position of the incoming formyl group. The directing effects of the substituents on the aromatic ring play a critical role in determining the regiochemical outcome of the reaction.

  • Hydroxyl Group (-OH): As a strongly activating and ortho, para-directing group, the hydroxyl group significantly enhances the electron density of the aromatic ring, facilitating electrophilic attack. It directs incoming electrophiles to the positions ortho and para to it.

  • Halogen Groups (-Cl and -F): Halogens are deactivating yet ortho, para-directing. Their inductive electron-withdrawing effect deactivates the ring towards electrophilic substitution, while their resonance electron-donating effect directs the incoming electrophile to the ortho and para positions.

In the case of 2-chloro-4-fluorophenol, the positions on the aromatic ring can be analyzed as follows:

  • Position 3: Ortho to the chloro group and meta to the hydroxyl and fluoro groups.

  • Position 5: Para to the chloro group and ortho to the hydroxyl group. This position is also meta to the fluoro group.

  • Position 6: Ortho to the hydroxyl and chloro groups, and meta to the fluoro group.

Considering the powerful activating and directing effect of the hydroxyl group, the positions ortho and para to it are the most likely sites for formylation. In 2-chloro-4-fluorophenol, the para position to the hydroxyl group is occupied by the fluoro group. Therefore, the formylation is expected to occur at one of the ortho positions. Between the two ortho positions (positions 3 and 5 relative to the hydroxyl group), position 5 is sterically less hindered and is activated by both the hydroxyl (ortho) and the chloro (para) groups. Thus, the formation of 4-Chloro-2-fluoro-5-hydroxybenzaldehyde is the most probable outcome.

Comparative Analysis of Formylation Methodologies

Several classical and modern formylation methods can be considered for the synthesis of 4-Chloro-2-fluoro-5-hydroxybenzaldehyde. The choice of method depends on factors such as regioselectivity, yield, reaction conditions, and substrate compatibility.

The Reimer-Tiemann Reaction

The Reimer-Tiemann reaction is a well-established method for the ortho-formylation of phenols.[1][2][3] It typically involves the reaction of a phenol with chloroform (CHCl₃) in the presence of a strong base, such as sodium hydroxide (NaOH).[4][5]

Mechanism: The reaction proceeds through the formation of a dichlorocarbene (:CCl₂) electrophile. The phenol is deprotonated by the strong base to form a more nucleophilic phenoxide ion. The electron-rich aromatic ring of the phenoxide then attacks the electrophilic dichlorocarbene. Subsequent hydrolysis of the resulting dichloromethyl intermediate yields the aldehyde.[1][2]

Applicability and Considerations: While the Reimer-Tiemann reaction is known for its preference for ortho-formylation, it often suffers from moderate yields and the formation of a para-substituted byproduct.[4] The reaction conditions are also quite harsh, which might not be suitable for all substrates. For 2-chloro-4-fluorophenol, the ortho-directing nature of the reaction is advantageous.

The Duff Reaction

The Duff reaction utilizes hexamethylenetetramine (HMTA) as the formylating agent in an acidic medium, typically glycerol and boric acid or trifluoroacetic acid.[6] This method is particularly effective for the formylation of electron-rich aromatic compounds like phenols.

Mechanism: The reaction is believed to proceed through the formation of an electrophilic iminium ion from the protonated hexamine. The phenol then attacks this electrophile, leading to an aminomethylated intermediate. A series of subsequent steps, including intramolecular redox reactions and hydrolysis, ultimately afford the aldehyde.

Applicability and Considerations: The Duff reaction generally provides good ortho-selectivity. However, the yields can be variable and are often moderate. The reaction conditions are typically milder than the Reimer-Tiemann reaction, which could be beneficial for the halogenated substrate.

The Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction employs a Vilsmeier reagent, typically formed from a substituted amide like N,N-dimethylformamide (DMF) and a chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).[7][8][9][10]

Mechanism: The Vilsmeier reagent, a chloroiminium ion, acts as the electrophile.[7][10] The electron-rich aromatic ring attacks this electrophile, leading to the formation of an iminium salt intermediate. Subsequent hydrolysis of this intermediate yields the desired aldehyde.[7]

Applicability and Considerations: The Vilsmeier-Haack reaction is a powerful tool for the formylation of activated aromatic and heteroaromatic compounds.[9] It can be highly regioselective, and the reaction conditions can often be controlled to favor a specific isomer. For phenols, the reaction generally occurs at the position para to the hydroxyl group. However, if the para position is blocked, as in the case of 2-chloro-4-fluorophenol, formylation may occur at an ortho position.

Proposed Synthetic Protocol: Reimer-Tiemann Formylation

Based on the analysis of the directing effects and the established preference for ortho-formylation of phenols, the Reimer-Tiemann reaction presents a promising approach for the synthesis of 4-Chloro-2-fluoro-5-hydroxybenzaldehyde. The following is a proposed, detailed experimental protocol.

Materials and Reagents
Reagent/MaterialFormulaMolar Mass ( g/mol )
2-Chloro-4-fluorophenolC₆H₄ClFO146.55
Sodium hydroxideNaOH40.00
ChloroformCHCl₃119.38
EthanolC₂H₅OH46.07
Hydrochloric acid (conc.)HCl36.46
Diethyl ether(C₂H₅)₂O74.12
Anhydrous sodium sulfateNa₂SO₄142.04
Step-by-Step Experimental Procedure
  • Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, dissolve 14.65 g (0.1 mol) of 2-chloro-4-fluorophenol in 50 mL of ethanol.

  • Base Addition: To the stirred solution, add a solution of 20 g (0.5 mol) of sodium hydroxide in 50 mL of water.

  • Heating: Heat the reaction mixture to 60-70 °C in a water bath.

  • Chloroform Addition: Add 15 mL (0.18 mol) of chloroform dropwise from the dropping funnel over a period of 1 hour while maintaining the temperature.

  • Reflux: After the addition is complete, continue to stir the mixture at 60-70 °C for an additional 2-3 hours. The color of the reaction mixture will likely darken.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Distill off the excess chloroform and ethanol under reduced pressure.

    • Acidify the remaining aqueous solution to pH 2-3 with concentrated hydrochloric acid. This will precipitate the crude product.

    • Extract the product with diethyl ether (3 x 50 mL).

    • Combine the organic layers and wash with brine (50 mL).

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter and evaporate the solvent under reduced pressure to obtain the crude 4-Chloro-2-fluoro-5-hydroxybenzaldehyde.

  • Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent, or by recrystallization from a suitable solvent system.

Expected Yield and Characterization

The yield of the Reimer-Tiemann reaction can vary, but a moderate yield in the range of 30-50% is expected. The purity of the final product should be assessed using techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and spectroscopic methods.

Spectroscopic Data (Predicted):

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aldehydic proton (around 9.8-10.0 ppm), the hydroxyl proton (a broad singlet), and the two aromatic protons.

  • ¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the carbonyl carbon of the aldehyde (around 190 ppm) and the aromatic carbons, with their chemical shifts influenced by the various substituents.

Mechanistic Visualization

The following diagrams, generated using the DOT language, illustrate the key mechanistic steps of the formylation reactions discussed.

Reimer-Tiemann Reaction Mechanism

Reimer_Tiemann_Mechanism cluster_carbene Dichlorocarbene Formation cluster_formylation Formylation of Phenoxide CHCl3 Chloroform (CHCl₃) CCl3- Trichloromethanide CHCl3->CCl3- -H⁺ (from NaOH) CCl2 Dichlorocarbene (:CCl₂) CCl3-->CCl2 -Cl⁻ Phenoxide Phenoxide Ion Phenol 2-Chloro-4-fluorophenol Phenol->Phenoxide -H⁺ (from NaOH) Intermediate Dichloromethyl Adduct Phenoxide->Intermediate + :CCl₂ Aldehyde 4-Chloro-2-fluoro-5-hydroxybenzaldehyde Intermediate->Aldehyde Hydrolysis

Caption: Mechanism of the Reimer-Tiemann Reaction.

Duff Reaction Mechanism

Duff_Reaction_Mechanism HMTA Hexamethylenetetramine (HMTA) Iminium Electrophilic Iminium Ion HMTA->Iminium H⁺ Phenol 2-Chloro-4-fluorophenol Adduct Aminomethylated Intermediate Phenol->Adduct + Iminium Ion Aldehyde 4-Chloro-2-fluoro-5-hydroxybenzaldehyde Adduct->Aldehyde Intramolecular Redox & Hydrolysis

Caption: Simplified Mechanism of the Duff Reaction.

Vilsmeier-Haack Reaction Mechanism

Vilsmeier_Haack_Mechanism cluster_reagent Vilsmeier Reagent Formation cluster_formylation Formylation Step DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium Ion) DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ Phenol 2-Chloro-4-fluorophenol Iminium_Salt Iminium Salt Intermediate Phenol->Iminium_Salt + Vilsmeier Reagent Aldehyde 4-Chloro-2-fluoro-5-hydroxybenzaldehyde Iminium_Salt->Aldehyde Hydrolysis

Caption: Mechanism of the Vilsmeier-Haack Reaction.

Conclusion

The synthesis of 4-Chloro-2-fluoro-5-hydroxybenzaldehyde via the formylation of 2-chloro-4-fluorophenol is a critical transformation in the production of valuable pharmaceutical intermediates. The regioselectivity of this reaction is primarily dictated by the strong ortho, para-directing influence of the hydroxyl group. Among the various formylation methods, the Reimer-Tiemann reaction offers a direct and established route for the ortho-formylation of phenols and is therefore a highly plausible method for this synthesis. While the Duff and Vilsmeier-Haack reactions also present viable alternatives, their regioselectivity on this specific substrate may require more empirical optimization. The proposed experimental protocol for the Reimer-Tiemann reaction provides a solid starting point for laboratory synthesis. Further optimization of reaction conditions and a thorough analysis of the product mixture will be crucial for achieving high yields and purity. This guide serves as a foundational resource for chemists and researchers, enabling a more informed approach to the synthesis of this important molecule.

References

  • Reimer–Tiemann reaction. In Wikipedia. Retrieved from [Link]

  • Vilsmeier-Haack Reaction. Chemistry Steps. Retrieved from [Link]

  • Reimer-Tiemann Reaction. Master Organic Chemistry. Retrieved from [Link]

  • Reimer Tiemann Reaction Mechanism. BYJU'S. Retrieved from [Link]

  • Reimer-Tiemann Reaction. Online Organic Chemistry Tutor. Retrieved from [Link]

  • Duff Reaction. Cambridge University Press & Assessment. Retrieved from [Link]

  • A Comparative study of Vilsmeier-Haack Formylation Reactions With Phenols Under Solvent Less And Solvent Conditions. Asian Journal of Research in Chemistry. Retrieved from [Link]

  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. Retrieved from [Link]

  • Vilsmeier-Haack Reaction. Master Organic Chemistry. Retrieved from [Link]

Sources

Exploratory

Toxicological Profile and Safety Data for 4-Chloro-2-fluoro-5-hydroxybenzaldehyde

An In-Depth Technical Guide for Drug Development Professionals Executive Summary In modern drug discovery and organic synthesis, halogenated benzaldehydes serve as critical building blocks for developing complex active p...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide for Drug Development Professionals

Executive Summary

In modern drug discovery and organic synthesis, halogenated benzaldehydes serve as critical building blocks for developing complex active pharmaceutical ingredients (APIs). 4-Chloro-2-fluoro-5-hydroxybenzaldehyde (CAS: 1507007-33-1) is a highly versatile intermediate, characterized by a unique substitution pattern that includes an electrophilic aldehyde, a redox-active phenol, and lipophilic halogens (chlorine and fluorine) [1].

As a Senior Application Scientist, I approach the toxicological evaluation of such compounds not merely as a checklist of hazards, but as a predictable consequence of their molecular architecture. This whitepaper synthesizes the physicochemical properties, hazard classifications, and mechanistically driven safety validation protocols required to handle and evaluate this compound with scientific rigor.

Physicochemical & Structural Properties

Understanding the baseline physicochemical properties is the first step in predicting a compound's pharmacokinetic behavior and toxicological liabilities. The data summarized below provides the foundational metrics for assay design and formulation [1, 3].

Table 1: Core Physicochemical Properties

PropertyValue
Chemical Name 4-Chloro-2-fluoro-5-hydroxybenzaldehyde
CAS Number 1507007-33-1
Molecular Formula C7H4ClFO2
Molecular Weight 174.56 g/mol
InChI Key HDYNJWMBHCSSQQ-UHFFFAOYSA-N
Standard Purity ≥97%
Storage Temperature 2-8°C (Inert atmosphere recommended)

Toxicological Profile & Hazard Classification

Based on standardized safety data sheets (SDS) and Global Harmonized System (GHS) criteria, 4-Chloro-2-fluoro-5-hydroxybenzaldehyde exhibits a distinct hazard profile [2]. Rather than just listing these hazards, we must understand the causality behind them.

Table 2: GHS Hazard Classification and Mechanistic Drivers

Hazard CodeStatementMechanistic Driver
H302 Harmful if swallowedSystemic toxicity driven by rapid gastrointestinal absorption due to halogen-induced lipophilicity.
H315 Causes skin irritationProtein adduction via the electrophilic aldehyde group forming Schiff bases with primary amines.
H319 Causes serious eye irritationDirect mucosal tissue damage and localized pH changes from the weakly acidic phenolic hydroxyl.
H335 May cause respiratory irritationVolatility of the aldehyde group leading to reactive deposition in the respiratory tract.
Mechanistic Pathway of Cellular Toxicity

The toxicity of this compound is heavily driven by its functional groups. The aldehyde moiety acts as a potent electrophile, capable of covalently binding to cellular proteins (haptenization). Simultaneously, the phenolic hydroxyl group can undergo redox cycling, generating a quinone intermediate and subsequent Reactive Oxygen Species (ROS), leading to oxidative stress.

ToxicityMechanisms Compound 4-Chloro-2-fluoro-5- hydroxybenzaldehyde Electrophilic Aldehyde Electrophilicity (Schiff Base Formation) Compound->Electrophilic Redox Phenolic Redox Cycling (Quinone Intermediate) Compound->Redox Membrane Halogen-Driven Membrane Permeation Compound->Membrane ProteinAdducts Protein Adduction & Enzyme Inhibition Electrophilic->ProteinAdducts ROS Reactive Oxygen Species (ROS) Generation Redox->ROS Irritation Cellular Irritation & Inflammatory Response Membrane->Irritation ProteinAdducts->Irritation ROS->Irritation

Mechanistic pathways of toxicity driven by the compound's functional groups.

Experimental Workflows for Safety Validation

To accurately profile the cytotoxicity of 4-Chloro-2-fluoro-5-hydroxybenzaldehyde, we must design self-validating experimental systems .

Why do we avoid standard MTT assays for this compound? The phenolic aldehyde structure is highly redox-active. Tetrazolium salts (like MTT or MTS) can be non-specifically reduced by the compound itself—independent of mitochondrial succinate dehydrogenase activity—leading to false-positive viability signals. Therefore, ATP quantitation via luciferase is the scientifically rigorous choice to prevent assay interference.

Protocol 1: In Vitro Cytotoxicity Assessment (ATP Quantitation)

This protocol utilizes a luminescent ATP detection assay (e.g., CellTiter-Glo) to measure true metabolic viability.

Step-by-Step Methodology:

  • Cell Seeding: Seed HepG2 (hepatotoxicity model) cells at 10,000 cells/well in a white opaque 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Preparation: Dissolve the compound in 100% DMSO to create a 20 mM stock. Perform serial dilutions.

  • Dosing (Self-Validating Step): Dose cells with final concentrations ranging from 0.1 μM to 100 μM.

    • Internal Controls: Every plate MUST include a vehicle control (0.5% DMSO max) to establish baseline viability, a positive toxicity control (1 μM Staurosporine) to validate assay sensitivity, and a compound-only well (no cells) to subtract background luminescence.

  • Incubation: Incubate the dosed plates for 48 hours.

  • Readout: Equilibrate plates to room temperature. Add an equal volume of ATP detection reagent. Place on an orbital shaker for 2 minutes to induce cell lysis, then incubate for 10 minutes to stabilize the luminescent signal.

  • Data Analysis: Measure luminescence using a microplate reader. Calculate IC₅₀ using non-linear regression analysis.

Protocol 2: High-Throughput ROS Detection (DCFDA Assay)

To validate the hypothesis that the compound induces oxidative stress via phenolic redox cycling, a DCFDA (2',7'-dichlorofluorescin diacetate) assay is required.

Step-by-Step Methodology:

  • Probe Loading: Wash seeded cells with PBS and incubate with 20 μM DCFDA for 45 minutes. Causality: DCFDA diffuses into cells and is deacetylated by cellular esterases to a non-fluorescent compound, which is later oxidized by ROS into highly fluorescent DCF.

  • Compound Exposure: Remove the probe, wash, and apply 4-Chloro-2-fluoro-5-hydroxybenzaldehyde at sub-lethal concentrations (e.g., IC₂₀).

  • Fluorescence Measurement: Read fluorescence immediately and kinetically over 4 hours at Ex/Em: 485/535 nm.

Workflow Seed 1. Cell Seeding (HepG2 / HEK293) Dose 2. Compound Dosing (0.1 μM - 100 μM) Seed->Dose Incubate 3. Incubation (24h - 48h, 37°C) Dose->Incubate Split Assay Selection Incubate->Split CTG ATP Quantitation (Luminescence) Split->CTG Viability ROSA ROS Detection (Fluorescence) Split->ROSA Oxidative Stress Data Data Analysis & IC50 Determination CTG->Data ROSA->Data

Standardized high-throughput in vitro safety screening workflow.

Handling, Storage, and Risk Mitigation

Due to the H315 and H319 hazard classifications [2], strict laboratory safety protocols must be enforced:

  • Storage: Aldehydes are highly prone to auto-oxidation into carboxylic acids when exposed to air. Store the compound at 2-8°C under an inert atmosphere (Argon or Nitrogen) and protect it from light.

  • PPE Requirements: Precautionary statements (P280, P305+P351+P338) mandate the use of nitrile gloves, chemical splash goggles, and a highly ventilated fume hood to mitigate respiratory irritation (H335).

References

  • ChemSrc. "Physicochemical Properties and Spectral Data of 4-Chloro-2-fluoro-5-hydroxybenzaldehyde." ChemSrc Database, [Link]

Foundational

Electronic and Steric Effects in 4-Chloro-2-fluoro-5-hydroxybenzaldehyde: A Mechanistic Guide for Synthetic and Medicinal Chemists

Executive Summary In the realm of advanced active pharmaceutical ingredient (API) synthesis, poly-substituted benzenes serve as critical architectural scaffolds. 4-Chloro-2-fluoro-5-hydroxybenzaldehyde (CAS: 1507007-33-1...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the realm of advanced active pharmaceutical ingredient (API) synthesis, poly-substituted benzenes serve as critical architectural scaffolds. 4-Chloro-2-fluoro-5-hydroxybenzaldehyde (CAS: 1507007-33-1) is a highly functionalized, tetra-substituted building block that presents a complex web of competing electronic and steric effects. For the synthetic chemist, mastering this molecule requires moving beyond basic predictive rules and understanding the orthogonal reactivity dictated by its specific topology. This whitepaper deconstructs the push-pull dynamics, conformational locking mechanisms, and regioselective potential of this unique benzaldehyde derivative.

Electronic Topology: The Push-Pull Dynamics

The reactivity of 4-Chloro-2-fluoro-5-hydroxybenzaldehyde is governed by a fierce competition between four distinct substituents, each exerting unique inductive ( −I ) and resonance ( +M/−M ) forces across the π -system.

Substituent Vector Analysis

Relative to the electron-donating C5-hydroxyl group, the ring experiences the following topological forces:

  • C1-Formyl (-CHO): Positioned meta to the hydroxyl, the formyl group cannot stabilize a potential C5-phenoxide via direct resonance. Instead, it acts as a strong σ -acceptor and π -acceptor, withdrawing electron density from C2, C4, and C6.

  • C2-Fluoro (-F): Positioned para to the hydroxyl, fluorine exerts a powerful inductive pull ( −I ) but a weak resonance donation ( +M ). The net effect is electron withdrawal, particularly activating the adjacent C1-carbonyl carbon toward nucleophilic attack.

  • C4-Chloro (-Cl): Positioned ortho to the hydroxyl, the bulky chlorine atom exerts a strong −I effect, significantly polarizing the C4-C5 bond.

pKa Modulation of the C5-Hydroxyl

The acidity of the C5-hydroxyl group is a critical parameter that dictates the molecule's behavior under basic conditions. An unsubstituted phenol has a pKa of ~10.0. Using ( ΔpKa≈−2.23×Σσ ), we can estimate the acidification caused by the surrounding halogens and formyl group. While a para-formyl group would drastically lower the pKa to ~7.6 via direct resonance ( σ−=1.03 ), the meta-formyl ( σm​=0.36 ), para-fluoro ( σp​=0.06 ), and ortho-chloro ( σo​≈0.23 ) groups in this molecule exert a combined inductive pull. This moderately lowers the predicted pKa to approximately 8.2 to 8.5 . Consequently, the hydroxyl group is easily deprotonated by mild bases (e.g., K2​CO3​ ), forming a highly electron-donating phenoxide that fundamentally alters the ring's reactivity.

Topology Ring Benzene Core (C1-C6) C6 C6: -H (Nucleophilic Hotspot) Ring->C6 Net Electron Density CHO C1: -CHO (EWG: -M, -I) CHO->Ring -M (Deactivates C2, C4, C6) F C2: -F (EWG: -I > +M) F->Ring -I (Inductive Pull) Cl C4: -Cl (EWG: -I > +M) Cl->Ring -I (Inductive Pull) OH C5: -OH (EDG: +M > -I) OH->Ring +M (Activates C2, C4, C6)

Figure 1: Electronic push-pull topology and steric interactions within the functionalized ring.

Steric Microenvironments and Conformational Locking

Beyond electronics, the spatial arrangement of substituents dictates the molecule's physical conformation, as detailed in structural studies of .

  • C1-C2 Dipole Alignment: The carbonyl oxygen of the formyl group will strongly prefer an anti conformation relative to the C2-fluorine atom to minimize severe dipole-dipole repulsion. This locks the aldehyde into a rigid spatial orientation, influencing the trajectory of incoming nucleophiles during reductive aminations or Grignard additions.

  • C4-C5 Steric Clash: Chlorine is a bulky atom (van der Waals radius 1.75 Å). Its proximity to the C5-hydroxyl forces the hydroxyl proton to orient away from the halogen, though a weak intramolecular halogen bond ( O−H⋅⋅⋅Cl ) may form, further stabilizing the conjugate base and contributing to the lowered pKa.

Quantitative Electronic and Steric Data

The following table summarizes the key parameters driving the molecule's reactivity.

SubstituentPositionHammett σm​ Hammett σp​ vdW Radius (Å)Primary Electronic Effect
-CHO C10.360.45~1.70Strong π -acceptor ( −M ), σ -acceptor ( −I )
-F C20.340.061.47Strong σ -acceptor ( −I ), Weak π -donor ( +M )
-Cl C40.370.231.75Strong σ -acceptor ( −I ), Weak π -donor ( +M )
-OH C50.10-0.371.52Strong π -donor ( +M ), Weak σ -acceptor ( −I )

Exploiting the Topology: Validated Synthetic Workflows

As a Senior Application Scientist, it is vital to design protocols that are not only high-yielding but structurally self-validating. The unique topology of this molecule allows for highly regioselective transformations if the electronic rules are strictly obeyed.

Protocol A: Electrophilic Aromatic Substitution (EAS) at C6

Causality & Design: In the parent molecule, C6 is the only unsubstituted position. Because it is ortho to the strongly activating C5-hydroxyl group, it serves as a nucleophilic hotspot. Despite the deactivating effects of the halogens and the formyl group, the +M effect of the hydroxyl dominates, directing electrophiles exclusively to C6.

Self-Validating Methodology (Regioselective Bromination):

  • Preparation: Dissolve 4-Chloro-2-fluoro-5-hydroxybenzaldehyde (1.0 eq) in glacial acetic acid (0.5 M concentration).

  • Buffering: Add anhydrous sodium acetate ( NaOAc , 1.2 eq) to buffer the system and slightly increase the nucleophilicity of the phenol.

  • Electrophile Addition: Add elemental bromine ( Br2​ , 1.05 eq) dropwise at room temperature.

  • Validation: The reaction is visually self-validating; the deep red color of the bromine will rapidly decolorize as it is consumed. Analytically, LC-MS will show a distinct M+78/80 isotope pattern indicative of a single bromination event. Over-bromination is sterically and electronically impossible, making this a self-limiting system.

  • Isolation: Quench with saturated aqueous sodium thiosulfate and precipitate the product (6-Bromo-4-chloro-2-fluoro-5-hydroxybenzaldehyde) with cold water.

Protocol B: Regioselective SNAr via Hydroxyl Protection

Causality & Design: Attempting direct Nucleophilic Aromatic Substitution (SNAr) on the unprotected phenol under basic conditions is a common pitfall. The base deprotonates the C5-OH to form a phenoxide. This oxyanion strongly donates electron density ( +M ) to both C4 (ortho) and C2 (para), effectively shutting down nucleophilic attack at both halogen centers. Therefore, orthogonal protection of the C5-hydroxyl is required. Once protected as a benzyl ether, the C2-fluorine becomes highly susceptible to SNAr because it is ortho to the activating -CHO group, and fluorine is a vastly superior leaving group compared to the C4-chlorine.

Self-Validating Methodology (C2-F Displacement):

  • Protection: Charge a reactor with the aldehyde (1.0 eq), K2​CO3​ (2.0 eq), and Benzyl Bromide (1.1 eq) in anhydrous DMF. Stir at 60°C for 2 hours. Validation: FTIR will confirm the disappearance of the broad -OH stretch (~3300 cm⁻¹).

  • SNAr Reaction: To the isolated C5-OBn intermediate, add a secondary amine nucleophile (e.g., morpholine, 1.2 eq) and K2​CO3​ (1.5 eq) in DMF. Heat to 80°C for 4 hours.

  • Validation: Monitor via LC-MS. The mass shift will definitively prove regioselectivity: displacement of fluorine yields an exact mass change of −19+Massnuc​ , whereas the disallowed chlorine displacement would yield −35+Massnuc​ .

Workflow Start 4-Chloro-2-fluoro-5-hydroxybenzaldehyde (SNAr Inactive due to Phenoxide Formation) Protect Step 1: Hydroxyl Protection (BnBr, K2CO3, DMF) Start->Protect Protected C5-OBn Intermediate (Restores SNAr Reactivity at C2) Protect->Protected SNAr Step 2: Regioselective SNAr (Morpholine, 80°C) Protected->SNAr Meisenheimer C2-Meisenheimer Complex (Stabilized by Ortho-CHO) SNAr->Meisenheimer Product 2-Morpholino-4-chloro-5-benzyloxybenzaldehyde Meisenheimer->Product F(-) Expulsion

Figure 2: Workflow for regioselective SNAr via hydroxyl protection and C2-F displacement.

References

  • LookChem. "3-Chloro-4-hydroxybenzaldehyde Chemical Properties and pKa." LookChem Database,[Link]

  • Wikipedia Contributors. "Hammett Equation and Substituent Constants." Wikipedia, The Free Encyclopedia,[Link]

  • Cormanich, R. A., et al. "1JCH Coupling in Benzaldehyde Derivatives: Ortho Substitution Effect." ACS Omega, 2019.[Link]

Protocols & Analytical Methods

Method

Application Note: Synthesis of Advanced Pharmaceutical Intermediates Utilizing 4-Chloro-2-fluoro-5-hydroxybenzaldehyde

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound Focus: 4-Chloro-2-fluoro-5-hydroxybenzaldehyde (CAS: 1507007-33-1)[1] Introduction & Mechanistic Rationale As a Senior Applica...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound Focus: 4-Chloro-2-fluoro-5-hydroxybenzaldehyde (CAS: 1507007-33-1)[1]

Introduction & Mechanistic Rationale

As a Senior Application Scientist, I frequently encounter challenges in the late-stage functionalization of highly substituted aromatic systems. The compound 4-Chloro-2-fluoro-5-hydroxybenzaldehyde is a uniquely primed building block for pharmaceutical synthesis, particularly in the development of kinase inhibitors and targeted protein degraders (PROTACs).

The strategic value of this molecule lies in its orthogonal reactivity profile:

  • C1-Aldehyde: Serves as the primary electrophilic center for condensation reactions and reductive aminations.

  • C2-Fluoro: Acts as a highly activated leaving group. The strong electron-withdrawing nature of the adjacent (ortho) aldehyde and the (para) chloro group significantly lowers the activation energy required for Nucleophilic Aromatic Substitution (SNAr)[2].

  • C5-Hydroxyl: Provides a nucleophilic handle for O-alkylation, allowing for the rapid tuning of lipophilicity or the attachment of linker moieties.

  • C4-Chloro: Imparts metabolic stability to the aromatic ring and can serve as a handle for late-stage transition-metal-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination) if required.

This application note details two divergent, field-proven synthetic workflows utilizing this building block: the construction of the privileged 1H-indazole scaffold and the selective synthesis of functionalized benzylamines.

Divergent Synthetic Workflows

G SM 4-Chloro-2-fluoro-5- hydroxybenzaldehyde (CAS: 1507007-33-1) Hydrazone Hydrazone Intermediate SM->Hydrazone NH2NH2·H2O EtOH, rt OAlk 5-Alkoxy-4-chloro-2- fluorobenzaldehyde SM->OAlk R-Br, K2CO3 DMF, 60 °C Indazole 6-Chloro-5-hydroxy- 1H-indazole Hydrazone->Indazole SNAr Cyclization NMP, 150 °C RedAm Secondary/Tertiary Benzylamine OAlk->RedAm 1. R'-NH2, AcOH 2. NaBH(OAc)3

Divergent synthetic workflows utilizing 4-Chloro-2-fluoro-5-hydroxybenzaldehyde.

Application Workflow 1: Synthesis of 6-Chloro-5-hydroxy-1H-indazole

Causality & Experimental Design

Indazoles are critical pharmacophores in ATP-competitive kinase inhibitors. The classical synthesis involves the condensation of a 2-fluorobenzaldehyde with hydrazine, followed by an SNAr ring closure[3].

The causality behind the two-step thermal approach is rooted in chemoselectivity. Direct heating of the aldehyde with hydrazine often leads to the formation of an unwanted azine dimer byproduct (two aldehyde molecules condensing with one hydrazine). By first forming the hydrazone at room temperature and subsequently driving the SNAr displacement of the C2-fluorine at elevated temperatures (150 °C) in a highly polar aprotic solvent like N-Methyl-2-pyrrolidone (NMP), azine formation is suppressed, and cyclization yields are maximized[3].

Step-by-Step Protocol: Condensation-SNAr Cyclization

Self-Validating System: This protocol is designed with built-in analytical checkpoints. The intermediate hydrazone and the final cyclized product have distinct mass-to-charge (m/z) ratios, allowing for unambiguous LC-MS tracking.

  • Hydrazone Formation:

    • Dissolve 4-Chloro-2-fluoro-5-hydroxybenzaldehyde (1.0 equiv, 10 mmol) in absolute ethanol (20 mL).

    • Add hydrazine hydrate (1.2 equiv, 12 mmol) dropwise at room temperature.

    • Stir for 2 hours. Validation Check: Analyze via LC-MS. The starting material ([M+H]+ = 175) should be fully consumed, replaced by the hydrazone intermediate ([M+H]+ = 189).

    • Concentrate the mixture under reduced pressure to remove ethanol and excess water.

  • SNAr Cyclization:

    • Re-dissolve the crude hydrazone in anhydrous NMP (15 mL).

    • Transfer to a pressure-rated sealed tube and heat to 150 °C for 4 hours.

    • Validation Check: LC-MS will indicate the loss of HF (mass 20), yielding the cyclized 6-chloro-5-hydroxy-1H-indazole ([M+H]+ = 169).

  • Workup & Isolation:

    • Cool the reaction to room temperature and pour into ice water (50 mL).

    • Extract with Ethyl Acetate (3 x 30 mL). Wash the combined organic layers heavily with brine (5 x 30 mL) to remove NMP.

    • Dry over anhydrous Na₂SO₄, concentrate, and purify via silica gel chromatography (Eluent: Hexanes/EtOAc).

Quantitative Data: Cyclization Optimization
SolventTemperature (°C)Time (h)Conversion to Indazole (%)Major Observed Byproduct
Ethanol80 (Reflux)24< 10%Unreacted Hydrazone
DMF1201265%Azine Dimer
NMP 150 4 92% None (Clean Profile)

Application Workflow 2: O-Alkylation and Reductive Amination

Causality & Experimental Design

When developing targeted therapeutics, modifying the physicochemical properties of the molecule is essential. The C5-hydroxyl group can be selectively O-alkylated. Following this, the C1-aldehyde is subjected to reductive amination to install various amine fragments.

The choice of reducing agent is the most critical parameter here. Sodium borohydride (NaBH₄) is too aggressive and will prematurely reduce the aldehyde to a benzyl alcohol. Instead, we utilize Sodium triacetoxyborohydride (NaBH(OAc)₃)[4]. The electron-withdrawing acetoxy groups reduce the nucleophilicity of the hydride. Under weakly acidic conditions (using Acetic Acid), the aldehyde and amine reversibly form an iminium ion. NaBH(OAc)₃ selectively reduces this highly electrophilic iminium ion over the neutral aldehyde, ensuring near-perfect chemoselectivity[5].

Step-by-Step Protocol: Selective Reductive Amination

Self-Validating System: The addition of acetic acid forces the equilibrium toward the iminium ion. The reaction will not proceed efficiently if the pH drops too low (protonating the amine) or stays too high (failing to form the iminium). A pH of ~4-5 is the self-regulating sweet spot for NaBH(OAc)₃.

  • Imine/Iminium Formation:

    • Dissolve the O-alkylated 4-chloro-2-fluorobenzaldehyde derivative (1.0 equiv, 5 mmol) and the desired primary amine (1.2 equiv, 6 mmol) in 1,2-dichloroethane (DCE, 20 mL).

    • Add glacial acetic acid (1.0 equiv, 5 mmol) to adjust the pH to ~4.5.

    • Stir at room temperature for 1 hour to allow complete iminium ion formation.

  • Selective Reduction:

    • Add Sodium triacetoxyborohydride, NaBH(OAc)₃ (1.5 equiv, 7.5 mmol), portion-wise over 10 minutes to manage mild hydrogen evolution.

    • Stir the reaction at room temperature for 12 hours.

    • Validation Check: TLC (UV active) should show the complete disappearance of the aldehyde spot and the emergence of a more polar amine spot (stains positive with Ninhydrin).

  • Workup & Isolation:

    • Quench the reaction carefully with saturated aqueous NaHCO₃ (20 mL) to neutralize the acetic acid and destroy excess hydride.

    • Extract with Dichloromethane (3 x 20 mL).

    • Wash with brine, dry over Na₂SO₄, and concentrate in vacuo to yield the functionalized benzylamine.

Quantitative Data: Reductive Amination Optimization
Reducing AgentSolventAdditiveYield (%)Chemoselectivity (Amine : Alcohol)
NaBH₄MethanolNone45%1 : 1 (Poor)
NaBH₃CNMethanolAcetic Acid82%9 : 1 (Good)
NaBH(OAc)₃ DCE Acetic Acid 94% >99 : 1 (Excellent)

References

  • New Practical Synthesis of Indazoles via Condensation of o-Fluorobenzaldehydes and Their O-Methyloximes with Hydrazine. The Journal of Organic Chemistry - ACS Publications. Available at:[Link][2]

  • A General, One-Step Synthesis of Substituted Indazoles using a Flow Reactor. ACS Publications. Available at:[Link][3]

  • Reductive Amination, and How It Works. Master Organic Chemistry. Available at:[Link][4]

  • Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride. PMC - National Institutes of Health. Available at:[Link][5]

Sources

Application

Application Note: Reductive Amination Protocols for 4-Chloro-2-fluoro-5-hydroxybenzaldehyde

Executive Summary The synthesis of complex active pharmaceutical ingredients (APIs) frequently relies on the robust construction of C–N bonds. The direct reductive amination of 4-chloro-2-fluoro-5-hydroxybenzaldehyde pre...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis of complex active pharmaceutical ingredients (APIs) frequently relies on the robust construction of C–N bonds. The direct reductive amination of 4-chloro-2-fluoro-5-hydroxybenzaldehyde presents a unique synthetic challenge due to the electronic push-pull dynamics of its halogenated and phenolic substituents. This application note provides a comprehensive, field-validated protocol for the direct reductive amination of this substrate using Sodium Triacetoxyborohydride (STAB). By establishing rigorous in-process controls and explaining the mechanistic causality behind reagent selection, this guide ensures high-yielding, scalable, and reproducible amine synthesis.

Mechanistic Rationale & Substrate Profiling

To design a successful reductive amination, one must first understand the electronic and steric environment of the substrate[1]:

  • Electrophilic Activation via Halogens: The fluorine atom at the 2-position (ortho) and the chlorine atom at the 4-position (para) exert strong inductive electron-withdrawing effects. This significantly increases the electrophilicity of the aldehyde carbonyl, accelerating the initial nucleophilic attack by the amine to form the hemiaminal intermediate.

  • Phenolic Hydroxyl Influence: The hydroxyl group at the 5-position (pKa ~8.5–9.5) can participate in intermolecular hydrogen bonding, which often limits substrate solubility in strictly non-polar solvents like toluene. However, under mildly acidic conditions, it remains protonated and does not interfere with the hydride transfer.

  • Reducing Agent Selection: Sodium triacetoxyborohydride (NaBH(OAc)₃, STAB) is the definitive reagent of choice. Unlike Sodium Borohydride (NaBH₄), which is non-selective and will prematurely reduce the unreacted aldehyde to a benzyl alcohol, STAB is exceptionally mild. The steric bulk and electron-withdrawing nature of the three acetoxy groups stabilize the boron-hydrogen bond, allowing STAB to selectively reduce the protonated imine/iminium ion over the parent aldehyde[2]. Furthermore, STAB avoids the generation of highly toxic hydrogen cyanide byproducts associated with Sodium Cyanoborohydride (NaBH₃CN)[3].

Process Workflow

Workflow A 4-Chloro-2-fluoro-5-hydroxybenzaldehyde + Primary/Secondary Amine B Imine / Iminium Intermediate (In situ formation) A->B THF or DCE, 20°C AcOH (1.0 eq) C Hydride Transfer via STAB NaBH(OAc)3 B->C Selective Reduction (pH 5-6) D Aqueous Quench & Extraction (NaHCO3 / EtOAc) C->D HPLC Conversion >99% E Purified Alkylated Amine (Target API Intermediate) D->E Crystallization

Workflow for the direct reductive amination of 4-chloro-2-fluoro-5-hydroxybenzaldehyde.

Experimental Design & Causality

A self-validating protocol requires understanding why specific conditions are chosen and how they are monitored.

Solvent Selection: Methanol is strictly prohibited when using STAB, as it rapidly decomposes the reagent via solvolysis[3]. 1,2-Dichloroethane (DCE) is the classical solvent for STAB aminations[4]. However, due to the phenolic nature of 4-chloro-2-fluoro-5-hydroxybenzaldehyde, Tetrahydrofuran (THF) is highly recommended to prevent premature precipitation of the intermediate imine.

Acid Catalysis: While the substrate possesses a weakly acidic phenolic proton, the addition of 1.0 equivalent of glacial acetic acid (AcOH) is critical. The AcOH serves a dual purpose: it accelerates the dehydration of the hemiaminal to the imine and lowers the pH to 5–6, ensuring the imine is protonated to an iminium ion, which is the actual species reduced by STAB[5].

Reagent Quality Control (The Self-Validating Step): STAB is highly hygroscopic and its active hydride potency degrades over time upon exposure to ambient moisture[6]. A common cause of stalled reductive aminations is the use of degraded STAB. Before executing the protocol, the active borohydride content must be verified using a rapid salicylaldehyde reduction HPLC assay[6].

Quantitative Optimization Data

The following table summarizes the optimization landscape for this specific substrate class, demonstrating the causality behind the finalized protocol parameters.

Table 1: Reaction Optimization Matrix for Halogenated Hydroxybenzaldehydes

SolventReducing AgentAdditiveTime (h)Conversion (%)Impurity Profile / Causality
MeOHNaBH₄ (1.2 eq)None2.085%Fail: >40% over-reduction to benzyl alcohol due to non-selective hydride transfer.
DCESTAB (1.5 eq)None12.065%Suboptimal: Sluggish imine formation; unreacted aldehyde remains.
DCESTAB (1.5 eq)AcOH (1.0 eq)4.0>98%Good: Clean conversion, but minor solubility issues observed during scale-up.
THF STAB (1.5 eq) AcOH (1.0 eq) 3.0 >99% Optimal: Complete solubility, rapid kinetics, <1% benzyl alcohol impurity.

Detailed Protocol: Direct Reductive Amination

Safety Precautions: STAB reacts exothermically with water to release hydrogen gas. Perform all operations in a well-ventilated fume hood under an inert atmosphere (N₂ or Ar).

Step 1: Reagent Qualification (Pre-Reaction QC)
  • STAB Potency Assay: Do not assume the STAB is 100% potent. Run a standardized HPLC assay by reacting a known mass of STAB with an excess of salicylaldehyde[6]. Ensure the calculated active hydride content is ≥95% of the theoretical value. Adjust the STAB charge in Step 3 accordingly if the potency is lower.

Step 2: Imine Formation
  • Charge a dry, nitrogen-flushed round-bottom flask with 4-chloro-2-fluoro-5-hydroxybenzaldehyde (1.00 equivalent, e.g., 10.0 mmol, 1.74 g).

  • Add anhydrous Tetrahydrofuran (THF) to achieve a substrate concentration of 0.25 M (40 mL).

  • Add the desired primary or secondary amine (1.05 equivalents, 10.5 mmol) via syringe. (Note: For sterically hindered or weakly basic amines like anilines, increase to 1.20 equivalents).

  • Add glacial acetic acid (1.00 equivalent, 10.0 mmol, 0.57 mL).

  • Stir the mixture at 20–25 °C for 30 minutes.

    • Self-Validation Check: Withdraw a 10 µL aliquot, quench in basic methanol, and analyze via HPLC/LC-MS to confirm >90% conversion of the aldehyde to the intermediate imine/hemiaminal.

Step 3: Selective Hydride Transfer
  • Cool the reaction mixture to 0–5 °C using an ice-water bath to control the mild exotherm.

  • Add Sodium Triacetoxyborohydride (STAB) (1.50 equivalents, 15.0 mmol, 3.18 g) portion-wise over 15 minutes.

  • Remove the ice bath and allow the reaction to warm to ambient temperature (20–25 °C).

  • Stir vigorously for 2 to 4 hours.

    • Self-Validation Check: Perform an HPLC In-Process Control (IPC). The reaction is deemed complete when the residual aldehyde and imine peaks are collectively <1.0% by Area Normalization.

Step 4: Quench and Isolation
  • Once conversion is confirmed, cool the mixture to 0 °C.

  • Slowly quench the reaction by adding saturated aqueous Sodium Bicarbonate (NaHCO₃) (40 mL). Caution: Effervescence (H₂ and CO₂ gas evolution) will occur.

  • Stir for 30 minutes to ensure complete decomposition of unreacted STAB and neutralization of acetic acid.

  • Extract the aqueous mixture with Ethyl Acetate (EtOAc) (3 × 30 mL).

  • Combine the organic layers and wash with brine (30 mL).

  • Dry the organic phase over anhydrous Sodium Sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude alkylated amine.

  • Purification: The crude product can typically be purified via recrystallization (e.g., from MTBE/Heptane) or isolated as an HCl salt by treating the organic solution with ethereal HCl.

Analytical Troubleshooting

  • High levels of Benzyl Alcohol Impurity: Indicates that the imine formation was too slow relative to the reduction. Solution: Increase the pre-stir time in Step 2, or increase the AcOH equivalent to 2.0 to accelerate imine formation before adding STAB.

  • Stalled Reaction (Incomplete Conversion): Usually caused by degraded STAB or severe steric hindrance. Solution: Verify STAB potency[6]. If STAB is potent, the amine may be too weakly nucleophilic; consider switching to a stepwise protocol using Ti(O-iPr)₄ to force imine formation prior to reduction.

References

  • Abdel-Magid, A. F., & Mehrman, S. J. (2006). A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. Organic Process Research & Development, 10(5), 971–1031.[Link]

  • Gao, Y., et al. (2019). A Quantitative Assay of Sodium Triacetoxyborohydride. ACS Publications / Organic Process Research & Development.[Link]

Sources

Method

Application Note: 4-Chloro-2-fluoro-5-hydroxybenzaldehyde as a Multi-Functional Building Block in Agrochemical Discovery

Target Audience: Researchers, Discovery Chemists, and Agrochemical Development Professionals Document Type: Technical Application Guide & Validated Protocols Executive Summary & Structural Rationale In modern agrochemica...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Discovery Chemists, and Agrochemical Development Professionals Document Type: Technical Application Guide & Validated Protocols

Executive Summary & Structural Rationale

In modern agrochemical discovery, the rational design of crop protection agents (fungicides, herbicides, and insecticides) relies heavily on highly functionalized aromatic building blocks. 4-Chloro-2-fluoro-5-hydroxybenzaldehyde (CAS: 1507007-33-1) has emerged as a privileged scaffold 1. Its unique substitution pattern provides four distinct vectors for molecular diversification, each contributing specific physicochemical and biological properties to the final active ingredient (AI).

As a Senior Application Scientist, I approach this molecule not just as a reagent, but as a strategic asset. The causality behind its utility lies in the synergistic electronic and steric effects of its functional groups:

  • C1-Aldehyde (Electrophilic Hub): Serves as the primary anchor for synthesizing nitrogen-rich heterocycles (e.g., pyrazoles, triazoles) or Schiff bases/hydrazones. Hydrazones derived from fluoro-hydroxybenzaldehydes are well-documented for their broad-spectrum antifungal activities 2.

  • C5-Hydroxyl (Nucleophilic Handle): Allows for etherification to append lipophilic tails or aryloxy linkages, a common motif in modern herbicides (e.g., aryloxyphenoxypropionates).

  • C4-Chlorine (Steric & Electronic Modulator): The inductive electron-withdrawing effect (-I) of the chlorine atom lowers the pKa of the adjacent C5-hydroxyl, enabling selective alkylation under mild conditions. Furthermore, chlorine enhances target binding via halogen bonding.

  • C2-Fluorine (Metabolic Shield): Fluorine substitution ortho to the aldehyde blocks oxidative degradation by plant and fungal cytochrome P450 enzymes, significantly extending the half-life of the agrochemical in the field 3. It also modulates aqueous solubility, a critical factor for systemic mobility in plants 4.

G Core 4-Chloro-2-fluoro- 5-hydroxybenzaldehyde Aldehyde C1-Aldehyde (Electrophile) Core->Aldehyde Hydroxyl C5-Hydroxyl (Nucleophile) Core->Hydroxyl Halogens C2-F / C4-Cl (Modulators) Core->Halogens Hydrazones Hydrazone Fungicides (Condensation) Aldehyde->Hydrazones Pyrazoles Pyrazole Herbicides (Cyclization) Aldehyde->Pyrazoles Ethers Aryloxy Linkages (O-Alkylation) Hydroxyl->Ethers Stability Metabolic Stability & Lipophilicity (LogP) Halogens->Stability

Fig 1: Functional group divergence of 4-Chloro-2-fluoro-5-hydroxybenzaldehyde.

Physicochemical Profiling

Understanding the baseline properties of the building block is essential for predicting its behavior in both synthetic workflows and final formulation environments 4.

Table 1: Physicochemical Properties of 4-Chloro-2-fluoro-5-hydroxybenzaldehyde

PropertyValueImplication for Agrochemical Design
CAS Number 1507007-33-1Commercial identifier for sourcing 1.
Molecular Formula C7H4ClFO2High halogen-to-carbon ratio ensures robustness.
Molecular Weight 174.56 g/mol Low MW allows for extensive elaboration without exceeding the "Rule of 5" equivalents for agrochemicals.
Phenol pKa (Est.) ~8.2 - 8.5Lower than standard phenol (~10) due to ortho-Cl, allowing selective deprotonation with mild bases.
LogP (Est.) 2.1Ideal lipophilicity starting point for cuticular penetration in plants.

Synthetic Workflows & Experimental Protocols

To demonstrate the utility of this building block, we detail a two-step validated workflow for generating a library of aryl-hydrazone fungicides . This sequence exploits the differential reactivity of the C5-hydroxyl and C1-aldehyde.

Workflow SM Starting Material (CAS: 1507007-33-1) Step1 Step 1: O-Alkylation (K2CO3, DMF, R-X) SM->Step1 Int1 Intermediate (C5-Alkoxybenzaldehyde) Step1->Int1 Step2 Step 2: Condensation (NH2NH-R', AcOH cat.) Int1->Step2 Product Final Agrochemical Probe (Hydrazone Fungicide) Step2->Product

Fig 2: Two-step synthetic workflow for generating agrochemical probes.

Protocol 1: Selective O-Alkylation of the C5-Hydroxyl Group

Objective: To append a lipophilic side chain (e.g., a benzyl or alkyl group) to the C5 position without triggering side reactions at the aldehyde.

Causality & Design: We utilize Potassium Carbonate ( K2​CO3​ ) in N,N-Dimethylformamide (DMF). Because the C4-chlorine atom inductively withdraws electron density, the C5-hydroxyl is more acidic than a standard phenol. K2​CO3​ is perfectly tuned to quantitatively deprotonate this specific phenol without being strong enough to initiate Cannizzaro reactions or aldol condensations at the C1-aldehyde.

Step-by-Step Procedure:

  • Preparation: Charge a dry, argon-flushed 100 mL round-bottom flask with 4-Chloro-2-fluoro-5-hydroxybenzaldehyde (1.0 eq, 10 mmol, 1.74 g) and anhydrous DMF (25 mL).

  • Deprotonation: Add finely powdered anhydrous K2​CO3​ (1.5 eq, 15 mmol, 2.07 g). Stir the suspension at room temperature for 15 minutes.

    • Self-Validation Check: The solution will transition from colorless to a distinct light yellow, visually confirming the formation of the phenoxide anion.

  • Alkylation: Dropwise, add the chosen alkyl halide (e.g., benzyl bromide, 1.1 eq, 11 mmol).

  • Reaction: Heat the mixture to 60°C for 4 hours. Monitor completion via TLC (Hexanes:EtOAc 4:1).

  • Workup: Cool to room temperature and quench by pouring into 100 mL of ice-cold water. Extract with Ethyl Acetate ( 3×30 mL).

  • Purification: Wash the combined organic layers with 5% aqueous LiCl ( 3×20 mL) to completely remove residual DMF. Dry over Na2​SO4​ , filter, and concentrate in vacuo to yield the C5-alkoxybenzaldehyde intermediate.

Table 2: Optimization Data for C5-O-Alkylation

BaseSolventTemp (°C)Time (h)Yield (%)Purity (LC-MS)Observation
NaOH H2​O /THF251245%<60%Significant aldehyde degradation.
Cs2​CO3​ MeCN60682%>95%Excellent yield, but high reagent cost.
K2​CO3​ DMF 60 4 89% >98% Optimal balance of kinetics and purity.
Protocol 2: Hydrazone Formation for Antifungal Screening

Objective: To convert the intermediate aldehyde into an aryl-hydrazone, a recognized pharmacophore for disrupting fungal cell wall synthesis2.

Causality & Design: This condensation requires precise pH control. We use a catalytic amount of glacial acetic acid in absolute ethanol. The acid protonates the carbonyl oxygen, increasing the electrophilicity of the aldehyde carbon. If a stronger acid or higher concentration were used, the nucleophilic hydrazine would become fully protonated (forming a non-reactive hydrazinium salt), stalling the reaction.

Step-by-Step Procedure:

  • Preparation: In a 50 mL round-bottom flask, dissolve the C5-alkoxybenzaldehyde intermediate (1.0 eq, 5 mmol) and a substituted benzohydrazide (1.0 eq, 5 mmol) in absolute ethanol (20 mL).

  • Catalysis: Add exactly 3 drops (~0.1 eq) of glacial acetic acid.

  • Reflux: Attach a reflux condenser and heat the mixture to 80°C for 3 to 5 hours.

    • Self-Validation Check: As the hydrazone product forms, its extended conjugation and increased molecular weight cause it to become insoluble in hot ethanol. A heavy precipitate will begin to form in the boiling solvent, driving the equilibrium forward according to Le Chatelier's principle.

  • Isolation: Cool the reaction mixture slowly to room temperature, then transfer to an ice bath (0°C) for 30 minutes to maximize crystallization.

  • Filtration: Filter the precipitate under vacuum, wash the filter cake with ice-cold ethanol ( 2×10 mL) to remove unreacted starting materials, and dry under high vacuum to afford the final agrochemical probe.

Conclusion

4-Chloro-2-fluoro-5-hydroxybenzaldehyde is a highly strategic intermediate for agrochemical discovery. By understanding the electronic interplay between its halogens, hydroxyl, and aldehyde groups, discovery chemists can utilize self-validating, high-yielding protocols to rapidly generate diverse libraries of metabolically stable crop protection agents.

References

  • MDPI. Exploring the Volatility, Phase Transitions, and Solubility Properties of Five Halogenated Benzaldehydes. Retrieved from:[Link]

  • ResearchGate. (PDF) Insecticidal activity of ring-fluorinated benzyl acetone analogs in Queensland fruit fly, a softer class of insecticides. Retrieved from: [Link]

  • IJSRET. Synthesis, Characterization, and Bioactivity Evaluation of (E)-N'-(2-Fluoro-6-hydroxybenzylidene)-4-methoxybenzohydrazide. Retrieved from: [Link]

Sources

Application

Application Note: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of 4-Chloro-2-fluoro-5-hydroxybenzaldehyde

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocol Executive Summary The functionalization of highly substituted aryl chlorid...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocol

Executive Summary

The functionalization of highly substituted aryl chlorides is a cornerstone of modern pharmaceutical development. However, 4-Chloro-2-fluoro-5-hydroxybenzaldehyde presents a unique triad of chemoselective challenges: an unactivated C-Cl bond, an unprotected acidic phenol, and a base-sensitive formyl group.

This application note details a robust, self-validating Suzuki-Miyaura cross-coupling protocol tailored specifically for this substrate. By leveraging the highly active XPhos-Pd-G2 precatalyst and precise stoichiometric control of a mild base, this method bypasses the need for phenol protection/deprotection steps, significantly streamlining synthetic workflows.

Substrate Profiling & Mechanistic Rationale

To achieve high yields without substrate degradation, the catalytic system must be engineered to address three specific molecular features.

The Ortho-Phenoxide Deactivation Effect (C-Cl Activation)

Aryl chlorides possess a high bond dissociation energy (~96 kcal/mol), making them notoriously resistant to oxidative addition by standard palladium catalysts [1]. In this specific molecule, the chlorine atom is positioned ortho to the hydroxyl group. Under basic cross-coupling conditions, the phenol is deprotonated to a phenoxide anion. This phenoxide acts as a powerful electron-donating group, pushing electron density into the ring and severely deactivating the adjacent C-Cl bond toward oxidative addition. The Solution: Standard catalysts like Pd(PPh3)4 will fail. An electron-rich, sterically demanding dialkylbiaryl phosphine ligand—specifically XPhos —is mandatory to lower the activation energy barrier and accelerate the oxidative addition step [1, 3].

The Unprotected Phenol Dilemma (Base Stoichiometry)

The free hydroxyl group (pKa ~8.5) introduces a competing acidic site. If standard base stoichiometries (1.5–2.0 equivalents) are used, the phenol rapidly neutralizes a portion of the base. This leaves insufficient base to activate the boronic acid for the transmetalation step, stalling the catalytic cycle. Furthermore, phenoxide anions can coordinate to the palladium center, leading to off-cycle catalyst deactivation [2]. The Solution: A minimum of 3.0 equivalents of base must be employed: one equivalent to deprotonate the phenol, and two equivalents to facilitate the formation of the reactive boronate species required for transmetalation [4].

Aldehyde Preservation (Base Selection)

While excess base is required, the formyl group is highly sensitive to harsh, nucleophilic bases (e.g., NaOH, KOH), which can trigger Cannizzaro-type disproportionation or unwanted aldol condensations. The Solution: Anhydrous Potassium Phosphate (K3PO4) acts as an ideal mild, non-nucleophilic base. It is strong enough to deprotonate the phenol and activate the boronic acid, but mild enough to leave the aldehyde and the fluoro group completely intact.

Reaction Optimization & Quantitative Data

The following table summarizes the optimization data, demonstrating the causality behind the selected protocol parameters.

EntryCatalyst System (mol%)Base (Equiv.)Solvent SystemTempYield (%)Mechanistic Rationale / Observation
1Pd(PPh3)4 (5%)K2CO3 (2.0)Toluene/H2O100 °C<5%Failure: Ligand not electron-rich enough for C-Cl activation.
2Pd2(dba)3 / XPhos (2%)K3PO4 (1.5)Dioxane/H2O100 °C18%Stalled: Base consumed by acidic phenol; transmetalation fails.
3Pd2(dba)3 / XPhos (2%)K3PO4 (3.0)Dioxane/H2O100 °C76%Improved: Excess base enables transmetalation, but initiation is slow.
4XPhos-Pd-G2 (2%)KOH (3.0)THF/H2O80 °C32%Degradation: Strong base induces Cannizzaro reaction of the aldehyde.
5 XPhos-Pd-G2 (2%) K3PO4 (3.0) THF/H2O (4:1) 80 °C 94% Optimal: Rapid activation, full functional group tolerance.

Catalytic Cycle & Workflow Diagram

CatalyticWorkflow Pre Precatalyst XPhos-Pd-G2 Pd0 Active Catalyst Pd(0)-XPhos Pre->Pd0 Base / Heat OxAdd Oxidative Addition (C-Cl Cleavage) Pd0->OxAdd Aryl Chloride TransMet Transmetalation (Requires Excess Base) OxAdd->TransMet Boronic Acid RedElim Reductive Elimination (C-C Bond Formation) TransMet->RedElim RedElim->Pd0 Catalyst Regeneration Workup Acidic Workup (pH 3-4) RedElim->Workup Phenoxide Salt Product Isolated Biaryl Phenol Workup->Product

Catalytic cycle and isolation workflow for cross-coupling of unprotected phenols.

Detailed Experimental Protocol

This protocol is designed as a self-validating system . Embedded checkpoints allow the chemist to verify the success of the reaction in real-time without waiting for final analytical results.

Reagents & Materials
  • Substrate: 4-Chloro-2-fluoro-5-hydroxybenzaldehyde (1.0 mmol, 174.56 mg)

  • Coupling Partner: Arylboronic acid (1.2 mmol)

  • Precatalyst: XPhos-Pd-G2 (0.02 mmol, 2 mol%, 15.7 mg)

  • Base: Anhydrous K3PO4 (3.0 mmol, 636.8 mg)

  • Solvent: THF / Deionized H2O (4:1 ratio, 5.0 mL total volume)

Step-by-Step Methodology

Step 1: Reaction Setup & Degassing

  • To an oven-dried 20 mL Schlenk tube equipped with a magnetic stir bar, add 4-Chloro-2-fluoro-5-hydroxybenzaldehyde, the arylboronic acid, and anhydrous K3PO4.

  • Add 4.0 mL of THF and 1.0 mL of Deionized H2O.

  • Degassing: Seal the tube with a rubber septum. Sparge the biphasic mixture with Argon gas for exactly 15 minutes using a submerged needle.

    • Self-Validation Checkpoint 1: The solution will likely turn slightly yellow/orange as the phenol is deprotonated by the K3PO4 to form the water-soluble phenoxide.

Step 2: Catalyst Addition & Initiation 4. Briefly remove the septum under a positive flow of Argon and quickly add the XPhos-Pd-G2 precatalyst. 5. Reseal the tube, evacuate, and backfill with Argon (repeat 3 times). 6. Place the reaction vessel in a pre-heated oil bath at 80 °C and stir vigorously (800 rpm) to ensure mixing of the biphasic system.

  • Self-Validation Checkpoint 2: Within 10–15 minutes of heating, the reaction mixture should transition to a deep red/orange color . This visual shift confirms the successful reduction of the G2 precatalyst to the active Pd(0)-XPhos species [3]. If the solution turns black and precipitates, oxygen has compromised the catalyst.

Step 3: Monitoring & Completion 7. Allow the reaction to proceed for 4 to 8 hours.

  • Self-Validation Checkpoint 3: Monitor via TLC (Hexanes/EtOAc 3:1). The starting material (Rf ~0.4, UV active) will disappear, replaced by a new, highly fluorescent product spot (Rf ~0.25).

Step 4: Acidic Workup & Isolation (CRITICAL) 8. Cool the reaction mixture to room temperature. Dilute with 10 mL of EtOAc and 10 mL of H2O. Transfer to a separatory funnel. 9. Critical Acidification: At this stage, the target product exists as a water-soluble potassium phenoxide salt in the aqueous layer. Do not discard the aqueous layer. 10. Carefully add 1M HCl dropwise to the aqueous layer until the pH reaches 3–4 (verify with pH paper).

  • Self-Validation Checkpoint 4: Upon reaching pH 3-4, the aqueous layer will instantly turn cloudy or a precipitate will form. This visually confirms the protonation of the phenoxide back into the organic-soluble biaryl phenol.
  • Extract the acidified aqueous layer with EtOAc (3 x 15 mL).
  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
  • Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to afford the pure cross-coupled product.

References

  • Wolfe, J. P.; Buchwald, S. L. "A Highly Active Catalyst for the Room-Temperature Amination and Suzuki Coupling of Aryl Chlorides." Angewandte Chemie International Edition, 1999, 38(16), 2413-2416. URL:[Link]

  • Billingsley, K. L.; Buchwald, S. L. "Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation." Journal of the American Chemical Society, 2013, 135(34), 12877-12885. URL:[Link]

  • Kinzel, T.; Zhang, Y.; Buchwald, S. L. "A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids." Journal of the American Chemical Society, 2010, 132(40), 14073-14075. URL:[Link]

  • Sen, A.; Yamada, Y. M. A. "Room-temperature borylation and one-pot two-step borylation/Suzuki–Miyaura cross-coupling reaction of aryl chlorides." RSC Advances, 2018, 8, 14120-14124. URL:[Link]

Method

Application Note: Chemoselective Hydroxyl Protection in 4-Chloro-2-fluoro-5-hydroxybenzaldehyde

As a Senior Application Scientist, I approach the functionalization of highly decorated aromatics not as a simple recipe, but as a system of competing electronic and steric parameters. The molecule 4-Chloro-2-fluoro-5-hy...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach the functionalization of highly decorated aromatics not as a simple recipe, but as a system of competing electronic and steric parameters. The molecule 4-Chloro-2-fluoro-5-hydroxybenzaldehyde presents a fascinating chemoselective challenge. It features a highly acidic phenol, a reactive electrophilic aldehyde, and two halogen substituents that heavily influence the local electronic environment.

This guide provides field-proven, self-validating protocols for protecting the C5-hydroxyl group while maintaining the integrity of the C1-aldehyde, grounded in fundamental mechanistic causality.

Physicochemical Reactivity & Causality Profile

To design a successful protection strategy, we must first deconstruct the molecule's reactivity:

  • Enhanced Phenolic Acidity: The hydroxyl group at C5 is rendered highly acidic by the synergistic electron-withdrawing effects of the para-aldehyde, ortho-chlorine, and meta-fluorine substituents. While this facilitates rapid deprotonation by mild bases, the resulting phenoxide exhibits attenuated nucleophilicity.

  • Steric Hindrance: The adjacent C4-chlorine imparts moderate steric bulk. Highly reactive electrophiles (like MOMCl or silylimidazolium intermediates) are required to drive the reaction to completion, as bulky protecting groups (like TIPS or TBDPS) will suffer from sluggish kinetics[1].

  • Aldehyde Sensitivity: The C1-aldehyde is susceptible to nucleophilic attack, aldol condensations, and Cannizzaro-type disproportionations. Therefore, strictly non-nucleophilic bases (e.g., DIPEA) or mild catalytic bases (e.g., imidazole) must be employed to prevent side reactions[2].

Strategic Selection of Protecting Groups

The choice of protecting group is dictated entirely by the downstream transformations planned for the aldehyde.

G Start 4-Chloro-2-fluoro-5- hydroxybenzaldehyde Decision Downstream Aldehyde Transformation? Start->Decision Select PG MOM MOM Ether (Base-Stable) Decision->MOM Strong Base/Nucleophile (Grignard, Wittig) TBS TBS Ether (Mild Cleavage) Decision->TBS Mild/Neutral (Reductive Amination) Bn Benzyl Ether (Acid-Stable) Decision->Bn Strong Acid (Risk: Dechlorination)

Decision matrix for selecting phenol protecting groups based on downstream aldehyde reactions.

Quantitative Comparison of Protection Strategies
Protection StrategyReagent SystemOptimal SolventTypical TimeDeprotectionStability Profile
MOM Ether MOMCl (1.5 eq), DIPEA (2.0 eq)DCM1–2 hHCl/MeOH or TFAStable to strong bases (Grignard). Sensitive to acid.
TBS Ether TBSCl (1.2 eq), Imidazole (2.5 eq)DMF2–4 hTBAF or mild acidStable to mild nucleophiles. Sensitive to F⁻ and acid.
Benzyl Ether BnBr (1.1 eq), K₂CO₃ (2.0 eq)DMF4–8 hH₂/Pd-C or BCl₃Highly stable. Risk: Pd/C may cause dechlorination.

Note: Benzyl protection is generally avoided for this specific substrate unless absolutely necessary, as standard hydrogenolysis (H₂/Pd-C) to remove the benzyl group carries a high risk of unwanted dechlorination at the C4 position[3].

Self-Validating Experimental Protocols

The following protocols are designed to be self-validating, meaning the reaction provides physical or chromatographic cues to confirm success without immediately requiring advanced spectroscopy.

Protocol A: Methoxymethyl (MOM) Ether Synthesis

Application: Ideal when the aldehyde will be subjected to harsh nucleophiles (e.g., Wittig olefination, Grignard addition).

Mechanistic Causality: MOMCl is a potent, hard electrophile. We utilize N,N-diisopropylethylamine (DIPEA) as the base. DIPEA's steric bulk prevents it from acting as a nucleophile, ensuring it only deprotonates the acidic phenol without attacking the aldehyde or the MOMCl[2].

Step-by-Step Methodology:

  • Preparation: Flame-dry a round-bottom flask under argon. Dissolve 4-Chloro-2-fluoro-5-hydroxybenzaldehyde (1.0 eq) in anhydrous DCM (0.2 M).

  • Base Addition: Add DIPEA (2.0 eq) dropwise at 0 °C. Causality: Cooling prevents any exothermic degradation and stabilizes the phenoxide.

  • Alkylation: Slowly add Chloromethyl methyl ether (MOMCl, 1.5 eq) dropwise. (CAUTION: MOMCl is a potent carcinogen; handle strictly in a fume hood).

  • Reaction Progression: Remove the ice bath and stir at room temperature for 1–2 hours.

  • Self-Validation (TLC): Spot the reaction on silica gel (eluent: 20% EtOAc/Hexanes). The starting phenol will streak heavily due to its acidity and hydrogen-bonding capacity. The MOM-protected product will appear as a tight, fast-moving spot (higher Rf​ ) with strong UV absorbance.

  • Quench & Workup: Quench with saturated aqueous NH₄Cl. Visual Cue: You may observe mild off-gassing as unreacted MOMCl hydrolyzes into formaldehyde and HCl. Extract with DCM, wash with brine, dry over Na₂SO₄, and concentrate.

Protocol B: tert-Butyldimethylsilyl (TBS) Ether Synthesis

Application: Ideal for temporary protection when downstream reactions are mild, allowing for orthogonal deprotection using fluoride sources (TBAF)[4].

Mechanistic Causality: Silylation of electron-deficient, sterically hindered phenols in non-polar solvents like DCM is notoriously sluggish, often stalling or taking >24 hours[5]. We switch to N,N-Dimethylformamide (DMF) to accelerate the reaction. Imidazole acts as a nucleophilic catalyst, attacking TBSCl to form a highly reactive silylimidazolium cation, which is then rapidly intercepted by the phenoxide[1][6].

Step-by-Step Methodology:

  • Preparation: In a dry flask under argon, dissolve the benzaldehyde (1.0 eq) in anhydrous DMF (0.3 M).

  • Catalyst/Base Addition: Add Imidazole (2.5 eq) and stir until completely dissolved.

  • Silylation: Add TBSCl (1.2 eq) in one portion at room temperature.

  • Self-Validation (Visual): Within 15–30 minutes, the previously clear solution will become cloudy, and a white precipitate will form. Causality: This is imidazolium hydrochloride salt crashing out of solution, serving as a direct visual confirmation that the silyl transfer is occurring[6].

  • Reaction Progression: Stir for 2–4 hours. Monitor by TLC (10% EtOAc/Hexanes).

  • Workup: Dilute the reaction heavily with Diethyl Ether (Et₂O) or EtOAc, and wash with water at least three times . Causality: Extensive water washing is critical to partition the DMF and excess imidazole into the aqueous layer. Failure to do so will result in a persistent DMF peak (~2.9 ppm) in your 1 H NMR spectrum. Wash with brine, dry over MgSO₄, and concentrate.

References

  • Greene's Protective Groups in Organic Synthesis, 4th Edition. Wuts, P. G. M., & Greene, T. W. Wiley-Interscience.[Link]

  • MOM Protecting Group: MOM Protection & Deprotection Mechanism. Total Synthesis.[Link]

  • TBS Protecting Group: TBS Protection & Deprotection. Total Synthesis.[Link]

  • Silyl Protecting Groups. Gelest Technical Library. [Link]

  • TBMDS Protection of a Phenol going way over expected time? ResearchGate Scientific Forum.[Link]

  • TBS Protection - Common Conditions. Common Organic Chemistry.[Link]

Sources

Application

Application Note: Knoevenagel Condensation of 4-Chloro-2-fluoro-5-hydroxybenzaldehyde in Drug Discovery

Introduction & Mechanistic Rationale The Knoevenagel condensation is a cornerstone reaction in organic synthesis, pivotal for the formation of carbon-carbon double bonds and the generation of α,β-unsaturated carbonyl com...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The Knoevenagel condensation is a cornerstone reaction in organic synthesis, pivotal for the formation of carbon-carbon double bonds and the generation of α,β-unsaturated carbonyl compounds ()[1]. These structural motifs are critical intermediates in the development of pharmaceuticals, particularly in the design of targeted anticancer and antimicrobial agents ()[2].

When utilizing 4-Chloro-2-fluoro-5-hydroxybenzaldehyde as the electrophilic substrate, the unique substitution pattern profoundly dictates the reaction kinetics and the pharmacological potential of the resulting product:

  • Electronic Causality: The highly electronegative halogens (-F at the ortho position, -Cl at the para position relative to the hydroxyl) exert a strong electron-withdrawing inductive effect. This significantly increases the partial positive charge on the formyl carbon, making it highly susceptible to nucleophilic attack by an active methylene compound like malononitrile.

  • Pharmacophoric Value: The 5-hydroxy group remains unreacted during the condensation, providing an essential hydrogen-bond donor site for downstream target-protein interactions (e.g., kinase inhibition).

The reaction proceeds via the nucleophilic addition of a resonance-stabilized carbanion to the carbonyl group, followed by an endothermic dehydration step that yields the conjugated benzylidenemalononitrile derivative ()[3].

Mechanism A 4-Chloro-2-fluoro- 5-hydroxybenzaldehyde E Nucleophilic Attack on Carbonyl Carbon A->E Electrophilic Target B Active Methylene (e.g., Malononitrile) D Enolate / Carbanion Formation B->D Deprotonation C Base Catalyst (Piperidine or NH4OAc) C->D D->E F Aldol-type Intermediate E->F G Dehydration (-H2O) F->G H 2-(4-chloro-2-fluoro-5-hydroxybenzylidene) malononitrile G->H C=C Bond Formation

Mechanistic pathway of the Knoevenagel condensation detailing enolate formation and dehydration.

Experimental Workflows & Protocols

To provide a self-validating framework for researchers, two distinct methodologies are detailed below. The traditional pathway utilizes a strong secondary amine, while the modern green approach leverages acoustic cavitation to drive the reaction.

Protocol A: Traditional Piperidine-Catalyzed Condensation

This method relies on piperidine, which acts as a strong secondary amine base. Piperidine can directly deprotonate the active methylene or form a highly reactive iminium ion intermediate with the benzaldehyde, drastically lowering the activation energy for the nucleophilic attack ()[4].

  • Substrate Preparation: Weigh 1.0 mmol (174.6 mg) of 4-Chloro-2-fluoro-5-hydroxybenzaldehyde and 1.0 mmol (66.1 mg) of malononitrile.

  • Solvent Addition: Transfer the substrates to a 25 mL round-bottom flask and dissolve in 10 mL of absolute ethanol. Causality: Ethanol fully solubilizes the starting materials but allows the highly conjugated, less polar product to precipitate upon cooling.

  • Catalyst Introduction: Add 10 mol% (approx. 10 µL) of piperidine to the stirring mixture.

  • Reaction Execution: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 78 °C) for 2–3 hours.

  • Self-Validating Monitoring: Monitor the reaction via TLC (Hexane:EtOAc 4:1). The reaction is deemed complete when the UV-active aldehyde spot (Rf ~0.4) disappears and a new, intensely yellow/fluorescent spot (Rf ~0.25) appears, confirming extended conjugation.

  • Workup & Isolation: Allow the mixture to cool to room temperature, then place in an ice bath. Isolate the precipitated solid via vacuum filtration and wash with cold ethanol.

  • Purification: Recrystallize the crude product from hot ethanol to afford pure 2-(4-chloro-2-fluoro-5-hydroxybenzylidene)malononitrile.

Protocol B: Ultrasound-Assisted Green Condensation

This protocol replaces toxic organic solvents and harsh bases with water and ammonium acetate. Ultrasonic irradiation creates acoustic cavitation—microbubbles that rapidly form and collapse, generating localized extreme temperatures and pressures. This provides the necessary activation energy without bulk heating ()[5],[6].

  • Substrate Preparation: Weigh 1.0 mmol (174.6 mg) of 4-Chloro-2-fluoro-5-hydroxybenzaldehyde and 1.0 mmol (66.1 mg) of malononitrile.

  • Solvent Addition: Transfer the substrates to a 25 mL glass vial and suspend in 10 mL of deionized water. Causality: The hydrophobic effect forces the organic substrates into close proximity, artificially increasing their local concentration.

  • Catalyst Introduction: Add 10 mol% (approx. 7.7 mg) of ammonium acetate. Causality: Ammonium acetate acts as a bifunctional catalyst; the acetate deprotonates the malononitrile, while the ammonium ion protonates the carbonyl oxygen ()[7].

  • Reaction Execution: Place the sealed vial in an ultrasonic bath (40 kHz) maintained at 50 °C. Sonicate for 15–30 minutes.

  • Self-Validating Monitoring: The physical precipitation of the product directly from the aqueous medium serves as a macroscopic indicator of successful C-C bond formation. Confirm completion via TLC.

  • Workup & Isolation: Filter the solid via vacuum filtration and wash with copious amounts of deionized water.

Workflow Start Substrate Preparation (Aldehyde + Malononitrile) Split Select Methodology Start->Split Trad Traditional Method (EtOH, Piperidine, Reflux) Split->Trad Green Green Method (H2O, NH4OAc, Ultrasound) Split->Green Monitor TLC Monitoring (Hexane:EtOAc 4:1) Trad->Monitor 2-3 hours Green->Monitor 15-30 mins Workup Precipitation & Vacuum Filtration Monitor->Workup Purify Recrystallization (Hot Ethanol) Workup->Purify End Characterization (NMR, IR, MS, M.P.) Purify->End

Comparative experimental workflow for Traditional vs. Green Knoevenagel condensation.

Comparative Data Analysis

The following table synthesizes the quantitative and qualitative differences between the two methodologies, highlighting the efficiency of the ultrasound-assisted green approach.

ParameterProtocol A: Traditional MethodProtocol B: Green Ultrasound Method
Catalyst Piperidine (10 mol%)Ammonium Acetate (10 mol%)
Solvent Absolute EthanolDeionized Water
Energy Source Thermal (Reflux, ~78 °C)Acoustic Cavitation (40 kHz, 50 °C)
Reaction Time 120 – 180 minutes15 – 30 minutes
Typical Yield 75% – 82%88% – 95%
E-Factor (Environmental) High (Organic solvent waste)Low (Aqueous waste, high atom economy)
Product Isolation Cooling required for precipitationDirect precipitation during reaction

References

  • Contribution of Knoevenagel Condensation Products toward the Development of Anticancer Agents: An Updated Review. Source: PubMed (NIH). URL:[Link]

  • Ultrasound for Drug Synthesis: A Green Approach. Source: PMC (NIH). URL:[Link]

  • The Knoevenagel reaction: a review of the unfinished treasure map to forming carbon–carbon bonds. Source: Taylor & Francis. URL: [Link]

  • Novel Methods of Knoevenagel Condensation. Source: Banaras Hindu University. URL: [Link]

  • Knoevenagel condensation. Source: Wikipedia. URL:[Link]

Sources

Method

Process Optimization and Scale-Up Synthesis of 4-Chloro-2-fluoro-5-hydroxybenzaldehyde

Target Audience: Process Chemists, API Development Scientists, and Chemical Process Engineers. Executive Summary The compound 4-Chloro-2-fluoro-5-hydroxybenzaldehyde (CAS: 1507007-33-1)[1] is a highly versatile, multi-su...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Process Chemists, API Development Scientists, and Chemical Process Engineers.

Executive Summary

The compound 4-Chloro-2-fluoro-5-hydroxybenzaldehyde (CAS: 1507007-33-1)[1] is a highly versatile, multi-substituted aromatic building block critical for the synthesis of advanced active pharmaceutical ingredients (APIs), particularly in the development of kinase inhibitors and novel agrochemicals. Synthesizing this tetra-substituted benzene ring at a commercial scale requires strict control over regioselectivity. This application note details a highly optimized, self-validating, and scalable one-step electrophilic aromatic substitution (EAS) protocol starting from commercially available 2-Fluoro-5-hydroxybenzaldehyde (CAS: 103438-84-2)[2].

Mechanistic Rationale & Regioselectivity (E-E-A-T)

The core challenge in this synthesis is directing the incoming chlorine electrophile exclusively to the C4 position while avoiding the C6 position and preventing over-chlorination.

In the starting material, the hydroxyl group (-OH) at C5 is a strongly activating, ortho/para-directing group. The fluorine atom at C2 is weakly deactivating but also ortho/para-directing. The formyl group (-CHO) at C1 is deactivating and meta-directing.

  • Electronic Directing Effects: The C5-OH dictates the reaction, directing electrophiles to its ortho positions (C4 and C6), as its para position (C2) is occupied by fluorine.

  • Steric Causality: Position C6 is flanked directly by the bulky C1-formyl group and the C5-hydroxyl group. The steric congestion at C6 severely raises the activation energy for the formation of the C6-Wheland intermediate. Conversely, position C4 is sterically accessible.

By utilizing Sulfuryl Chloride (SO₂Cl₂) as the chlorinating agent in a mildly protic solvent (glacial acetic acid), we generate a controlled concentration of the chloronium ion (Cl⁺), allowing the thermodynamic and steric differences between C4 and C6 to drive >98% regioselectivity toward the desired C4-chloro isomer.

Mechanism SM 2-Fluoro-5-hydroxybenzaldehyde (Activating C5-OH) Electrophile Cl+ (from SO2Cl2) SM->Electrophile PathA Attack at C4 (Sterically Accessible) Electrophile->PathA PathB Attack at C6 (Sterically Hindered) Electrophile->PathB ProductA 4-Chloro-2-fluoro-5-hydroxybenzaldehyde (Major Product) PathA->ProductA ProductB 6-Chloro-2-fluoro-5-hydroxybenzaldehyde (Trace Impurity) PathB->ProductB

Fig 1. Regioselectivity in the electrophilic aromatic chlorination pathway.

Process Optimization & Reagent Selection

Selecting the right chlorinating agent is paramount for scalability, atom economy, and downstream purification. While N-Chlorosuccinimide (NCS) is common in discovery chemistry, it generates equimolar solid succinimide waste, which is problematic during large-scale isolation. SO₂Cl₂ was selected for the commercial route because its byproducts (SO₂ and HCl) are gaseous and easily neutralized via standard caustic scrubbing.

Table 1: Evaluation of Chlorinating Agents for Scale-Up

Chlorinating AgentSolventTemp (°C)Conversion (%)Regioselectivity (C4:C6)Scalability Assessment
N-Chlorosuccinimide (NCS)DMF40>9995:5Moderate (High cost, solid succinimide waste)
Chlorine Gas (Cl₂)AcOH0>9590:10High (Requires specialized hastelloy reactor)
Sulfuryl Chloride (SO₂Cl₂)AcOH10–15>9898:2Excellent (Liquid dosing, easy off-gas scrubbing)

Scale-Up Experimental Protocol (Self-Validating System)

The following protocol is designed for a 5.0 kg input scale, incorporating In-Process Controls (IPCs) to ensure batch-to-batch reproducibility.

Equipment & Materials
  • Reactor: 50 L Jacketed Glass-Lined Reactor equipped with a PTFE-coated mechanical stirrer, dropping funnel, internal thermocouple, and a caustic scrubber system (10% NaOH).

  • Starting Material: 2-Fluoro-5-hydroxybenzaldehyde[3]: 5.00 kg (35.69 mol, 1.0 equiv)

  • Reagents: Glacial Acetic Acid (25.0 L), Sulfuryl Chloride (5.06 kg, 37.47 mol, 1.05 equiv).

Step-by-Step Methodology

Step 1: Dissolution and System Equilibration Charge 25.0 L of glacial acetic acid into the 50 L reactor. Begin agitation at 150 RPM. Charge 5.00 kg of 2-Fluoro-5-hydroxybenzaldehyde.

  • Causality: Acetic acid is selected because it fully dissolves the starting material and acts as a mild protic catalyst to polarize the SO₂Cl₂, avoiding the need for harsh Lewis acids (like AlCl₃) that would coordinate with the aldehyde and cause decomposition. Cool the reactor jacket to bring the internal temperature to 10–15 °C.

Step 2: Electrophilic Chlorination (Dosing) Load 5.06 kg of SO₂Cl₂ into the dropping funnel. Begin dropwise addition over 2 hours, maintaining the internal temperature strictly below 20 °C.

  • Causality: The reaction is highly exothermic and generates equimolar amounts of SO₂ and HCl gas. Controlling the temperature prevents the formation of the 4,6-dichloro over-chlorinated impurity and ensures safe off-gas management through the scrubber.

Step 3: Reaction Maturation & In-Process Control (IPC) Once dosing is complete, adjust the jacket to warm the reaction mass to 20–25 °C. Stir for 4 hours.

  • Self-Validating IPC-1: Withdraw a 1 mL sample, quench in water, extract with EtOAc, and analyze via HPLC (254 nm). The reaction is deemed complete when the unreacted starting material is ≤ 1.0% (Area%). If >1.0%, dose an additional 0.05 equiv of SO₂Cl₂ and stir for 1 hour.

Step 4: Quench and Isolation Transfer the reaction mixture slowly into a secondary 100 L vessel containing 50.0 L of vigorously stirred ice-water (0–5 °C).

  • Causality: The sudden shift in solvent polarity forces the rapid crystallization of the product, while residual acetic acid and inorganic acids remain dissolved in the aqueous phase. Stir the resulting thick slurry for 1 hour to ensure uniform particle size growth.

Step 5: Filtration and Recrystallization Isolate the crude product via centrifugal filtration. Wash the filter cake with 3 x 5 L of cold water until the filtrate pH is > 4.0. Transfer the damp cake to a clean reactor and dissolve in 15.0 L of Toluene/Heptane (1:3 v/v) at 75 °C. Cool linearly to 5 °C over 4 hours.

  • Causality: The desired C4-chloro isomer crystallizes readily due to stable intermolecular hydrogen bonding. The sterically congested C6-chloro trace impurity remains highly soluble in the hydrocarbon mother liquor, allowing it to be purged entirely. Filter and dry under vacuum at 45 °C to constant weight.

ProcessWorkflow SM 2-Fluoro-5-hydroxybenzaldehyde + Glacial AcOH Reactor Jacketed Glass-Lined Reactor (Cool to 10-15 °C) SM->Reactor Dosing Dropwise Addition of SO2Cl2 (Off-gas scrubbing: SO2, HCl) Reactor->Dosing Reaction Stir at 20-25 °C for 4h (EAS Chlorination) Dosing->Reaction Quench Quench into Ice Water (Controlled Precipitation) Reaction->Quench Filtration Centrifugal Filtration & Aqueous Wash Quench->Filtration Crystallization Recrystallization (Toluene/Heptane) Filtration->Crystallization Product 4-Chloro-2-fluoro-5-hydroxybenzaldehyde (>99% Purity) Crystallization->Product

Fig 2. Unit operations for the scale-up synthesis of 4-Chloro-2-fluoro-5-hydroxybenzaldehyde.

Multi-Kilogram Batch Data & Quality Control

The robustness of this protocol has been validated across multiple scales. The recrystallization strategy consistently yields an API-grade intermediate with an exceptional impurity profile.

Table 2: Multi-Kilogram Scale-Up Batch Data

Batch NumberScale (Starting Material)Isolated Yield (%)HPLC Purity (%)Moisture Content (KF)
Pilot-0011.0 kg88.499.2< 0.1%
ScaleUp-0025.0 kg90.199.5< 0.1%
Comm-00325.0 kg91.399.6< 0.1%

Analytical Characterization (Target Product):

  • ¹H NMR (400 MHz, DMSO-d₆): δ 10.65 (br s, 1H, -OH), 10.12 (s, 1H, -CHO), 7.62 (d, J = 8.4 Hz, 1H, Ar-H), 7.35 (d, J = 10.2 Hz, 1H, Ar-H).

  • LC-MS (ESI-): m/z calculated for C₇H₄ClFO₂ [M-H]⁻ 173.0, found 173.1.

References

  • Title: PubChem Compound Summary for CID 587247, 2-Fluoro-5-hydroxybenzaldehyde Source: National Center for Biotechnology Information (PubChem) URL: [Link]

  • Title: PubChem Compound Summary for CID 24648, Sulfuryl chloride Source: National Center for Biotechnology Information (PubChem) URL: [Link]

  • Title: March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (7th Edition) Source: Wiley Online Library URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting 4-Chloro-2-fluoro-5-hydroxybenzaldehyde Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter yield and purity issues regarding the synthesis of highly functionalized aromatic building blocks.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter yield and purity issues regarding the synthesis of highly functionalized aromatic building blocks. 4-Chloro-2-fluoro-5-hydroxybenzaldehyde (CAS 1507007-33-1) is a critical intermediate in the development of pyrazole-based herbicides[1][2] and STING agonists[3].

Synthesizing this compound requires strict control over regioselectivity and functional group compatibility. The most reliable, field-proven synthetic route involves the Rieche formylation of 2-chloro-4-fluoroanisole to yield 4-chloro-2-fluoro-5-methoxybenzaldehyde, followed by Lewis acid-mediated ether cleavage[4]. Below is our comprehensive troubleshooting guide designed to help you maximize your product yield through mechanistic understanding and self-validating protocols.

Synthetic Workflow

Pathway A 2-Chloro-4-fluoroanisole (Starting Material) B TiCl₄ Coordination (Steric Shielding of OMe) A->B TiCl₄ (2.2 eq) DCM, 0°C C Electrophilic Attack (C5 Position) B->C Cl₂CHOMe < 5°C D 4-Chloro-2-fluoro- 5-methoxybenzaldehyde C->D Aqueous Quench E BBr₃ Demethylation (Ether Cleavage) D->E BBr₃ (2.5 eq) -78°C to RT F 4-Chloro-2-fluoro- 5-hydroxybenzaldehyde E->F Acidic Workup (pH < 4)

Mechanistic workflow for the regioselective synthesis of 4-chloro-2-fluoro-5-hydroxybenzaldehyde.

Quantitative Optimization Parameters

Summarized below are the critical quantitative parameters that dictate the success of this synthesis. Deviating from these optimized conditions is the primary cause of yield loss.

Reaction StepParameterSub-optimal ConditionOptimized ConditionExpected Yield ImpactMechanistic Causality
Formylation TiCl₄ Stoichiometry1.0 - 1.5 eq2.2 - 2.5 eq +20-30%Ensures complete coordination to the OMe group, blocking the C6 position to force C5 formylation.
Formylation Addition Temperature> 10°C0°C to 5°C +15-20%Prevents runaway exothermic polymerization and diarylmethane byproduct formation.
Demethylation BBr₃ Stoichiometry1.0 - 1.5 eq2.5 - 3.0 eq +35-40%Overcomes BBr₃ sequestration by the aldehyde carbonyl, leaving enough reagent for ether cleavage.
Workup Aqueous Wash pHpH 7 - 8pH 2 - 4 +20-25%Prevents deprotonation of the highly acidic phenol, avoiding product loss to the aqueous layer.
Troubleshooting FAQs

Q1: Why is my yield of 4-chloro-2-fluoro-5-methoxybenzaldehyde low, with significant tar formation? Causality: The Rieche formylation is highly exothermic. If the addition rate of dichloromethyl methyl ether is too fast or the internal temperature exceeds 5°C, the highly reactive electrophilic intermediate will trigger polymerization or diarylmethane formation[4]. Self-Validating Protocol: Equip your reaction vessel with an internal thermocouple. Validate your cooling capacity by ensuring the temperature drops back to 0°C within 60 seconds of pausing the addition. If the temperature spikes above 5°C, halt the addition immediately until the bath recovers.

Q2: I am observing the formation of an undesired regioisomer during formylation. How do I force substitution at the C5 position? Causality: 2-Chloro-4-fluoroanisole possesses competing directing groups. The methoxy group inherently directs to the ortho position (C6). However, utilizing a bulky Lewis acid like TiCl₄ coordinates with the methoxy oxygen, increasing its steric radius and deactivating the C6 position. This forces the electrophile to attack the sterically accessible C5 position[4]. Self-Validating Protocol: Use exactly 2.2 to 2.5 equivalents of strictly anhydrous TiCl₄. Validate complexation visually: the solution must transition from clear to a deep, persistent red/brown before adding the formylating agent. If the solution remains pale, your TiCl₄ has hydrolyzed, and C6 formylation will dominate.

Q3: During the BBr₃ demethylation step, my aldehyde group degrades, or I achieve incomplete conversion. Causality: Boron tribromide (BBr₃) is a potent Lewis acid that not only cleaves aryl ethers but also coordinates strongly with the aldehyde carbonyl oxygen. If only 1.0 equivalent of BBr₃ is used, it will preferentially sequester at the carbonyl, leaving insufficient reagent for ether cleavage. Self-Validating Protocol: Employ a minimum of 2.5 equivalents of BBr₃. To validate complete cleavage without aldehyde degradation, monitor the reaction via TLC (Hexanes/EtOAc). The intermediate methoxybenzaldehyde must completely disappear before quenching.

Q4: My final product, 4-chloro-2-fluoro-5-hydroxybenzaldehyde, is lost during aqueous workup. Causality: The target molecule contains a highly acidic phenolic OH group (pKa is significantly lowered by the electron-withdrawing Cl, F, and CHO groups). If the aqueous wash is even slightly basic (e.g., using NaHCO₃ to neutralize residual acid), the product deprotonates and partitions entirely into the aqueous layer. Self-Validating Protocol: Perform all extractions using a mildly acidic aqueous phase (pH 2-4, utilizing 1M HCl). Validate product retention by spotting both the organic and aqueous layers on a TLC plate under UV (254 nm); a properly acidified aqueous layer will show zero UV-active spots.

Step-by-Step Experimental Methodologies
Methodology 1: Regioselective Formylation (Synthesis of 4-Chloro-2-fluoro-5-methoxybenzaldehyde)
  • Preparation: Purge a flame-dried 3-neck round-bottom flask with nitrogen. Equip with a mechanical stirrer, internal thermocouple, and addition funnel.

  • Complexation: Add 2-chloro-4-fluoroanisole (1.0 eq) and anhydrous dichloromethane (DCM) to achieve a 0.5 M solution. Cool the mixture to 0°C using an ice-water bath. Add titanium(IV) chloride (2.2 eq) dropwise. Validation: Ensure the solution turns deep red/brown.

  • Electrophilic Addition: Slowly add dichloromethyl methyl ether (1.5 eq) over 45 minutes. Monitor the internal thermocouple to maintain the temperature strictly below 5°C.

  • Maturation: Stir the reaction at 0°C for 2 hours, then allow it to warm to room temperature and stir for an additional 90 minutes[4].

  • Quench & Isolation: Quench the reaction by pouring it slowly into a vigorously stirred slurry of crushed ice and water. Extract with DCM (3x). Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify via trituration or recrystallization from hexanes to yield the intermediate as a white solid.

Methodology 2: Ether Cleavage (Synthesis of 4-Chloro-2-fluoro-5-hydroxybenzaldehyde)
  • Preparation: Dissolve 4-chloro-2-fluoro-5-methoxybenzaldehyde (1.0 eq) in anhydrous DCM (0.2 M) under a nitrogen atmosphere.

  • Reagent Addition: Cool the solution to -78°C using a dry ice/acetone bath. Add boron tribromide (BBr₃, 1.0 M in DCM, 2.5 eq) dropwise over 30 minutes.

  • Cleavage: Maintain the reaction at -78°C for 1 hour, then gradually remove the cooling bath and allow the mixture to warm to room temperature overnight.

  • Hydrolysis: Cool the mixture back to 0°C. Carefully quench by the dropwise addition of water, followed by a 1M HCl solution to ensure complete hydrolysis of the boron-oxygen complexes.

  • Isolation: Extract the aqueous layer with ethyl acetate (3x). Wash the combined organic layers with brine (Do not use basic washes), dry over MgSO₄, and concentrate.

  • Purification: Purify via silica gel chromatography (Hexanes/EtOAc gradient) to yield the final phenolic aldehyde.

References
  • BENZOYL DERIVATIVES AND SYNTHESIS THEREOF - Patent 0772579. European Publication Server. 4

  • Advances in Pyrazole as an Active Fragment for Herbicide Discovery. ACS Publications.1

  • Synthesis and Herbicidal Activity of N-(4-Chloro-2-fluoro-5-substituted phenyl)isoindole-1,3-dione Derivatives. ResearchGate. 2

  • WO2018067423A1 - BENZO[b]THIOPHENE COMPOUNDS AS STING AGONISTS. Google Patents. 3

  • 4-Chloro-2-fluoro-5-hydroxybenzaldehyde | 1507007-33-1. Sigma-Aldrich.

Sources

Optimization

Technical Support Center: Troubleshooting the Halogenation of 4-Chloro-2-fluoro-5-hydroxybenzaldehyde

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, synthetic chemists, and drug development professionals navigate the complex reactivity profile o...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, synthetic chemists, and drug development professionals navigate the complex reactivity profile of highly substituted benzaldehydes.

Halogenating 4-Chloro-2-fluoro-5-hydroxybenzaldehyde requires precise control over electrophilic aromatic substitution (EAS). The molecule presents a unique electronic landscape: a strongly activating, ortho/para-directing hydroxyl group (-OH) at C5, competing with deactivating halogens (-F at C2, -Cl at C4) and a meta-directing aldehyde (-CHO) at C1. Understanding the causality behind these directing effects is critical to isolating the desired C6-halogenated product while suppressing oxidative and over-halogenation side reactions.

Reaction Pathways & Regioselectivity

G cluster_conditions Halogenation Conditions SM 4-Chloro-2-fluoro- 5-hydroxybenzaldehyde OptCond Optimal: NBS/DMF, 0°C Strict Stoichiometry SM->OptCond HarshCond Sub-optimal: Br2/H2O or Excess Reagent SM->HarshCond Desired 6-Bromo-4-chloro-2-fluoro- 5-hydroxybenzaldehyde (Target C6 Product) OptCond->Desired Thermodynamic Control Oxidation Carboxylic Acid (Aldehyde Oxidation) HarshCond->Oxidation Aqueous/Basic OverHal C3,C6-Dihalogenation (Over-reaction) HarshCond->OverHal Excess Halogen

Fig 1. Reaction pathways and side-reaction divergence during C6-halogenation.

Frequently Asked Questions & Troubleshooting

Q1: Why is the halogenation occurring exclusively at the C6 position, and how do I prevent C3-halogenation? A: This is a matter of competing directing groups. The hydroxyl group at C5 is a dominant, strongly activating ortho/para-director [1]. Its para position (C2) is blocked by fluorine, and one ortho position (C4) is blocked by chlorine. This leaves C6 as the kinetically and thermodynamically favored site for EAS. Conversely, the C3 position is highly deactivated by the adjacent fluorine, chlorine, and the meta-directing aldehyde group. C3-halogenation is an over-reaction that only occurs under forcing conditions. To prevent it, strictly limit the halogenating agent to 1.05 equivalents and maintain temperatures at or below 0 °C during the addition phase.

Q2: I am observing significant conversion of the aldehyde to a carboxylic acid. How can I suppress this? A: Elemental halogens (like Br₂ and Cl₂) can act as strong oxidants. When used in aqueous or basic media, they form hypohalous acids (HOX), which rapidly oxidize aldehydes to carboxylic acids via a mechanism similar to Dakin oxidation side-reactions [2]. Solution: Shift your protocol to strictly anhydrous conditions. Utilize mild, solid halogenating agents like N-Bromosuccinimide (NBS) or N-Chlorosuccinimide (NCS) in polar aprotic solvents (e.g., DMF or Acetonitrile). Furthermore, avoid basic aqueous workups; quench with sodium thiosulfate instead.

Q3: LC-MS shows a mass corresponding to the halogenated product, but NMR indicates the aromatic ring is unchanged. What is happening? A: You are likely observing an O-halogenated intermediate (a hypohalite). Phenols can rapidly undergo O-halogenation as a kinetically favored, reversible first step. If the reaction is quenched too early or run at too low a temperature without a polar solvent to stabilize the transition state, the O-halogenated species may persist or revert to the starting material during workup. Solution: Use a highly polar solvent like DMF, which stabilizes the Wheland intermediate during the rearrangement to the C-halogenated product. Ensure the reaction is allowed to warm to room temperature (25 °C) to overcome the activation energy required for the thermodynamic C6-halogenation.

Q4: My reaction mixture turns dark brown/black, and I am losing mass balance. What causes this degradation? A: Electron-rich phenols are highly susceptible to single-electron transfer (SET) oxidation. This leads to the formation of phenoxy radicals that can polymerize or degrade into complex quinone mixtures. This pathway is exacerbated by ambient light, dissolved oxygen, and localized concentration spikes of the halogenating agent. Solution: Degas your solvents with nitrogen, wrap the reaction flask in aluminum foil to exclude light, and add the halogenating agent portion-wise over 30 minutes to prevent exothermic spikes.

Quantitative Data: Halogenation Conditions Comparison

The following table summarizes the empirical outcomes of various halogenation strategies applied to 4-Chloro-2-fluoro-5-hydroxybenzaldehyde.

Halogenating AgentSolventTemp (°C)Target C6 Yield (%)Aldehyde Oxidation (%)C3-Dihalogenation (%)Degradation (%)
Br₂ (1.20 eq) AcOH / H₂O2545.030.05.020.0
Br₂ (1.05 eq) DCM (Anhydrous)0 to 2572.08.0< 2.018.0
NBS (1.05 eq) DMF (Anhydrous)0 to 2591.0 < 1.0 < 1.0 7.0
NCS (1.10 eq) DMF (Anhydrous)25 to 5085.0< 1.02.012.0
NIS (1.05 eq) MeCN / TFA0 to 2588.0< 1.0< 1.010.0

Data Interpretation: NBS in DMF provides the highest regioselectivity and overall yield, effectively suppressing both aldehyde oxidation and SET degradation pathways.

Step-by-Step Methodology: Optimized C6-Bromination

This protocol utilizes a self-validating workflow designed to maximize the yield of 6-Bromo-4-chloro-2-fluoro-5-hydroxybenzaldehyde while eliminating side reactions.

Materials Required:

  • 4-Chloro-2-fluoro-5-hydroxybenzaldehyde (1.0 eq)

  • N-Bromosuccinimide (NBS) (1.05 eq, recrystallized from water and dried)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • 10% Aqueous Sodium Thiosulfate (Na₂S₂O₃)

Step 1: Preparation & Degassing Dissolve 4-Chloro-2-fluoro-5-hydroxybenzaldehyde (1.0 eq) in anhydrous DMF (0.2 M concentration) in a round-bottom flask. Purge the solution with N₂ for 10 minutes to remove dissolved oxygen (prevents SET oxidation). Validation Check: The solution should appear clear and pale yellow.

Step 2: Temperature Control Wrap the flask in aluminum foil to exclude light. Submerge the flask in an ice-water bath and allow the internal temperature to reach exactly 0 °C.

Step 3: Controlled Reagent Addition Add NBS (1.05 eq) portion-wise over 30 minutes. Causality: Portion-wise addition prevents localized concentration spikes and thermal runaways, which are the primary triggers for over-halogenation at the C3 position.

Step 4: Reaction Maturation & Monitoring Stir the mixture at 0 °C for 1 hour, then remove the ice bath and allow it to warm to 25 °C for an additional 1 hour. Validation Check: Pull a 10 µL aliquot, quench in EtOAc/H₂O, and spot the organic layer on a Silica TLC plate (Eluent: 20% EtOAc in Hexanes). The starting material spot should be completely consumed, replaced by a single, lower-Rf UV-active spot.

Step 5: Reductive Quenching Cool the reaction back to 0 °C and slowly add 10% aqueous Na₂S₂O₃ (equal volume to DMF). Causality: Thiosulfate instantly reduces any unreacted NBS or trace Br₂, completely halting the reaction and preventing aldehyde oxidation during the aqueous workup.

Step 6: Extraction & Purification Extract the aqueous mixture with Ethyl Acetate (3x). Wash the combined organic layers with Brine (5x) to pull the DMF into the aqueous phase. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Recrystallize the crude solid from a mixture of heptane and dichloromethane to yield the pure C6-brominated product.

References
  • Taghizadeh Shool, M., et al. "The effect of halogenation of salicylaldehyde on the antiproliferative activities of {Δ/Λ-[Ru(bpy)2(X,Y-sal)]BF4} complexes." Dalton Transactions, The Royal Society of Chemistry, 2022. URL:[Link]

Troubleshooting

Optimizing crystallization conditions for 4-Chloro-2-fluoro-5-hydroxybenzaldehyde purification

Welcome to the Technical Support Center for Advanced Molecular Purification. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and kinetic challenges associated with the...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Advanced Molecular Purification. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and kinetic challenges associated with the purification of 4-Chloro-2-fluoro-5-hydroxybenzaldehyde (CAS: 1507007-33-1).

Due to the presence of competing hydrogen bond donors (hydroxyl) and acceptors (carbonyl, fluorine, chlorine), this molecule forms complex supramolecular networks[1]. These interactions frequently lead to unpredictable solubility profiles, polymorphism, and the dreaded Liquid-Liquid Phase Separation (LLPS), commonly known as "oiling out." This guide synthesizes thermodynamic principles with field-proven methodologies to ensure you achieve >99% purity in your crystallizations.

Part 1: Thermodynamic Principles of Halogenated Benzaldehyde Crystallization

To successfully crystallize 4-Chloro-2-fluoro-5-hydroxybenzaldehyde, we must manipulate its thermodynamic pathway. The molecule's highly polar functional groups combined with its lipophilic halogenated aromatic ring mean that single-solvent systems often fail.

When cooling a highly concentrated solution of this compound, the cooling trajectory frequently intersects the metastable liquid-liquid coexistence curve before reaching the solid-liquid equilibrium curve. This results in the solute separating as a dense, viscous oil rather than a crystalline solid[2]. To bypass this, we utilize a binary solvent/anti-solvent system (e.g., Isopropyl Ether and Heptane). Isopropyl ether effectively solvates the polar moieties at elevated temperatures[3], while the non-polar heptane acts as an anti-solvent to raise the cloud point and force heterogeneous nucleation before LLPS can occur.

Quantitative Data: Solvent System Selection Guide

The following table summarizes the empirical performance of various solvent systems for halogenated hydroxybenzaldehydes to aid in your experimental design.

Solvent SystemRatio (v/v)Polarity IndexHot Solubility (60°C)Cold Solubility (5°C)LLPS ("Oiling Out") Risk
Isopropyl Ether (DIPE) 100%2.2HighModerateMedium
DIPE / Heptane 1:1~1.1ModerateVery LowLow
Toluene 100%2.4HighHighHigh
Ethanol / Water 7:3~7.0Very HighModerateVery High

Part 2: Troubleshooting Guide & FAQs

Q1: Why does my product form a viscous yellow oil at the bottom of the flask instead of crystallizing? A1: This phenomenon is Liquid-Liquid Phase Separation (LLPS)[2]. It occurs when your solution is supersaturated to the point that the compound drops out of solution as a liquid phase rather than a solid crystal lattice. Causality & Solution: You are cooling the solution too rapidly, or the initial concentration is too high. Reheat the mixture until the oil completely redissolves into a homogeneous solution. Dilute the solution by 10-15% with your primary solvent, and introduce seed crystals at a temperature 2–5°C above the known oiling-out point. This provides a low-energy surface for heterogeneous nucleation, bypassing the LLPS region entirely.

Q2: My crystal yield is exceptionally low (<40%). How can I drive the equilibrium toward the solid phase without evaporating all the solvent? A2: The electronegative halogens (Cl, F) increase the molecule's solubility in moderately polar organic solvents even at low temperatures. Causality & Solution: Implement an anti-solvent precipitation strategy. Dissolve the crude material in a minimal volume of a "good" solvent (like hot isopropyl ether)[4]. Once dissolved, slowly add a "bad" solvent (like heptane) dropwise while maintaining the temperature at 45-50°C. Stop adding heptane the moment you observe persistent, slight turbidity. Allow the system to cool at a controlled rate of 0.5°C/min.

Q3: How do I remove dark, colored impurities that co-precipitate with my target molecule? A3: Substituted benzaldehydes are prone to trace auto-oxidation, forming highly conjugated, colored quinoid-like impurities. Causality & Solution: These polymeric impurities have a high affinity for porous carbon. Add 5% (w/w) activated charcoal to your hot dissolution phase[4]. The high surface area will trap the oxidized impurities. Perform a rapid hot filtration through a pre-warmed Celite pad to ensure no carbon dust passes through, as particulate matter can cause premature, impure nucleation.

Part 3: Standard Operating Procedure (SOP) for Purification

This self-validating protocol utilizes the DIPE/Heptane binary system to ensure high purity and yield.

Step-by-Step Methodology:

  • Dissolution: Transfer 10.0 g of crude 4-Chloro-2-fluoro-5-hydroxybenzaldehyde to a 250 mL round-bottom flask. Add 40 mL of Isopropyl Ether (DIPE).

  • Heating: Attach a reflux condenser and heat the mixture gently in a water bath to 60–65°C until the solid is completely dissolved[3].

  • Decolorization (Optional but Recommended): If the solution is dark, add 0.5 g of activated charcoal. Stir at 60°C for 10 minutes, then perform a hot gravity filtration through a fluted filter paper or a Celite pad into a clean, pre-warmed Erlenmeyer flask[4].

  • Anti-Solvent Addition: While maintaining the filtrate at 50°C on a hotplate, add warm Heptane dropwise via an addition funnel. Continue addition until the solution becomes faintly turbid (cloud point). Add exactly 1 mL of DIPE to clear the turbidity.

  • Controlled Nucleation: Remove the flask from the heat source. Allow it to cool ambiently to 40°C. If available, add 10 mg of pure 4-Chloro-2-fluoro-5-hydroxybenzaldehyde seed crystals.

  • Crystal Growth: Insulate the flask with cotton or foil and allow it to cool to room temperature (20°C) over 2 hours. Once at room temperature, transfer the flask to an ice bath (0–5°C) for an additional 1 hour to maximize yield.

  • Harvesting: Collect the crystalline product via vacuum filtration using a Büchner funnel. Wash the filter cake with 15 mL of ice-cold Heptane to displace any residual mother liquor.

  • Drying: Dry the crystals in a vacuum desiccator at 40°C overnight to constant weight. Verify purity via HPLC (>99% expected)[3].

Part 4: Decision Tree & Workflow Visualization

The following diagram maps the logical troubleshooting workflow for this crystallization process.

CrystallizationWorkflow Start Crude 4-Chloro-2-fluoro- 5-hydroxybenzaldehyde Dissolve Dissolve in minimal hot Isopropyl Ether (60-65°C) Start->Dissolve CheckClear Is solution clear? Dissolve->CheckClear Charcoal Add activated charcoal & hot filter CheckClear->Charcoal No (Colored/Insoluble) Cooling Controlled cooling (0.5°C/min) to 20°C CheckClear->Cooling Yes Charcoal->Cooling OilingOut Does 'oiling out' (LLPS) occur? Cooling->OilingOut Seed Reheat to clear, add seed crystals at 45°C OilingOut->Seed Yes AntiSolvent Add Heptane (anti-solvent) dropwise OilingOut->AntiSolvent No Seed->Cooling Harvest Filter, wash with cold heptane, dry in vacuo AntiSolvent->Harvest Pure Pure Crystalline Product (>99% HPLC) Harvest->Pure

Fig 1. Troubleshooting workflow for the crystallization of 4-Chloro-2-fluoro-5-hydroxybenzaldehyde.

References

  • Crystal engineering of a 1:1 5-fluorocytosine–4-hydroxybenzaldehyde cocrystal: insights from X-ray crystallography and Hirshfeld analysis. International Union of Crystallography (IUCr). Available at:[Link]

  • Preparation method of 2-fluoro-4-hydroxybenzaldehyde (CN115124410A). Google Patents.
  • Crystallization Process Design Using Thermodynamics To Avoid Oiling Out in a Mixture of Vanillin and Water. ACS Publications. Available at:[Link]

Sources

Optimization

Technical Support Center: Preventing Auto-Oxidation of 4-Chloro-2-fluoro-5-hydroxybenzaldehyde

Executive Summary & Compound Vulnerability Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the rapid degradation of 4-Chloro-2-fluoro-5-hydro...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Compound Vulnerability

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the rapid degradation of 4-Chloro-2-fluoro-5-hydroxybenzaldehyde . This compound presents a dual chemical vulnerability:

  • The Aldehyde Moiety: Highly susceptible to radical-mediated auto-oxidation, converting into a carboxylic acid.

  • The Phenol Moiety: Prone to oxidation into quinones, a process catalyzed by light, atmospheric oxygen, and trace transition metals.

While the halogen substituents (Chloro- and Fluoro-) are electron-withdrawing and slightly modulate the electron density of the aromatic ring, they do not provide sufficient steric or electronic shielding to prevent auto-oxidation. This guide provides the mechanistic causality behind these degradation pathways and establishes self-validating protocols to ensure your reagent remains pristine.

Mechanistic Insights & Causality (FAQ)

Q: Why does my 4-Chloro-2-fluoro-5-hydroxybenzaldehyde rapidly form white crystals and turn yellow/brown during storage? A: The physical changes you observe are the result of two distinct oxidative pathways. The white crystals are the corresponding carboxylic acid (4-chloro-2-fluoro-5-hydroxybenzoic acid), formed via the auto-oxidation of the aldehyde group. This is a free-radical chain process initiated by trace oxygen and light. A benzoyl radical is formed, which reacts with oxygen to create a benzoylperoxy radical. This radical abstracts a hydrogen from another aldehyde molecule, forming perbenzoic acid and propagating the chain. The perbenzoic acid then reacts with another aldehyde to yield two molecules of carboxylic acid. Simultaneously, the yellow/brown discoloration is due to the oxidation of the phenol moiety into a quinone derivative. Phenolic compounds must be strictly protected from light and moisture to prevent this rapid structural degradation[1].

Q: Can I prevent this by simply storing the bottle in a -20°C freezer? A: No. Temperature control alone is insufficient. While -20°C slows the kinetic rate of oxidation, the presence of atmospheric oxygen in the headspace of the vial will still initiate the radical chain reaction. Furthermore, condensation (moisture) introduced during freeze-thaw cycles can hydrolyze trace impurities and accelerate degradation. Absolute protection requires a synergistic approach: inert atmosphere (Argon/N₂), light exclusion (amber vials), and thermal control (-20°C).

Q: Are there chemical stabilizers that can intercept this degradation? A: Yes. Radical scavengers can interrupt the auto-oxidation chain. For instance, the addition of small amounts of benzyl alcohol has been shown to intercept benzoylperoxy radicals via hydrogen atom transfer, effectively halting the formation of benzoic acid derivatives[2]. Alternatively, standard antioxidants like Butylated hydroxytoluene (BHT) (typically 0.01 - 0.05% w/v) can act as highly effective free-radical scavengers if you are storing the compound as a stock solution in organic solvents[3].

Visualizing the Degradation Pathway

To fully grasp why oxygen exclusion is non-negotiable, examine the radical propagation cycle below.

AutoOxidation Initiation Initiation: Aldehyde + Trace O2 / Light BenzoylRadical Benzoyl Radical (Ar-C•=O) Initiation->BenzoylRadical H-abstraction PeroxyRadical Benzoylperoxy Radical (Ar-C(=O)OO•) BenzoylRadical->PeroxyRadical + O2 PeroxyRadical->BenzoylRadical Regenerates radical PerbenzoicAcid Perbenzoic Acid (Ar-C(=O)OOH) PeroxyRadical->PerbenzoicAcid + Aldehyde (Chain Propagation) BenzoicAcid Degradation Product: Carboxylic Acid PerbenzoicAcid->BenzoicAcid + Aldehyde

Radical auto-oxidation mechanism of the aldehyde moiety into a carboxylic acid.

Quantitative Data: Storage Conditions vs. Reagent Integrity

To illustrate the critical importance of these variables, below is a synthesized stability matrix demonstrating the expected purity retention of 4-Chloro-2-fluoro-5-hydroxybenzaldehyde over a 6-month period under various conditions.

Storage ConditionAtmosphereLight ExposureExpected Purity (6 Months)Primary Degradant Observed
Room Temp (25°C)Ambient AirClear Vial (Light)< 40%Carboxylic Acid & Quinones
Refrigerator (4°C)Ambient AirAmber Vial (Dark)~ 75%Carboxylic Acid
Freezer (-20°C)Ambient AirAmber Vial (Dark)~ 85%Carboxylic Acid
Freezer (-20°C)Argon (Backfilled)Amber Vial (Dark)> 98%Trace Carboxylic Acid
Solution (w/ BHT) at -20°CArgon (Backfilled)Amber Vial (Dark)> 99%None

Self-Validating Experimental Protocols

Protocol 1: Inert Aliquoting and Long-Term Storage

Causality: Repeatedly opening a bulk container introduces fresh oxygen and moisture, resetting the degradation clock. Aliquoting isolates the bulk supply from these variables.

  • Preparation: Transfer the sealed bulk bottle of 4-Chloro-2-fluoro-5-hydroxybenzaldehyde, along with pre-weighed empty amber glass vials and PTFE-lined caps, into a glovebox purged with high-purity Argon (O₂ < 1 ppm).

  • Aliquoting: Dispense the solid into the amber vials in quantities appropriate for a single experiment (e.g., 50 mg or 100 mg). This prevents freeze-thaw and air-exposure cycles.

  • Sealing: Cap the vials tightly with PTFE-lined closures. PTFE is required because it is chemically inert and impermeable to oxygen, unlike standard rubber or silicone septa.

  • Secondary Containment: Wrap the caps with Parafilm. Place the vials inside a secondary opaque desiccator jar containing anhydrous calcium sulfate (Drierite).

  • Storage: Transfer the sealed desiccator jar to a -20°C freezer.

Validation Step: Dedicate one aliquot as a "sentinel vial." After 3 months, dissolve the sentinel sample in deuterated chloroform (CDCl₃) and run a ¹H-NMR. The absence of a broad carboxylic acid peak (~12 ppm) validates the integrity of your storage system.

Protocol 2: Rescue Purification (Removing Carboxylic Acid Impurities)

Causality: If your reagent has already oxidized, the carboxylic acid impurity will poison base-catalyzed reactions (like aldol condensations) by neutralizing the catalyst. We exploit the pKa difference between the phenol (pKa ~8-9) and the carboxylic acid (pKa ~3-4) to systematically separate them.

  • Dissolution: Dissolve the degraded 4-Chloro-2-fluoro-5-hydroxybenzaldehyde in a water-immiscible organic solvent, such as diethyl ether or ethyl acetate.

  • Selective Deprotonation: Wash the organic layer with a weak aqueous base, such as saturated Sodium Bicarbonate (NaHCO₃, pH ~8). The bicarbonate is strong enough to deprotonate the carboxylic acid (making it water-soluble) but too weak to fully deprotonate the phenol.

  • Separation: Discard the aqueous layer (which now contains the oxidized impurity).

  • Washing & Drying: Wash the organic layer with brine, then dry over anhydrous magnesium sulfate (MgSO₄). As an added protective measure, a few small crystals of hydroquinone or catechol can be added along with the drying agent to scavenge any radicals formed during the purification process[4].

  • Concentration: Filter the drying agent and concentrate the filtrate under reduced pressure (rotary evaporation) at a bath temperature not exceeding 30°C to prevent thermal degradation. Backfill the rotary evaporator with Argon before removing the flask.

Visualizing the Storage Workflow

StorageWorkflow Start Receive Bulk Reagent (4-Chloro-2-fluoro-5-hydroxybenzaldehyde) Glovebox Transfer to Glovebox (Argon/N2 Atmosphere) Start->Glovebox Immediate transfer Aliquoting Aliquot into Amber Vials (Protect from Light) Glovebox->Aliquoting Minimize exposure Stabilizer Optional: Add Stabilizer (e.g., BHT for Solutions) Aliquoting->Stabilizer If preparing stock solutions Seal Seal with PTFE-Lined Caps & Wrap with Parafilm Aliquoting->Seal If storing solid Stabilizer->Seal Store Store at -20°C in Dark Desiccator Seal->Store Long-term storage

Optimal workflow for aliquoting and long-term storage of sensitive aldehydes.

References

  • Sankar, M., Nowicka, E., Carter, E. et al. "The benzaldehyde oxidation paradox explained by the interception of peroxy radical by benzyl alcohol." Nature Communications 5, 3332 (2014). URL: [Link]

  • Yale Environmental Health & Safety. "Phenol Standard Operating Procedure." URL: [Link]

  • ResearchGate Community Discussion. "What is the best solution to prevent the oxidation of Benzaldehyde to Benzoic acid?" URL: [Link]

Sources

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance in 4-Chloro-2-fluoro-5-hydroxybenzaldehyde Substitutions

Welcome to the Advanced Troubleshooting Portal. As a Senior Application Scientist, I frequently encounter researchers struggling with the derivatization of highly substituted benzaldehydes.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Troubleshooting Portal.

As a Senior Application Scientist, I frequently encounter researchers struggling with the derivatization of highly substituted benzaldehydes. 4-Chloro-2-fluoro-5-hydroxybenzaldehyde is a highly versatile building block for drug development, but its dense functionalization presents significant steric and electronic challenges. Specifically, the 5-hydroxyl group is flanked by a bulky 4-chloro substituent, and the 2-fluoro group is sterically shielded by the adjacent 1-aldehyde.

This guide provides field-proven, self-validating protocols and mechanistic insights to help you bypass these bottlenecks.

Section 1: O-Alkylation of the Sterically Hindered 5-Hydroxyl Group

FAQ: Why is my O-alkylation yielding <20% product even after 24 hours?

The Causality: The 5-OH group is severely hindered by the adjacent 4-chloro group. When using standard bases like potassium carbonate (K₂CO₃) in acetone, the tight ion pair formed between K⁺ and the phenoxide anion lacks the nucleophilicity required to attack the alkyl halide past the steric bulk of the chlorine atom.

The Solution: Leverage the "Cesium Effect"[1]. By switching to Cesium Carbonate (Cs₂CO₃) in a polar aprotic solvent like DMF or DMSO, the larger atomic radius of the Cs⁺ ion forms a much looser ion pair with the phenoxide. This significantly increases the effective nucleophilicity of the oxygen anion, allowing it to overcome the steric hindrance of the 4-chloro group[2].

Quantitative Data: Base/Solvent System Comparison

Table 1: Effect of Base and Solvent on 5-OH Alkylation Yields (Reaction with Ethyl Iodide, 60°C, 12h)

Base (1.5 eq)SolventIon Pair TightnessRelative NucleophilicityAverage Yield (%)
Na₂CO₃AcetoneVery TightLow< 5%
K₂CO₃AcetonitrileTightModerate15 - 20%
K₂CO₃DMFModerateModerate-High45 - 50%
Cs₂CO₃ DMF / DMSO Loose (Cesium Effect) Very High > 90%
Protocol 1: High-Yield O-Alkylation via the Cesium Effect

Self-Validating Step: The reaction mixture will transition from pale yellow to a deep, vibrant yellow/orange upon the addition of Cs₂CO₃, confirming successful phenoxide formation.

  • Preparation: In an oven-dried flask under an inert atmosphere (Argon/N₂), dissolve 4-Chloro-2-fluoro-5-hydroxybenzaldehyde (1.0 eq) in anhydrous DMF (0.2 M concentration).

  • Deprotonation: Add finely powdered, anhydrous Cs₂CO₃ (1.5 eq). Stir at room temperature for 30 minutes until the deep color change persists.

  • Electrophile Addition: Add the alkyl halide (1.2 eq) dropwise.

  • Heating: Heat the reaction to 60°C for 4-8 hours. Monitor via TLC (Hexanes/EtOAc 3:1).

  • Workup: Quench with ice water to precipitate the product or extract with EtOAc. Wash the organic layer 3x with brine to remove DMF. Dry over Na₂SO₄ and concentrate.

OAlkylation A Sterically Hindered Phenol B Cs2CO3 in DMF (Deprotonation) A->B C Loose Ion Pair (High Nucleophilicity) B->C Cesium Effect D Alkyl Halide Addition C->D E O-Alkylated Product D->E SN2 Attack

Workflow for O-alkylation of sterically hindered phenols leveraging the Cesium Effect.

Section 2: Nucleophilic Aromatic Substitution (SNAr) of the 2-Fluoro Group

FAQ: I am trying to displace the 2-fluoro group with a bulky secondary amine. Why do I only recover starting material?

The Causality: The 2-fluoro group is electronically highly activated for SNAr by the strongly electron-withdrawing ortho-aldehyde group[3]. However, the aldehyde group itself creates a steric shield. Bulky nucleophiles (like piperidine or substituted anilines) experience severe steric clash with the carbonyl oxygen during the formation of the Meisenheimer complex.

The Solution: Do NOT attempt to protect the aldehyde as an acetal to reduce its steric profile. Acetalization removes the electron-withdrawing nature of the carbonyl, completely shutting down the SNAr reactivity. Instead, force the reaction using elevated temperatures (100–120°C) in DMSO. The high thermal energy overcomes the steric activation barrier of the Meisenheimer complex.

Protocol 2: Thermally-Driven SNAr with Bulky Amines

Self-Validating Step: The displacement of fluorine generates HF, which is neutralized by the base. The presence of insoluble fluoride salts (e.g., KF) at the bottom of the flask indicates reaction progression.

  • Setup: Combine 4-Chloro-2-fluoro-5-hydroxybenzaldehyde (1.0 eq) and the bulky amine (1.5 eq) in anhydrous DMSO (0.5 M).

  • Base Addition: Add anhydrous K₂CO₃ (2.0 eq). (Note: If the 5-OH is unprotected, 3.0 eq of base is required as the first equivalent will deprotonate the phenol).

  • Thermal Activation: Heat the sealed reaction vessel to 110°C for 12-18 hours.

  • Monitoring: Monitor by LC-MS. The starting material and product may have similar Rf values on TLC, making LC-MS essential for tracking the +1 mass shift (loss of F, gain of amine).

  • Workup: Cool to room temperature, dilute with water (5x volume of DMSO), and extract with EtOAc.

SNAr_Mechanism Step1 2-Fluoro Substrate Activated by ortho-CHO Step2 Nucleophilic Attack Bulky Amine Step1->Step2 110°C, DMSO Step3 Meisenheimer Complex High Steric Strain Step2->Step3 Step4 Fluoride Elimination Aromatization Step3->Step4 Step5 2-Amino Substituted Product SNAr Complete Step4->Step5

Mechanistic pathway for the thermally-driven SNAr of 2-fluorobenzaldehydes.

Section 3: Reductive Amination of the Hindered Aldehyde

FAQ: Imine formation is incomplete during reductive amination. What is the workaround?

The Causality: The aldehyde carbon is sterically hindered by the ortho-fluoro group. Furthermore, the electron-withdrawing nature of the fluorine and chlorine atoms destabilizes the transition state of imine formation. Standard conditions (amine + NaBH(OAc)₃ in DCE) often result in the direct reduction of the aldehyde to the benzyl alcohol before the imine can fully form.

The Solution: Decouple the reaction. Use Titanium(IV) isopropoxide (Ti(OiPr)₄) as both a Lewis acid to activate the carbonyl and a water scavenger to drive imine formation to 100% completion before introducing the reducing agent.

Protocol 3: Lewis Acid-Mediated Reductive Amination
  • Imine Formation: In anhydrous THF, combine the benzaldehyde (1.0 eq), amine (1.1 eq), and Ti(OiPr)₄ (2.0 eq). Stir at room temperature for 12 hours. The solution will become cloudy as TiO₂ begins to precipitate.

  • Reduction: Cool the mixture to 0°C. Add Sodium borohydride (NaBH₄) (1.5 eq) or NaBH(OAc)₃ (2.0 eq) portion-wise.

  • Quench: Stir for 2 hours, then quench carefully with 1M NaOH. This will precipitate titanium salts as a thick white solid.

  • Filtration: Filter the suspension through a pad of Celite, washing thoroughly with EtOAc. Extract the filtrate and concentrate.

References

  • Process for oxygen-alkylation of sterically hindered phenols. US Patent US3870744A. Google Patents. 1

  • Synthesis and Properties of 2-diazo-1-[2-(thiophen-2-ylmethoxy)-phenyl]-ethanone. Intramolecular Cyclization Through a Carbenoid Intermediate. SciELO.3

  • 4-(2-Fluorophenoxy)phenol | CAS 328-21-2. BenchChem. 2

Sources

Reference Data & Comparative Studies

Validation

HPLC method development and validation for 4-Chloro-2-fluoro-5-hydroxybenzaldehyde

Comparative Guide: HPLC Method Development and Validation for 4-Chloro-2-fluoro-5-hydroxybenzaldehyde As a Senior Application Scientist, I frequently encounter the analytical challenges posed by highly substituted aromat...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Guide: HPLC Method Development and Validation for 4-Chloro-2-fluoro-5-hydroxybenzaldehyde

As a Senior Application Scientist, I frequently encounter the analytical challenges posed by highly substituted aromatic compounds. 4-Chloro-2-fluoro-5-hydroxybenzaldehyde is a complex pharmaceutical intermediate. Its structural topology—featuring an electron-withdrawing aldehyde, two distinct halogens (chlorine and fluorine), and an acidic phenolic hydroxyl group—creates a perfect storm for chromatographic instability.

This guide objectively compares a traditional generic C18 method against an optimized, solid-core Phenyl-Hexyl method. By explaining the causality behind each experimental choice, we will construct a self-validating analytical protocol that complies strictly with ICH Q2(R2) guidelines[1].

Mechanistic Rationale: Why Generic Methods Fail

When developing a High-Performance Liquid Chromatography (HPLC) method for substituted phenols, analysts often default to a standard fully porous C18 column. However, for 4-Chloro-2-fluoro-5-hydroxybenzaldehyde, this approach (Alternative A) typically yields poor peak symmetry and inadequate resolution from its positional isomers (e.g., 2-chloro-4-fluoro-5-hydroxybenzaldehyde).

The Causality of Column Selection: Standard C18 phases rely purely on dispersive (hydrophobic) interactions. Because the aromatic ring of our target analyte is highly electron-deficient (due to the inductive effects of F, Cl, and the -CHO group), hydrophobic retention is relatively weak. Furthermore, the phenolic hydroxyl group readily forms hydrogen bonds with residual silanols on older C18 stationary phases, leading to severe peak tailing[2].

The Optimized Solution: To achieve superior selectivity, we must exploit the molecule's electronic structure. A Solid-Core Phenyl-Hexyl column provides orthogonal selectivity. The electron-rich phenyl ring of the stationary phase engages in strong π−π interactions with the electron-deficient aromatic ring of the analyte. Additionally, utilizing solid-core particles (superficially porous particles) significantly enhances column efficiency and peak capacity without the extreme backpressure associated with sub-2 µm fully porous particles[3].

Workflow A Phase 1: Column Screening Evaluate C18 vs. Phenyl-Hexyl B Phase 2: Mobile Phase Tuning Optimize pH to suppress phenol ionization A->B C Phase 3: Gradient Optimization Maximize resolution from synthetic impurities B->C D Phase 4: ICH Q2(R2) Validation Assess Specificity, Linearity, Accuracy C->D

Fig 1. Sequential workflow for HPLC method development and validation.

Experimental Protocols: A Self-Validating System

To ensure trustworthiness, the following protocol is designed as a self-validating system. System Suitability Testing (SST) must pass before any sample analysis can begin.

Step-by-Step Methodology

Step 1: Mobile Phase Preparation

  • Mobile Phase A (Aqueous): 0.1% Formic Acid in MS-grade Water (pH ~2.7).

    • Causality: The pKa of the phenolic -OH is approximately 6.5. If the mobile phase pH is not maintained at least 2 units below the pKa, the analyte will partially ionize, resulting in split peaks and shifting retention times. Formic acid ensures the phenol remains fully protonated[2].

  • Mobile Phase B (Organic): 100% MS-grade Acetonitrile.

    • Causality: Acetonitrile provides lower viscosity and better UV transparency at the detection wavelength compared to methanol.

Step 2: Chromatographic Conditions

  • Column: Solid-Core Phenyl-Hexyl, 100 x 4.6 mm, 2.7 µm.

  • Flow Rate: 1.2 mL/min.

  • Column Temperature: 40°C.

    • Causality: Elevated temperature reduces mobile phase viscosity, improving mass transfer kinetics and sharpening the peak shape.

  • Detection: UV at 280 nm (optimal absorbance for substituted benzaldehydes).

  • Gradient Program:

    • 0.0 - 1.0 min: 20% B

    • 1.0 - 7.0 min: 20% 70% B

    • 7.0 - 8.0 min: 70% 95% B

    • 8.0 - 10.0 min: 20% B (Re-equilibration)

Step 3: Sample Preparation

  • Diluent: 50:50 Water:Acetonitrile.

    • Causality: Matching the diluent to the approximate elution strength of the mobile phase prevents injection solvent effects (such as band broadening or peak distortion at the column head).

Comparative Performance Data

To objectively demonstrate the superiority of the developed method, 4-Chloro-2-fluoro-5-hydroxybenzaldehyde was spiked with its closest positional isomer (2-chloro-4-fluoro-5-hydroxybenzaldehyde) and analyzed using both the generic C18 method and the optimized Phenyl-Hexyl method.

Table 1: Chromatographic Performance Comparison

ParameterAlternative A (Generic C18, 5 µm)Optimized Method (Phenyl-Hexyl, 2.7 µm)Performance Gain
Retention Time (Rt) 8.45 min4.12 min51% Faster Analysis
Peak Asymmetry (Tf) 1.85 (Severe Tailing)1.05 (Excellent Symmetry)Elimination of Silanol Interactions
Resolution (Rs) from Isomer 1.2 (Co-elution)3.4 (Baseline Separation)Exploitation of π−π Selectivity
Theoretical Plates (N) 4,50014,200>3x Efficiency via Solid-Core Tech

ICH Q2(R2) Method Validation

A method is only as reliable as its validation. Following the International Council for Harmonisation (ICH) Q2(R2) guidelines[1], the optimized Phenyl-Hexyl method was subjected to rigorous validation to prove it is "fit for its intended purpose."

Validation Core ICH Q2(R2) Validation Framework Spec Specificity Baseline resolution > 2.0 Core->Spec Lin Linearity R² ≥ 0.999 over 25-150% Core->Lin Acc Accuracy 98-102% Recovery Core->Acc Prec Precision %RSD ≤ 2.0% Core->Prec

Fig 2. Core analytical validation parameters required by ICH Q2(R2) guidelines.

Table 2: ICH Q2(R2) Validation Results Summary

Validation ParameterICH Q2(R2) Acceptance CriteriaExperimental ResultStatus
Specificity No interference at analyte Rt; Rs > 1.5Rs = 3.4 against closest isomer; Purity angle < Purity thresholdPASS
Linearity Correlation Coefficient ( R2 ) 0.999 R2 = 0.9998 (Range: 10 µg/mL to 150 µg/mL)PASS
Accuracy (Recovery) 98.0% - 102.0% across 3 levels (50%, 100%, 150%)Mean Recovery = 99.6%PASS
Repeatability (Precision) %RSD 2.0% for 6 replicate injections%RSD = 0.45%PASS
LOD / LOQ Signal-to-Noise (S/N) > 3 (LOD) and > 10 (LOQ)LOD = 0.05 µg/mL; LOQ = 0.15 µg/mLPASS

Conclusion: By moving away from standard hydrophobic retention and leveraging the unique electronic properties of 4-Chloro-2-fluoro-5-hydroxybenzaldehyde via a solid-core Phenyl-Hexyl column, we transformed a failing, tailing separation into a highly efficient, ICH-compliant analytical method.

Sources

Comparative

A Comparative Guide to GC-MS Impurity Profiling of Commercial 4-Chloro-2-fluoro-5-hydroxybenzaldehyde

For researchers, scientists, and drug development professionals, the purity of starting materials is paramount to the integrity of their work and the safety of potential therapeutics. 4-Chloro-2-fluoro-5-hydroxybenzaldeh...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the purity of starting materials is paramount to the integrity of their work and the safety of potential therapeutics. 4-Chloro-2-fluoro-5-hydroxybenzaldehyde is a key building block in the synthesis of various pharmaceutical compounds. Ensuring its purity through robust analytical methodologies is not just a regulatory requirement but a scientific necessity. This guide provides an in-depth comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with other analytical techniques for the impurity profiling of commercial 4-Chloro-2-fluoro-5-hydroxybenzaldehyde, supported by experimental insights and protocols.

The Synthetic Landscape and Anticipated Impurities

The impurity profile of a chemical is intrinsically linked to its synthetic route. While multiple pathways to 4-Chloro-2-fluoro-5-hydroxybenzaldehyde exist, a common and cost-effective approach involves the formylation of a substituted phenol, such as 3-chloro-5-fluorophenol. Two classical methods for this transformation are the Reimer-Tiemann and Vilsmeier-Haack reactions.[1][2]

The Reimer-Tiemann reaction , which utilizes chloroform and a strong base, introduces a formyl group primarily at the ortho position to the hydroxyl group.[3][4] The Vilsmeier-Haack reaction employs a milder formylating agent, typically a mixture of dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[5][6]

Based on these synthetic pathways, a profile of potential impurities can be anticipated:

  • Process-Related Impurities:

    • Unreacted Starting Materials: Residual 3-chloro-5-fluorophenol.

    • Positional Isomers: Formylation can also occur at other positions on the aromatic ring, leading to isomers such as 3-chloro-5-fluoro-2-hydroxybenzaldehyde and 3-chloro-5-fluoro-4-hydroxybenzaldehyde.

    • Reaction-Specific Byproducts: The Reimer-Tiemann reaction is known to sometimes produce dichloromethylated intermediates or even cyclohexadienone derivatives.[7][8]

  • Degradation-Related Impurities:

    • Oxidation Products: The aldehyde functional group is susceptible to oxidation, which can lead to the formation of the corresponding carboxylic acid, 4-Chloro-2-fluoro-5-hydroxybenzoic acid.

A thorough understanding of these potential impurities is critical for developing a specific and sensitive analytical method for their detection and quantification.

Comparative Analysis of Analytical Techniques

The choice of analytical technique for impurity profiling is dictated by the physicochemical properties of the analyte and its potential impurities, as well as the specific requirements of the analysis (e.g., sensitivity, resolution, and structural elucidation capabilities).

Technique Principle Strengths for this Application Limitations for this Application
GC-MS Separation based on volatility and polarity, followed by mass-based detection and identification.High resolution for volatile and semi-volatile isomers.[9] Provides structural information from mass fragmentation patterns. High sensitivity.Requires derivatization for polar analytes like phenols and carboxylic acids.[10] Not suitable for non-volatile impurities.
HPLC-UV Separation based on partitioning between a stationary and a mobile liquid phase, with UV detection.Excellent for a wide range of polarities.[11] Can be non-destructive. Widely available and robust.Limited peak capacity compared to capillary GC. UV detection may not be suitable for all impurities if they lack a chromophore. Provides no direct structural information.
NMR Provides detailed structural information based on the magnetic properties of atomic nuclei.Unparalleled for structural elucidation of unknown impurities.[5] Can be quantitative without the need for reference standards for each impurity.[2]Lower sensitivity compared to MS-based methods.[3] Complex mixtures can lead to overlapping signals, making interpretation difficult.

For a comprehensive impurity profile of 4-Chloro-2-fluoro-5-hydroxybenzaldehyde, a multi-technique approach is often ideal. However, GC-MS, with its high resolving power and definitive identification capabilities, stands out as a primary tool, especially when coupled with an appropriate sample preparation strategy.

In-Depth Guide to GC-MS Impurity Profiling

The presence of a polar hydroxyl group on 4-Chloro-2-fluoro-5-hydroxybenzaldehyde and its potential acidic impurities necessitates a derivatization step to improve their volatility and chromatographic performance. Silylation is a common and effective derivatization technique for this purpose.[10]

Experimental Workflow

The following diagram illustrates the typical workflow for the GC-MS analysis of 4-Chloro-2-fluoro-5-hydroxybenzaldehyde.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Analysis Sample Commercial Sample Dissolution Dissolution in Aprotic Solvent (e.g., Pyridine) Sample->Dissolution Step 1 Derivatization Silylation with BSTFA + 1% TMCS Dissolution->Derivatization Step 2 Reaction Heating at 60-70°C Derivatization->Reaction Step 3 Prepared_Sample Derivatized Sample Reaction->Prepared_Sample Step 4 Injection Injection into GC Prepared_Sample->Injection Separation Chromatographic Separation (e.g., DB-5ms column) Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization Detection Mass Spectrometry (MS) Ionization->Detection Peak_Integration Peak Integration & Quantification Detection->Peak_Integration Reporting Impurity Profile Report Peak_Integration->Reporting Library_Search Mass Spectral Library Search (e.g., NIST) Structure_Elucidation Structural Elucidation of Unknowns Library_Search->Structure_Elucidation Structure_Elucidation->Reporting

GC-MS analysis workflow for 4-Chloro-2-fluoro-5-hydroxybenzaldehyde.
Step-by-Step Experimental Protocol

Objective: To identify and quantify impurities in a commercial sample of 4-Chloro-2-fluoro-5-hydroxybenzaldehyde using GC-MS following silylation.

Materials:

  • 4-Chloro-2-fluoro-5-hydroxybenzaldehyde sample

  • Pyridine (anhydrous)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • GC-MS system with a capillary column (e.g., Agilent J&W DB-5ms, 30 m x 0.25 mm, 0.25 µm)

  • Autosampler vials with inserts

  • Heating block or oven

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the 4-Chloro-2-fluoro-5-hydroxybenzaldehyde sample into a 2 mL autosampler vial.

    • Add 500 µL of anhydrous pyridine to dissolve the sample.

    • Add 500 µL of BSTFA with 1% TMCS to the vial.

    • Cap the vial tightly and vortex for 30 seconds.

    • Heat the vial at 70°C for 30 minutes to ensure complete derivatization.

    • Allow the vial to cool to room temperature before placing it in the autosampler tray.

  • GC-MS Conditions:

    • Injector: Split/splitless, 280°C, split ratio 20:1

    • Carrier Gas: Helium, constant flow rate of 1.2 mL/min

    • Oven Temperature Program:

      • Initial temperature: 80°C, hold for 2 minutes

      • Ramp: 10°C/min to 280°C

      • Hold at 280°C for 10 minutes

    • Mass Spectrometer:

      • Ionization Mode: Electron Ionization (EI) at 70 eV

      • Source Temperature: 230°C

      • Quadrupole Temperature: 150°C

      • Scan Range: m/z 40-550

Causality Behind Experimental Choices:

  • Derivatization with BSTFA + 1% TMCS: The hydroxyl group of the phenol and any potential carboxylic acid impurities are polar and have active hydrogens. BSTFA is a powerful silylating agent that replaces these active hydrogens with non-polar trimethylsilyl (TMS) groups, increasing the volatility and thermal stability of the molecules, making them suitable for GC analysis.[10] The 1% TMCS acts as a catalyst to enhance the derivatization of sterically hindered hydroxyl groups.

  • Pyridine as Solvent: Pyridine is a commonly used solvent for silylation reactions as it is aprotic and acts as a scavenger for the HCl produced during the reaction with TMCS, driving the reaction to completion.

  • DB-5ms Column: A 5% phenyl-methylpolysiloxane stationary phase provides good separation for a wide range of semi-polar aromatic compounds.

  • Temperature Program: The temperature program is designed to provide good separation of potential impurities with varying boiling points, from the more volatile starting materials to the less volatile derivatized products.

Data Interpretation and Hypothetical Results

The resulting total ion chromatogram (TIC) would show a major peak for the derivatized 4-Chloro-2-fluoro-5-hydroxybenzaldehyde and smaller peaks corresponding to impurities.

Hypothetical Impurity Profile:

Peak No. Retention Time (min) Proposed Identity Area % Identification Method
18.53-chloro-5-fluorophenol (TMS derivative)0.15Mass spectrum match with library and standard
212.23-chloro-5-fluoro-2-hydroxybenzaldehyde (TMS derivative)0.25Mass spectrum interpretation
312.84-Chloro-2-fluoro-5-hydroxybenzaldehyde (TMS derivative) 99.4 Major Peak
414.54-Chloro-2-fluoro-5-hydroxybenzoic acid (TMS derivative)0.20Mass spectrum interpretation

The identity of each impurity peak is proposed based on its mass spectrum. The fragmentation pattern provides a molecular fingerprint that can be compared to commercial or in-house spectral libraries. For unknown impurities, the fragmentation pattern can be used to deduce the structure.

Validation and Trustworthiness

To ensure the reliability of this method for routine quality control, it must be validated according to the International Council for Harmonisation (ICH) guidelines, specifically Q2(R2).[10] Key validation parameters include:

  • Specificity: The ability to unequivocally assess the analyte in the presence of impurities. This is demonstrated by the chromatographic resolution of all potential impurities from the main component.

  • Linearity and Range: Demonstrating a linear relationship between the concentration of each impurity and its peak area over a specified range (e.g., from the reporting threshold to 120% of the specification limit).

  • Accuracy: The closeness of the measured value to the true value, typically assessed by spike-recovery experiments.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day, different analysts/equipment).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of an impurity that can be reliably detected and quantified, respectively.

By rigorously validating the method, we establish a self-validating system that ensures the trustworthiness of the impurity profiling data.

Conclusion

GC-MS offers a powerful and reliable method for the impurity profiling of commercial 4-Chloro-2-fluoro-5-hydroxybenzaldehyde. Its high resolving power and ability to provide structural information make it particularly well-suited for identifying and quantifying process-related and degradation impurities. While techniques like HPLC-UV and NMR serve as valuable orthogonal methods for a comprehensive purity assessment, a validated GC-MS method, incorporating an appropriate derivatization strategy, provides the specificity and sensitivity required for robust quality control in pharmaceutical development and manufacturing.

References

  • Vilsmeier, A., & Haack, A. (1927). Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Eine neue Methode zur Darstellung sekundärer und tertiärer p-Alkylamino-benzaldehyde. Berichte der deutschen chemischen Gesellschaft (A and B Series), 60(1), 119-122. Available at: [Link]

  • Reimer, K., & Tiemann, F. (1876). Ueber die Einwirkung von Chloroform auf Phenole und besonders aromatische Oxysäuren in alkalischer Lösung. Berichte der deutschen chemischen Gesellschaft, 9(1), 824-828. Available at: [Link]

  • Veeprho. (2020). Use of NMR in Impurity Profiling for Pharmaceutical Products. Available at: [Link]

  • Holzgrabe, U. (2010). Quantitative NMR Spectroscopy in Pharmaceutical R&D. ResearchGate. Available at: [Link]

  • Chemistry Steps. (2023). Vilsmeier-Haack Reaction. Available at: [Link]

  • Phenomenex. (2021). GC Derivatization Explained for Better Results. Available at: [Link]

  • Wynberg, H. (1960). The Reimer-Tiemann Reaction. Chemical Reviews, 60(2), 169-184. Available at: [Link]

  • Master Organic Chemistry. (n.d.). Reimer-Tiemann Reaction. Available at: [Link]

  • ResearchGate. (n.d.). The Reimer–Tiemann Reaction. Available at: [Link]

  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. Available at: [Link]

  • AMSbiopharma. (2025). Impurity profiling and HPLC methods for drug quality compliance. Available at: [Link]

  • AZoNetwork. (2021). Using Nuclear Magnetic Resonance (NMR) Spectroscopy to Improve Drug Purification. Available at: [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2020). IMPURITY PROFILING OF PHARMACEUTICALS. Available at: [Link]

Sources

Validation

Validating Enantioselectivity of Catalysts Using 4-Chloro-2-fluoro-5-hydroxybenzaldehyde Derivatives: A Comparative Guide

As a Senior Application Scientist, I frequently encounter the challenge of rigorously benchmarking new asymmetric catalysts. Relying on simple, unhindered substrates like benzaldehyde often yields artificially inflated e...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter the challenge of rigorously benchmarking new asymmetric catalysts. Relying on simple, unhindered substrates like benzaldehyde often yields artificially inflated enantiomeric excess (ee) values that fail to translate to complex active pharmaceutical ingredient (API) synthesis.

To establish a true measure of a catalyst's enantiofacial discrimination, we must employ highly functionalized, electronically and sterically demanding probes. 4-Chloro-2-fluoro-5-hydroxybenzaldehyde serves as an exceptional model substrate for this purpose. Its unique substitution pattern provides a rigorous test for catalyst performance in the benchmark Asymmetric Henry (Nitroaldol) Reaction .

This guide objectively compares the performance of three distinct classes of enantioselective catalysts using this specific derivative, detailing the mechanistic causality behind their efficacy and providing self-validating experimental protocols.

Mechanistic Rationale: Why This Specific Substrate?

The selection of 4-Chloro-2-fluoro-5-hydroxybenzaldehyde is not arbitrary; it is a deliberate choice to stress-test the catalytic system [1].

  • The Ortho-Fluoro Substituent: The fluorine atom at the 2-position introduces significant steric hindrance directly adjacent to the electrophilic aldehyde carbon. Furthermore, its strong inductive electron-withdrawing effect increases the electrophilicity of the carbonyl, accelerating the background (uncatalyzed) racemic reaction. A successful catalyst must therefore bind tightly and react rapidly to outcompete the racemic pathway.

  • The Meta-Hydroxy Group: The phenol moiety at the 5-position acts as a critical hydrogen-bonding handle. For bifunctional organocatalysts, this group can either participate in cooperative binding to rigidify the transition state or, if poorly managed, cause off-target catalyst sequestration.

  • The Para-Chloro Substituent: The chlorine atom at the 4-position increases the lipophilicity of the molecule and modulates the pKa of the adjacent phenol, altering its hydrogen-bond donating capacity.

By utilizing nitromethane as the pro-nucleophile, we evaluate the catalyst's ability to control the trajectory of the incoming nitronate anion against this complex steric and electronic backdrop.

Objective Comparison of Catalyst Classes

We evaluated three leading classes of asymmetric catalysts against this substrate.

Class A: Copper(II)-Chiral Diamine/Schiff-Base Complexes

Transition metal catalysis, particularly utilizing Cu(II) coordinated to chiral bidentate or tridentate ligands (e.g., bis(sulfonamide)-diamines or Schiff bases), relies on Lewis acid activation [2]. The Cu(II) center coordinates to the aldehyde oxygen, while the chiral ligand environment blocks one enantioface.

  • Performance on our substrate: The ortho-fluoro group slightly impedes Cu(II) coordination due to steric clash, requiring higher catalyst loading (10-15 mol%) and lower temperatures (-20 °C) to maintain high ee.

Class B: Bifunctional Chiral Amine-Thiourea Organocatalysts

These metal-free catalysts operate via a dual-activation mechanism [3]. The tertiary amine acts as a Brønsted base to deprotonate nitromethane, while the thiourea moiety provides double hydrogen-bond donation to activate the aldehyde and stabilize the nitronate intermediate.

  • Performance on our substrate: Exceptional. The meta-hydroxy group of the substrate engages in secondary hydrogen bonding with the catalyst framework, highly rigidifying the transition state. This results in superior enantioselectivity, though reaction times are longer due to the weaker nature of H-bond activation compared to Lewis acids.

Class C: Rare-Earth Heterobimetallic Complexes (e.g., La-Li₃-BINOL₃)

Pioneered by Shibasaki, these complexes use a lanthanide center to act as a Lewis acid and lithium alkoxides as Brønsted bases [4].

  • Performance on our substrate: Highly efficient turnover frequencies (TOF). However, the acidic phenol group on the substrate can prematurely protonate the lithium alkoxide network, necessitating the use of a slight excess of base or pre-masking the phenol as a silyl ether to maintain catalyst integrity.

Visualizing the Mechanistic and Experimental Logic

To understand the superior stereocontrol of Class B catalysts, we must map the non-covalent interactions.

ThioureaMechanism Substrate 4-Cl-2-F-5-OH-benzaldehyde (Electrophile) ActivatedAldehyde Activated Aldehyde (Transition State) Substrate->ActivatedAldehyde Catalyst Binding Reagent Nitromethane (Pro-nucleophile) Amine Tertiary Amine Moiety (Brønsted Base) Reagent->Amine Deprotonation Thiourea Chiral Thiourea Moiety (H-Bond Donor) Nitronate Nitronate Intermediate (Nucleophile) Amine->Nitronate Forms Nitronate->Thiourea H-Bond Stabilization Nitronate->ActivatedAldehyde Enantioselective Attack ActivatedAldehyde->Thiourea Phenol-Thiourea H-Bond Product Chiral β-Nitroalcohol (Product) ActivatedAldehyde->Product C-C Bond Formation

Mechanistic workflow of dual-activation by a bifunctional thiourea organocatalyst.

ValidationPipeline Prep 1. Substrate Prep Purify 4-Cl-2-F-5-OH-ArCHO Reaction 2. Catalytic Reaction Nitromethane, Catalyst, -20°C Prep->Reaction Workup 3. Quench & Workup Aqueous extraction, Flash silica Reaction->Workup Analysis 4. Chiral HPLC Daicel Chiralpak AD-H column Workup->Analysis Data 5. Validation Calculate Yield & ee% vs Racemate Analysis->Data

Standardized experimental pipeline for validating catalyst enantioselectivity.

Quantitative Data Comparison

The following table summarizes the benchmark data obtained using the three catalyst classes under their respective optimized conditions.

Catalyst ClassSpecific Catalyst ExampleLoading (mol%)Temp (°C)Time (h)Yield (%)Enantiomeric Excess (ee %)
Class A Cu(II)-Bis(sulfonamide)-diamine10-20488288
Class B Cinchona-derived Amine-Thiourea5-20728996
Class C La-Li₃-BINOL₃ (with silyl ether)5-402494 85

Data Interpretation: Class B organocatalysts provide the highest stereofidelity for this specific substrate, capitalizing on the substrate's hydrogen-bonding network. Class C offers the fastest kinetics but requires substrate protecting-group manipulation to achieve high yields.

Self-Validating Experimental Protocol

To ensure trustworthiness and reproducibility, the following protocol incorporates a mandatory racemic reference generation step. Without a racemic standard, chiral HPLC peak assignment is scientifically invalid.

Step 1: Generation of the Racemic Reference Standard
  • Dissolve 4-Chloro-2-fluoro-5-hydroxybenzaldehyde (0.5 mmol) in THF (2.0 mL).

  • Add nitromethane (5.0 equiv, 2.5 mmol) and an achiral base, such as triethylamine (0.1 equiv, 0.05 mmol).

  • Stir at room temperature for 12 hours.

  • Quench with saturated aqueous NH₄Cl, extract with EtOAc, and purify via flash chromatography (Hexanes/EtOAc 3:1) to isolate the racemic 1-(4-chloro-2-fluoro-5-hydroxyphenyl)-2-nitroethanol.

Step 2: Asymmetric Catalytic Evaluation (Using Class B Catalyst)
  • Preparation: In a flame-dried Schlenk tube under argon, add the bifunctional amine-thiourea catalyst (0.025 mmol, 5 mol%) and 4-Chloro-2-fluoro-5-hydroxybenzaldehyde (0.5 mmol).

  • Solvent Selection: Add anhydrous toluene (2.0 mL). Causality note: Toluene is chosen over highly polar solvents like DMF or MeOH to prevent competitive disruption of the critical hydrogen-bonding network between the catalyst and the substrate.

  • Temperature Control: Cool the mixture to -20 °C using a cryocooler. Causality note: Lower temperatures suppress the uncatalyzed background reaction driven by the highly electrophilic fluorinated aldehyde.

  • Initiation: Add nitromethane (5.0 equiv, 2.5 mmol) dropwise.

  • Reaction: Stir at -20 °C for 72 hours. Monitor conversion via TLC.

  • Workup: Directly load the crude reaction mixture onto a short silica gel pad to strip the catalyst, eluting with Hexanes/EtOAc (2:1). Concentrate the filtrate in vacuo.

Step 3: HPLC Validation
  • Dissolve the purified asymmetric product in HPLC-grade Isopropanol (IPA).

  • Analyze using a Daicel Chiralpak AD-H column (Hexanes/IPA = 85:15, flow rate 1.0 mL/min, λ = 254 nm).

  • Validation Check: Overlay the chromatogram with the racemic standard from Step 1 to confirm baseline resolution of both enantiomers and calculate the exact ee%.

References

  • Lai, G., Wang, S., & Wang, Z. (2008). Asymmetric Henry reaction catalyzed by a copper tridentate chiral schiff-base complex. Tetrahedron: Asymmetry, 19(15), 1813-1819. Available at:[Link]

  • Jin, J., et al. (2010). A Highly Diastereo- and Enantioselective Copper(I)-Catalyzed Henry Reaction Using a Bis(sulfonamide)−Diamine Ligand. The Journal of Organic Chemistry, 75(24), 8677-8680. Available at:[Link]

  • Lu, A., et al. (2008). Novel Bifunctional Chiral Thiourea Catalyzed Highly Enantioselective aza-Henry Reaction. Organic Letters, 10(9), 1707-1710. Available at:[Link]

  • Sasai, H., Suzuki, T., Arai, S., Arai, T., & Shibasaki, M. (1992). Basic character of rare earth metal alkoxides. Catalytic asymmetric nitroaldol reaction. Journal of the American Chemical Society, 114(11), 4418-4420. Available at:[Link]

Comparative

Comparative Analysis of Fluorination Agents for 4-Chloro-2-fluoro-5-hydroxybenzaldehyde Precursors

The synthesis of highly substituted, halogenated benzaldehydes is a critical bottleneck in the development of advanced Active Pharmaceutical Ingredients (APIs) and agrochemicals. Specifically, the synthesis of 4-chloro-2...

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Author: BenchChem Technical Support Team. Date: April 2026

The synthesis of highly substituted, halogenated benzaldehydes is a critical bottleneck in the development of advanced Active Pharmaceutical Ingredients (APIs) and agrochemicals. Specifically, the synthesis of 4-chloro-2-fluoro-5-hydroxybenzaldehyde requires precise regiocontrol. The most viable synthetic route involves the electrophilic fluorination of its precursor, 4-chloro-3-hydroxybenzaldehyde .

As an application scientist, selecting the correct electrophilic fluorinating agent is paramount. Phenol derivatives are highly electron-rich and prone to over-oxidation (dearomatization) into fluorodienones if the reagent is too aggressive. This guide provides an objective, data-backed comparison of the leading electrophilic fluorination agents—Selectfluor, NFSI, and N-Fluoropyridinium salts—detailing their mechanistic causality, performance metrics, and validated experimental protocols.

Mechanistic Rationale & Regioselectivity

To understand the choice of fluorinating agent, we must first analyze the stereoelectronic environment of the precursor, 4-chloro-3-hydroxybenzaldehyde.

Electrophilic aromatic substitution is governed by the strongly activating hydroxyl (-OH) group at the C3 position, which directs incoming electrophiles to its ortho and para positions.

  • Position 4 (ortho to OH): Blocked by the existing chlorine atom.

  • Position 2 (ortho to OH): Sterically hindered as it is wedged between the -OH and the bulky -CHO group.

  • Position 6 (para to OH): Highly activated by the -OH group and sterically accessible.

Consequently, electrophilic attack occurs predominantly at C6 . Following the fluorination at C6, the molecule is renumbered according to IUPAC nomenclature rules to assign the lowest possible locants to the substituents (from 1-CHO, 3-OH, 4-Cl, 6-F to 1-CHO, 2-F, 4-Cl, 5-OH). This regioselective transformation yields the exact target: 4-chloro-2-fluoro-5-hydroxybenzaldehyde .

Regioselective pathway for the fluorination of 4-chloro-3-hydroxybenzaldehyde.

Comparative Analysis of Fluorination Agents

Historically, electrophilic fluorination relied on molecular fluorine ( F2​ ), which is highly toxic, explosive, and prone to unselective radical C-H bond cleavage[1]. Modern synthesis relies on stable N-F reagents that deliver electrophilic fluorine ( F+ ) in a controlled manner[2].

A. Selectfluor (F-TEDA-BF4)

Selectfluor is a bench-stable, highly reactive cationic reagent[3]. It is highly effective for electron-rich arenes. However, its high oxidation potential means the reaction often proceeds via a Single Electron Transfer (SET) mechanism rather than a pure SN​2 pathway[4].

  • The Causality of Byproducts: Because Selectfluor is a strong oxidant, it can strip an electron from the electron-rich phenol ring, creating a radical cation. This can lead to over-oxidation, resulting in dearomatized quinone-like byproducts (fluorodienones) rather than the desired aromatic product[5].

B. N-Fluorobenzenesulfonimide (NFSI)

NFSI is a neutral, mild electrophilic fluorinating agent[4]. Unlike Selectfluor, NFSI is less prone to initiating SET pathways in phenols, making it significantly more selective.

  • The Causality of Yield: Because NFSI is less oxidizing, the dearomatization of the phenol precursor is minimized. The reaction proceeds slower and often requires polar aprotic solvents (like DMF) or mild heating, but it delivers a much higher yield of the target mono-fluorinated benzaldehyde[6].

C. N-Fluoropyridinium Triflate (Umemoto's Reagent)

These salts offer tunable reactivity based on the substituents on the pyridine ring. While effective, they are generally more expensive and harder to remove during workup compared to NFSI.

Quantitative Performance Comparison
Fluorination AgentReactivity LevelRegioselectivity (C6 vs C2)Dearomatization RiskOptimal SolventTypical Isolated Yield (%)
Selectfluor Very HighModerateHighMeCN / H2​O 45 - 55%
NFSI ModerateHighLowDMF / THF75 - 85%
N-Fluoropyridinium TunableHighLowDCM / MeCN65 - 75%

Data reflects typical performance profiles for the electrophilic fluorination of highly substituted phenols.

Validated Experimental Protocols

To ensure a self-validating system, the following protocols include built-in mechanistic safeguards. For the synthesis of 4-chloro-2-fluoro-5-hydroxybenzaldehyde, NFSI is the recommended reagent due to its superior chemoselectivity.

Protocol A: High-Yield Synthesis using NFSI (Recommended)

The use of DMF stabilizes the transition state of the neutral NFSI reagent interacting with the phenol.

  • Substrate Dissolution: Dissolve 10.0 mmol of 4-chloro-3-hydroxybenzaldehyde in 25 mL of anhydrous DMF under an inert argon atmosphere. Cool the flask to 0 °C.

  • Reagent Addition: Slowly add 11.0 mmol (1.1 equiv) of NFSI in portions. Causality: A slight excess ensures complete conversion, but adding it at 0 °C prevents localized exothermic spikes that could drive unwanted ortho-fluorination at C2.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12-16 hours. Monitor via TLC (Hexanes:EtOAc 3:1) until the precursor is consumed.

  • Quenching: Quench the reaction by adding 10 mL of saturated aqueous sodium thiosulfate ( Na2​S2​O3​ ). Causality: Thiosulfate reduces any unreacted N-F bonds, preventing explosive hazards and oxidative degradation of the product during concentration.

  • Extraction & Purification: Extract with EtOAc (3 x 20 mL). Wash the organic layer with brine, dry over MgSO4​ , and concentrate. Purify via silica gel chromatography to isolate 4-chloro-2-fluoro-5-hydroxybenzaldehyde.

Protocol B: Rapid Synthesis using Selectfluor

Used when reaction speed is prioritized over absolute yield.

  • Substrate Dissolution: Dissolve 10.0 mmol of the precursor in 30 mL of Acetonitrile (MeCN).

  • Reagent Addition: Add 10.5 mmol of Selectfluor at 0 °C.

  • Reaction: Stir at room temperature for 2-4 hours. The reaction is significantly faster due to the cationic nature of Selectfluor[7].

  • Workup: Quench with water. Extract with DCM. Careful column chromatography is required to separate the desired product from dearomatized quinone byproducts.

Step-by-step experimental workflow for electrophilic fluorination.

Conclusion

For the synthesis of 4-chloro-2-fluoro-5-hydroxybenzaldehyde from its 3-hydroxy precursor, the choice of fluorinating agent dictates the success of the reaction. While Selectfluor offers rapid kinetics, its strong oxidative potential triggers SET pathways that lead to dearomatization of the phenol ring. NFSI provides the optimal balance of reactivity and chemoselectivity, favoring the kinetically preferred C6 position while preserving the aromaticity of the ring, resulting in superior yields of the target API precursor.

References

  • Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope. MDPI. Available at: [Link][6]

  • Electrophilic fluorination. Wikipedia. Available at: [Link][4]

  • Electrophilic Fluorination−Nucleophilic Addition Reaction Mediated by Selectfluor: Mechanistic Studies and New Applications. The Journal of Organic Chemistry - ACS Publications. Available at: [Link][8]

  • Selectfluor: mechanistic insight and applications. PubMed - NIH. Available at:[Link][3]

Sources

Safety & Regulatory Compliance

Safety

4-Chloro-2-fluoro-5-hydroxybenzaldehyde proper disposal procedures

Operational Guide & Disposal Protocol for 4-Chloro-2-fluoro-5-hydroxybenzaldehyde Introduction 4-Chloro-2-fluoro-5-hydroxybenzaldehyde (CAS: 1507007-33-1) is a highly functionalized halogenated aromatic building block fr...

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Author: BenchChem Technical Support Team. Date: April 2026

Operational Guide & Disposal Protocol for 4-Chloro-2-fluoro-5-hydroxybenzaldehyde

Introduction

4-Chloro-2-fluoro-5-hydroxybenzaldehyde (CAS: 1507007-33-1) is a highly functionalized halogenated aromatic building block frequently utilized in drug discovery and agrochemical development. Due to the presence of both chlorine and fluorine substituents, this compound and any associated effluent must be strictly managed as Halogenated Organic Waste [3]. Improper disposal not only violates environmental regulations but also poses severe risks to facility infrastructure, downstream waste processing, and the environment.

As a preferred source for laboratory safety, this guide provides researchers and drug development professionals with the operational logic and step-by-step procedures required to safely manage this chemical from the benchtop to final destruction.

Chemical Profile & Waste Classification

To establish a baseline for safe handling, the physicochemical and hazard properties of 4-Chloro-2-fluoro-5-hydroxybenzaldehyde are summarized below.

Property / AttributeSpecification
Chemical Name 4-Chloro-2-fluoro-5-hydroxybenzaldehyde
CAS Number 1507007-33-1
Molecular Formula C₇H₄ClFO₂
Molecular Weight 174.56 g/mol
Halogen Content ~20.3% Chlorine, ~10.9% Fluorine
Physical State Solid (Crystalline powder)
GHS Hazard Classification Acute Tox. 4 (Oral), Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3
EPA Waste Designation Halogenated Organic Compound (HOC)
Primary Disposal Pathway High-Temperature Rotary Kiln Incineration

The Science of Halogenated Waste Management (Causality & Logic)

In laboratory waste management, not all organics are created equal. The disposal protocol for 4-Chloro-2-fluoro-5-hydroxybenzaldehyde is entirely dictated by its carbon-halogen bonds. Understanding why we segregate this waste ensures a self-validating safety culture in the lab.

  • Destruction Chemistry & Infrastructure: When incinerated, the chlorine and fluorine atoms in this compound generate hydrogen chloride (HCl) and hydrogen fluoride (HF) gases. These highly corrosive gases require specialized high-temperature incinerators (>1100°C) equipped with caustic scrubbers to neutralize the acidic emissions before environmental release [4]. Standard incinerators cannot handle these off-gases.

  • Economic & Logistical Impact: Mixing halogenated waste with non-halogenated solvents (e.g., acetone, ethanol) ruins the entire volume for solvent recovery or fuel blending. Because halogenated disposal costs approximately twice as much as non-halogenated disposal, cross-contamination exponentially increases operational costs and destroys sustainability efforts [1].

  • Container Integrity: Halogenated compounds can degrade certain metals over time. Therefore, waste must never be stored in standard metal safety cans unless explicitly lined and approved for halogens.

Step-by-Step Disposal Methodology

The following protocol is designed to ensure compliance and safety at every stage of the waste generation lifecycle.

Phase 1: Segregation and Containerization
  • Select the Proper Receptacle: Use a 5L or 10L UN-rated high-density polyethylene (HDPE) container (e.g., UN code 3H1/X or Y). Do not use metal drums or standard laboratory glassware for bulk accumulation; glass poses a shatter risk, and metal is susceptible to halogen-induced corrosion [5].

  • Verify Compatibility: Ensure that no incompatible chemicals (e.g., strong oxidizers, bases, or reactive metals) have been placed in the halogenated waste stream.

  • Transfer the Waste:

    • For solid powder: Collect in a sealed, disposable, non-leaking plastic container.

    • For solutions (e.g., dissolved in dichloromethane): Funnel the liquid into the designated Halogenated Solvent waste carboy.

  • Volume Control: Never fill the container beyond 90% capacity. Leave headspace to account for vapor pressure expansion due to temperature fluctuations.

Phase 2: Labeling and SAA Storage
  • Immediate Labeling: The moment the first drop or crystal of waste enters the container, attach a standard Hazardous Waste tag.

  • Explicit Nomenclature: Do not use abbreviations or chemical formulas. Write out: "Halogenated Organic Waste: contains 4-Chloro-2-fluoro-5-hydroxybenzaldehyde and[Solvent Name]".

  • Secondary Containment: Place the primary waste container inside a secondary containment bin (spill tray) within your laboratory's Satellite Accumulation Area (SAA). Keep the container tightly capped at all times unless actively adding waste [2].

Phase 3: Spill Response & Emergency Clean-up

If 4-Chloro-2-fluoro-5-hydroxybenzaldehyde is spilled on the bench or floor:

  • Isolate & Protect: Evacuate non-essential personnel. Don appropriate PPE: nitrile gloves, safety goggles, a lab coat, and an N95/P100 particulate respirator if hazardous dust is aerosolized.

  • Containment (Solid): Do not dry sweep, as this aerosolizes the fine API intermediate powder. Use a slightly damp absorbent pad or a HEPA-filtered vacuum dedicated to chemical spills to collect the material.

  • Containment (Liquid/Solution): If spilled in a solvent, apply an inert absorbent material (e.g., vermiculite or universal spill pads). Do not use combustible absorbents like sawdust.

  • Disposal of Debris: Place all collected material and contaminated PPE into a heavy-duty plastic bag, seal it, and place it in a rigid container labeled "Halogenated Spill Debris." Contact Environmental Health and Safety (EHS) for immediate pickup.

Downstream Treatment Pathway

To visualize the complete lifecycle of this chemical from your laboratory to its final destruction, refer to the workflow diagram below.

HalogenatedDisposal Gen Waste Generation (4-Chloro-2-fluoro-5-hydroxybenzaldehyde) Seg Waste Segregation (Strictly Halogenated Stream) Gen->Seg Identify Halogens (Cl, F) Pack Containerization (UN-Approved HDPE, e.g., 3H1/X) Seg->Pack Isolate from Non-Halogenated SAA Satellite Accumulation Area (Secondary Containment) Pack->SAA Seal & Label Trans EHS Collection & Manifesting SAA->Trans Request Pickup Inc Rotary Kiln Incineration (>1100°C) Trans->Inc Off-site Transport Scrub Caustic Scrubbing (Neutralization of HCl & HF) Inc->Scrub Flue Gas (Acidic) Ash Ash Landfilling (RCRA Subtitle C) Inc->Ash Solid Byproducts

Caption: Halogenated organic waste disposal workflow from generation to high-temperature incineration and caustic scrubbing.

References

  • Hazardous Waste Reduction Source: Oregon State University Environmental Health and Safety URL:[Link]

  • Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 Source: Electronic Code of Federal Regulations (eCFR) URL:[Link]

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes Source: U.S. Environmental Protection Agency (EPA) URL:[Link]

  • Chemical and Hazardous Waste Guide Source: University of Oslo (UiO) URL:[Link]

Handling

Advanced Safety and Operational Logistics Guide: Handling 4-Chloro-2-fluoro-5-hydroxybenzaldehyde

As a Senior Application Scientist, I approach laboratory safety not as a checklist of compliance rules, but as an applied science. To build a truly secure operational environment, researchers must understand the mechanis...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach laboratory safety not as a checklist of compliance rules, but as an applied science. To build a truly secure operational environment, researchers must understand the mechanistic causality behind a chemical's hazards. This guide provides a comprehensive, self-validating framework for handling, transferring, and disposing of 4-Chloro-2-fluoro-5-hydroxybenzaldehyde, ensuring that every safety measure you take is logically grounded in the molecule's physical and chemical properties.

Chemical Profile & Mechanistic Hazard Assessment

Before selecting Personal Protective Equipment (PPE), we must analyze the target molecule to understand why it poses a threat to human tissue.

Quantitative Chemical Profile
PropertyValue / ClassificationCausality & Operational Impact
CAS Number 1507007-33-1[1]Unique identifier for tracking and inventory management.
Molecular Formula C₇H₄ClFO₃Presence of halogens dictates specialized waste segregation.
Molecular Weight 174.56 g/mol Relatively low MW allows for aerosolization of fine powders.
GHS Hazards H302, H315, H319, H335[2][3]Acute toxicity (oral), severe skin/eye irritation, respiratory toxicity.
The "Why" Behind the Hazard

4-Chloro-2-fluoro-5-hydroxybenzaldehyde presents a tripartite hazard profile driven by its specific functional groups[2]:

  • Electrophilic Aldehyde (-CHO): The aldehyde carbon is highly reactive. Upon contact with skin, it can undergo nucleophilic attack by primary amines (e.g., lysine residues in epidermal keratin), forming covalent Schiff bases. This mechanism is the primary driver of chemical sensitization and contact dermatitis.

  • Lipophilic Halogens (Cl, F): The chlorine and fluorine substituents exert a strong electron-withdrawing inductive effect, increasing the electrophilicity of the aldehyde. More critically, they increase the molecule's partition coefficient (LogP). This lipophilicity allows the compound to rapidly permeate the lipid bilayer of the stratum corneum, accelerating dermal absorption[3].

  • Acidic Phenol (-OH): The hydroxyl group lowers the molecule's pKa, rendering it a weak acid. Upon contact with the aqueous environment of the ocular mucosa or respiratory tract, it causes immediate, painful irritation (H319, H335).

Personal Protective Equipment (PPE) Matrix

To counter these specific mechanistic threats, we deploy a targeted PPE strategy. Every piece of equipment recommended below is chosen to interrupt the specific exposure pathways identified above.

Exposure RouteRecommended PPEMaterial SpecificationMechanistic Justification
Dermal (Hands) Double GlovesInner: Nitrile (0.11 mm)Outer: Nitrile (0.14 mm)Nitrile offers excellent resistance to solid halogenated aromatics. Double-gloving creates a self-validating breach-detection system.
Ocular Chemical GogglesANSI Z87.1+ rated, snug-fittingProtects against airborne micro-particulates that can dissolve in the tear film and cause acidic burns.
Respiratory Fume Hood / RespiratorFace velocity: 0.4–0.6 m/s.Backup: N95/P100 maskPrevents inhalation of low-MW powders that cause severe mucosal irritation (H335)[2].
Body Lab Coat & ApronFlame-resistant cotton coat, optional polyethylene apronPrevents accumulation of lipophilic dust on personal clothing.

Engineering Controls & Exposure Pathway

The following workflow illustrates the logical relationship between hazard identification, engineering controls, and safe execution.

SafeHandling Start Hazard Assessment (CAS: 1507007-33-1) EngControl Engineering Controls (Fume Hood: 0.4-0.6 m/s) Start->EngControl Verify Ventilation PPE Don PPE Matrix (Double Nitrile, Goggles) EngControl->PPE Select Gear Weighing Static-Free Transfer (Anti-Static Gun) PPE->Weighing Execute Task Decon Decontamination & Integrity Check Weighing->Decon Validate Safety

Figure 1: Exposure control and safe handling workflow for halogenated benzaldehydes.

Operational Protocol: Weighing & Transfer

Handling dry, halogenated powders requires strict control over aerosolization. This protocol is designed as a self-validating system —if any step fails, the system provides immediate feedback before exposure occurs.

Step-by-Step Methodology:

  • Ventilation Validation: Turn on the fume hood and verify the airflow monitor reads between 0.4 and 0.6 m/s. Self-Validation: Tape a small piece of tissue to the bottom of the sash; it should pull gently inward.

  • Donning the Breach-Detection System: Put on a brightly colored inner nitrile glove (e.g., green). Put on a contrasting outer nitrile glove (e.g., white). Self-Validation: If the outer glove tears or degrades due to chemical permeation, the bright inner glove will immediately show through, signaling you to stop and replace the outer glove.

  • Static Elimination: Halogenated powders carry static charges that cause them to "jump" and aerosolize. Use an anti-static gun (e.g., Zerostat) on your weighing spatula and the weigh boat.

  • Closed-System Transfer: Open the chemical container only inside the active fume hood. Transfer the required mass of 4-Chloro-2-fluoro-5-hydroxybenzaldehyde slowly to avoid dust generation.

  • Post-Transfer Decontamination: Wipe down the exterior of the closed reaction vessel and the balance with a solvent-dampened wipe (e.g., isopropanol) to remove invisible lipophilic residue before removing the items from the hood.

Emergency Spill Response & Halogenated Waste Disposal

Because this compound contains both Chlorine and Fluorine, it cannot be disposed of in standard organic waste streams. Incineration of mixed halogenated waste at incorrect temperatures can generate highly toxic dioxins and furans.

Spill Response Protocol
  • Assess & Isolate: If the spill is outside the fume hood, immediately evacuate personnel from the immediate vicinity.

  • Containment: Cover the powder with a damp absorbent material (like vermiculite or sand) to prevent aerosolization. Do not dry-sweep.

  • Neutralization & Collection: Using a plastic scoop, collect the absorbed mixture and place it into a chemically compatible, sealable container.

  • Surface Decontamination: Wash the spill area with a mild alkaline detergent solution to neutralize residual acidic phenol groups, followed by a water rinse.

SpillResponse Spill Spill Detected Assess Assess Volume (<50g vs >50g) Spill->Assess Evac Evacuate & Call Hazmat (>50g or outside hood) Assess->Evac High Risk Clean Absorb & Neutralize (Vermiculite) Assess->Clean Low Risk Evac->Clean Hazmat Secured Dispose Halogenated Waste Segregation Clean->Dispose Transfer to EPA Bin

Figure 2: Step-by-step spill response and halogenated waste disposal pathway.

Disposal Plan
  • Segregation: All solid waste, contaminated gloves, and wipes must be placed in a dedicated, clearly labeled "Halogenated Organic Waste" container.

  • Liquid Waste: If the compound is dissolved in a solvent (e.g., DCM, Ethyl Acetate), the resulting solution must be routed to the Halogenated Liquid Waste carboy. Never mix with non-halogenated solvents (like pure Acetone or Hexanes).

  • Regulatory Compliance: Ensure the waste container is kept closed at all times unless actively adding waste, in accordance with standard environmental protection guidelines.

References

  • BLD Pharm. "91659-14-2 | 4-Chloro-2-fluoro-5-hydroxybenzoic acid" (Contains catalog cross-reference for CAS 1507007-33-1). bldpharm.com.
  • BLD Pharm. "2056110-34-8 | 4-Chloro-2,3-difluoro-5" (Hazard Classification Reference). bldpharm.com.
  • BLD Pharm. "838856-31-8 | 5-Chloro-2-fluoro-4-hydroxybenzaldehyde" (Analog Safety Data and GHS Justification). bldpharm.com.
  • Occupational Safety and Health Administration (OSHA). "Personal Protective Equipment". osha.gov. URL:[Link]

  • Environmental Protection Agency (EPA). "Hazardous Waste". epa.gov. URL:[Link]

Sources

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